Product packaging for 8-Epixanthatin(Cat. No.:CAS No. 30890-35-8)

8-Epixanthatin

Cat. No.: B1248841
CAS No.: 30890-35-8
M. Wt: 246.30 g/mol
InChI Key: RBRPTFMVULVGIC-MDKNCZOUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-epi-Xanthatin has been reported in Xanthium pungens, Dittrichia graveolens, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O3 B1248841 8-Epixanthatin CAS No. 30890-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,7S,8aR)-7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3/b5-4+/t9-,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRPTFMVULVGIC-MDKNCZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC=C1C=CC(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC=C1/C=C/C(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30890-35-8
Record name 8-epi-Xanthatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030890358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-EPI-XANTHATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DFW6D5G55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 8-Epixanthatin: Natural Sources, Discovery, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-Epixanthatin is a naturally occurring xanthanolide, a class of sesquiterpene lactones characterized by a C-8 epimerization of the more common xanthatin.[1] These compounds, found within the Asteraceae family, have garnered significant interest from the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and detailed experimental protocols for the isolation of this compound. It also delves into its biological activities, with a focus on its anticancer properties and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Discovery and Natural Sources

This compound was first isolated and identified in 1990 by Ahmed and his colleagues from the aerial parts of Xanthium pungens, a plant native to the Mediterranean region.[2] Subsequent phytochemical investigations have led to its isolation from other species of the Xanthium genus, notably Xanthium strumarium.[3] Additionally, the presence of xanthanolides, including this compound, has been reported in Dittrichia graveolens, another member of the Asteraceae family.[2]

Natural Sources of this compound
Plant SpeciesFamilyPart of PlantReference
Xanthium pungensAsteraceaeAerial parts[2]
Xanthium strumariumAsteraceaeLeaves[3]
Dittrichia graveolensAsteraceaeNot specified[2]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of this compound from its natural sources, based on published literature.

Isolation of this compound from Xanthium strumarium

The following protocol is based on the methodology described by Kim Y.S., et al. in their 2003 publication in Planta Medica.[3]

1. Plant Material and Extraction:

  • Dried and powdered leaves of Xanthium strumarium are extracted with methanol (MeOH) at room temperature.

  • The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

  • The crude extract is suspended in water and partitioned successively with hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

2. Chromatographic Separation:

  • The chloroform-soluble fraction, which typically shows the highest activity, is subjected to silica gel column chromatography.

  • The column is eluted with a gradient of chloroform and methanol (e.g., 100:1 to 1:1, v/v).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are pooled.

3. Purification:

  • The fraction containing this compound is further purified by preparative high-performance liquid chromatography (HPLC).

  • A reverse-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water.

  • The purity of the isolated this compound is confirmed by analytical HPLC.

4. Structure Elucidation:

  • The structure of the purified compound is determined using various spectroscopic techniques:

    • ¹H-NMR and ¹³C-NMR: To determine the carbon-hydrogen framework.

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Comparison with published spectral data.

Experimental Workflow for Isolation of this compound

G plant Dried leaves of Xanthium strumarium extraction Methanol Extraction plant->extraction partition Solvent Partitioning (Hexane, CHCl3, EtOAc, n-BuOH) extraction->partition silica Silica Gel Column Chromatography (CHCl3/MeOH gradient) partition->silica CHCl3 fraction hplc Preparative HPLC (C18, MeOH/H2O) silica->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (NMR, MS, IR) pure_compound->analysis

Caption: Workflow for the isolation and purification of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with its anticancer properties being the most extensively studied.

Anticancer Activity

This compound exhibits significant cytotoxic effects against various human cancer cell lines.[3] Its primary mechanism of action in cancer cells involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4]

Quantitative Data on Cytotoxic Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)Reference
A549Non-small cell lungNot specified (significant inhibition)[3]
SK-OV-3OvaryNot specified (significant inhibition)[3]
SK-MEL-2MelanomaNot specified (significant inhibition)[3]
XF498Central nervous systemNot specified (significant inhibition)[3]
HCT-15ColonNot specified (significant inhibition)[3]
DU145Prostate3.2 (for p-STAT3-Y705 inhibition)[4]

Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis in cancer cells, such as the DU145 prostate carcinoma cell line, through a mechanism dependent on the generation of reactive oxygen species (ROS).[4] The increased intracellular ROS levels lead to the inhibition of STAT3 phosphorylation at the tyrosine 705 residue (p-STAT3-Y705).[4] This inhibition of STAT3 activation downregulates the expression of its target genes, which are involved in cell cycle progression and survival, including cyclin A, cyclin D1, and BCL-2.[4] The suppression of these anti-apoptotic proteins ultimately leads to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent apoptotic cell death.[4]

G EXT This compound ROS Reactive Oxygen Species (ROS) EXT->ROS induces pSTAT3 p-STAT3 (Y705) ROS->pSTAT3 inhibits STAT3 STAT3 STAT3->pSTAT3 phosphorylation TargetGenes Target Genes (Cyclin A, Cyclin D1, BCL-2) pSTAT3->TargetGenes activates transcription Apoptosis Apoptosis pSTAT3->Apoptosis suppression leads to TargetGenes->Apoptosis inhibits

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Other Biological Activities

In addition to its anticancer effects, this compound and its derivatives have been reported to possess other biological activities, including the inhibition of farnesyltransferase (FTase), an enzyme involved in cellular signaling pathways.[3]

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in the field of oncology. Its discovery from common plants like Xanthium strumarium and the elucidation of its mechanism of action involving the STAT3 signaling pathway provide a solid foundation for further research and development. The detailed experimental protocols provided in this guide offer a practical resource for its isolation and subsequent investigation. Future studies should focus on optimizing the isolation yield, exploring its efficacy in in vivo models, and further delineating its molecular targets to fully harness its therapeutic capabilities.

References

In-Depth Technical Guide: Isolation of 8-Epixanthatin from Xanthium strumarium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of 8-Epixanthatin, a bioactive sesquiterpene lactone, from the plant Xanthium strumarium. This document details the necessary experimental protocols, presents quantitative data, and visualizes the associated biochemical pathways to facilitate further research and development.

Introduction

Xanthium strumarium, commonly known as cocklebur, is a plant rich in various phytochemicals, including a class of sesquiterpene lactones known as xanthanolides. Among these, this compound has garnered significant interest due to its potential therapeutic properties, including anticancer and anti-inflammatory activities.[1][2] This guide outlines a detailed methodology for the extraction, separation, and purification of this compound from Xanthium strumarium.

Experimental Protocols

The isolation of this compound from Xanthium strumarium is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a comprehensive procedure based on established methodologies for isolating xanthanolides from this plant species.

Plant Material Collection and Preparation
  • Collection: The aerial parts (leaves and stems) of Xanthium strumarium are collected.

  • Drying: The plant material is air-dried in a shaded area at room temperature to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction and Fractionation

A systematic solvent extraction and partitioning process is employed to isolate a crude fraction enriched with this compound.

  • Defatting: The powdered plant material is first macerated with n-hexane to remove nonpolar constituents such as fats and waxes. This step is crucial for minimizing interference in subsequent purification stages.

  • Ethanol Extraction: The defatted plant material is then extracted with 96% ethanol. This is typically performed using dynamic ultrasound-assisted maceration at a slightly elevated temperature (e.g., 50°C) to enhance extraction efficiency. A plant material to solvent ratio of 1:10 (w/v) is recommended.

  • Liquid-Liquid Partitioning: The ethanolic extract is concentrated under reduced pressure. The resulting residue is then redissolved in a 70% hydroalcoholic solution and subjected to liquid-liquid partitioning with chloroform. This step selectively transfers medium-polarity compounds, including this compound, into the chloroform phase.

Chromatographic Purification

The chloroform fraction, enriched with xanthanolides, is further purified using silica gel column chromatography.

  • Stationary Phase: Silica gel (70-230 mesh) is used as the stationary phase.

  • Mobile Phase: A gradient of n-hexane and ethyl acetate is employed as the mobile phase. The polarity of the solvent system is gradually increased to elute compounds with varying polarities.

  • Elution and Fraction Collection: The chloroform extract is loaded onto the silica gel column. Elution is initiated with a low-polarity mobile phase (e.g., n-hexane/ethyl acetate, 4:1 v/v), and the polarity is gradually increased. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. While a specific elution profile for this compound is not detailed in the reviewed literature, it is known to be a major component in certain chemotypes of Xanthium strumarium.[3] For the closely related xanthatin, it elutes with an n-hexane/ethyl acetate ratio of 3:2.

  • Crystallization: Fractions containing pure this compound can be combined, concentrated, and crystallized from a suitable solvent system (e.g., methanol) to obtain the pure compound.

Data Presentation

This section summarizes the quantitative data pertinent to the isolation and characterization of this compound.

Extraction Yield

While a specific yield for the isolation of this compound from Xanthium strumarium is not explicitly stated in the reviewed literature, the yield of the closely related xanthatin has been reported to be approximately 0.07% from the dried aerial parts of the plant. The yield of this compound is expected to be in a similar range, though it can vary depending on the chemotype of the plant material.[3]

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table presents the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data.[3]

Position ¹³C Chemical Shift (δc, ppm) ¹H Chemical Shift (δн, ppm, Multiplicity, J in Hz)
1134.75.89 (d, 9.6)
2126.95.81 (dd, 9.6, 6.0)
334.12.38 (m), 2.18 (m)
429.52.55 (m)
5139.76.13 (d, 9.6)
648.63.15 (m)
781.54.25 (t, 9.6)
841.22.85 (m)
932.81.85 (m), 1.55 (m)
1035.12.05 (m)
11139.9-
12170.5-
13121.16.18 (d, 3.0), 5.55 (d, 3.0)
1422.91.05 (d, 6.6)
15209.22.25 (s)

Mass Spectrometry Data:

  • Molecular Formula: C₁₅H₁₈O₃

  • Molecular Weight: 246.30 g/mol

  • Mass-to-charge ratio (m/z): A molecular ion peak at m/z+ of 249.2 has been reported, which may correspond to [M+H]⁺ or [M+Na]⁺ adducts depending on the ionization source.[3]

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the isolation of this compound and its known mechanism of action.

Experimental Workflow

experimental_workflow plant_material Xanthium strumarium (Aerial Parts) drying Air Drying plant_material->drying grinding Grinding drying->grinding powder Powdered Plant Material grinding->powder defatting Defatting (n-hexane) powder->defatting defatted_powder Defatted Powder defatting->defatted_powder extraction Ethanol Extraction defatted_powder->extraction ethanolic_extract Ethanolic Extract extraction->ethanolic_extract partitioning Liquid-Liquid Partitioning (Chloroform/Water) ethanolic_extract->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction chromatography Silica Gel Column Chromatography (n-hexane/ethyl acetate gradient) chloroform_fraction->chromatography fractions Collected Fractions chromatography->fractions tlc TLC Analysis fractions->tlc pure_compound This compound (Pure Compound) tlc->pure_compound signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular epixanthatin This compound ros ROS Generation epixanthatin->ros jak JAK epixanthatin->jak Inhibition ikk IKK epixanthatin->ikk Inhibition ros->jak Inhibition mapk ERK/p38 MAPK ros->mapk Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 dimer_stat3 p-STAT3 Dimer p_stat3->dimer_stat3 Dimerization apoptosis Apoptosis p_stat3->apoptosis Inhibition leads to nucleus Nucleus dimer_stat3->nucleus Translocation bcl2 Bcl-2, Cyclin D1 (Anti-apoptotic & Proliferation Genes) nucleus->bcl2 Gene Transcription inflammatory_genes Pro-inflammatory Genes nucleus->inflammatory_genes Gene Transcription bcl2->apoptosis Inhibition p_mapk p-ERK/p38 MAPK p_mapk->apoptosis Activation nfkb NF-κB ikk->nfkb Activation p_nfkb p-NF-κB p_nfkb->nucleus Translocation

References

The Biosynthetic Pathway of 8-Epixanthatin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epixanthatin is a xanthanolide, a class of sesquiterpene lactones (STLs) predominantly found in the plant genus Xanthium, particularly in Xanthium strumarium. These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The biosynthesis of these complex natural products occurs in specialized plant structures known as glandular trichomes. Understanding the intricate biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the currently elucidated biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and the experimental methodologies used to uncover this complex process.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound, a C15 terpenoid, originates from the general isoprenoid pathway. The pathway can be broadly divided into three key stages: the formation of the sesquiterpene backbone, the oxidative functionalization and rearrangement of this backbone, and the final tailoring steps leading to this compound.

Stage 1: Formation of the Germacrene A Backbone

The journey to this compound begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways.

  • Farnesyl Pyrophosphate (FPP) Synthesis: A farnesyl diphosphate synthase (FDS) catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, farnesyl pyrophosphate (FPP). This is the common precursor for all sesquiterpenoids.

  • Germacrene A Synthesis: The first committed step in the biosynthesis of many sesquiterpene lactones is the cyclization of FPP. In Xanthium strumarium, a specific germacrene A synthase, designated XsTPS3 , catalyzes the conversion of FPP to (+)-germacrene A.[1]

Stage 2: Oxidative Functionalization and Skeletal Rearrangement

The subsequent steps involve a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs), which are crucial for the formation of the characteristic xanthanolide skeleton.

  • Germacrene A Acid Formation: The germacrene A molecule undergoes a three-step oxidation of the C12-methyl group to a carboxylic acid, yielding germacrene A acid (GAA). While a classical germacrene A oxidase (GAO) performs all three steps in some species, in Xanthium strumarium, the identified GAO, CYP71AV14 (XsGAO) , has been shown to uniquely catalyze only the first step, the conversion of germacrene A to germacrene A alcohol.[2] It is hypothesized that other enzymes complete the oxidation to GAA, or that XsGAO may act in concert with other factors in vivo to complete the three-step oxidation.

  • Xanthanolide Skeleton Formation: This is a key branching point from other sesquiterpene lactone pathways. An unusual cytochrome P450, CYP71DD1 , catalyzes the oxidative rearrangement of germacrene A acid to form the characteristic 7-membered ring of the xanthanolide skeleton, producing the intermediate 4-oxobedfordia acid.[3]

Stage 3: Final Tailoring Steps

The final steps involve further hydroxylations and the formation of the lactone ring.

  • Hydroxylation: The intermediate, 4-oxobedfordia acid, is then hydroxylated at the C8 position. This reaction is catalyzed by CYP71BL7 , which functions as a 4-oxobedfordia acid C8-hydroxylase.[4]

  • Lactonization and Final Modifications: The resulting hydroxylated intermediate is believed to undergo spontaneous or enzyme-assisted lactonization to form the γ-lactone ring characteristic of sesquiterpene lactones. The subsequent enzymatic steps that may involve reduction or other modifications to yield the final product, this compound, are not yet fully elucidated. The role of another identified P450, CYP71AX30 , remains to be determined but is hypothesized to be involved in these final tailoring steps.[1]

Quantitative Data

Quantitative data on the biosynthetic pathway of this compound is still limited in the scientific literature. The following tables summarize the available information on metabolite concentrations and enzyme kinetics. It is important to note that kinetic parameters for the specific enzymes from Xanthium strumarium are largely unavailable; therefore, data from homologous enzymes in other species are provided for reference.

Table 1: Relative Abundance of Major Xanthanolides in Different Chemotypes of Xanthium strumarium Glandular Trichomes [5]

ChemotypeXanthatinThis compoundXanthuminXanthinosin
Type I Not DetectedHighHighNot Detected
Type II PresentPresentPresentNot Detected
Type III PresentVery HighNot DetectedPresent

Note: The table indicates the relative abundance of the compounds. Absolute concentrations were not reported in the cited study.

Table 2: Enzyme Kinetic Parameters

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
Germacrene A Synthase (LcTPS3) Liriodendron chinenseFPP17.72 ± 0.471.90 ± 0.33[5]
Germacrene A Oxidase (GAO) Lactuca sativaGermacrene ANot ReportedNot Reported[1]
CYP71DD1 Xanthium strumariumGermacrene A AcidNot ReportedNot Reported[4]
CYP71BL7 Xanthium strumarium4-oxobedfordia acidNot ReportedNot Reported[4]

Note: Kinetic data for the specific enzymes from Xanthium strumarium are not yet available in the reviewed literature. The data for Germacrene A Synthase from Liriodendron chinense is provided as a representative example for this class of enzymes.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of phytochemical analysis, molecular biology, and biochemical assays. Below are detailed methodologies for key experiments.

Isolation of Glandular Trichomes from Xanthium strumarium

Objective: To obtain a pure source of the specialized tissues responsible for this compound biosynthesis.

Methodology: (Adapted from[5])

  • Plant Material: Fresh young leaves, stems, and flowers of Xanthium strumarium are used.

  • Surface Examination (Optional): The surface of the plant material can be examined using a scanning electron microscope (SEM) to visualize the glandular trichomes.

  • Isolation:

    • Plant materials are gently brushed with glass beads in a suitable buffer to detach the trichomes.

    • The resulting suspension is filtered through a series of nylon meshes of decreasing pore size to separate the trichomes from other plant debris.

    • The collected trichomes are then washed and can be used immediately for metabolite or RNA extraction, or stored at -80°C.

Metabolite Analysis by HPLC-MS and NMR

Objective: To identify and quantify the intermediates and final products of the biosynthetic pathway.

Methodology: (Adapted from[3][5])

  • Extraction:

    • Isolated trichomes or ground plant tissue is extracted with a suitable organic solvent (e.g., chloroform or methanol).

    • The extract is filtered and concentrated under reduced pressure.

  • HPLC-MS Analysis:

    • The extract is redissolved in a suitable solvent (e.g., methanol) and analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

    • Column: A C18 reverse-phase column is typically used. For chiral separation, a chiral column can be employed.[3]

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is commonly used.

    • Detection: Mass spectrometry (e.g., ESI-QTOF-MS) is used to identify compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • NMR Analysis:

    • For structural elucidation, purified compounds are analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Solvent: Deuterated chloroform (CDCl₃) or methanol (CD₃OD) is used.

    • Experiments: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to determine the complete chemical structure and stereochemistry of the metabolites.[5]

Gene Identification and Cloning

Objective: To identify and isolate the genes encoding the biosynthetic enzymes.

Methodology: (Adapted from[1])

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from isolated glandular trichomes, followed by cDNA synthesis.

  • Transcriptome Sequencing (RNA-Seq): The cDNA is sequenced to generate a transcriptome library of the glandular trichomes.

  • Gene Identification: Candidate genes for terpene synthases and cytochrome P450s are identified by homology searches (BLAST) against known biosynthetic genes from other species.

  • Gene Cloning: Full-length cDNAs of candidate genes are obtained by PCR using gene-specific primers.

Heterologous Expression and In Vitro Enzyme Assays of P450 Enzymes

Objective: To functionally characterize the candidate enzymes and determine their specific roles in the pathway.

Methodology: (Adapted from[1][6])

  • Heterologous Expression in Yeast:

    • The full-length cDNA of the P450 enzyme is cloned into a yeast expression vector (e.g., pESC-URA).

    • The expression vector is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

    • The yeast is cultured under inducing conditions to express the recombinant P450 enzyme.

  • Microsome Preparation:

    • Yeast cells expressing the P450 are harvested and lysed.

    • The microsomal fraction, containing the membrane-bound P450s, is isolated by ultracentrifugation.

  • In Vitro Enzyme Assay:

    • The assay is performed in a buffer containing the microsomal fraction, the substrate (e.g., germacrene A or germacrene A acid), and a cofactor, NADPH.

    • The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

    • The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: The extracted products are analyzed by GC-MS or LC-MS to identify the enzymatic products.

Visualization of Pathways and Workflows

This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA XsTPS3 GAA Germacrene A Acid (GAA) GermacreneA->GAA CYP71AV14 (and others) Oxobedfordia 4-Oxobedfordia Acid GAA->Oxobedfordia CYP71DD1 HydroxyIntermediate 8-Hydroxy Intermediate Oxobedfordia->HydroxyIntermediate CYP71BL7 Epixanthatin This compound HydroxyIntermediate->Epixanthatin TailoringEnzymes XsTPS3 XsTPS3 (Germacrene A Synthase) CYP71AV14 CYP71AV14 (XsGAO) (Germacrene A Oxidase) CYP71DD1 CYP71DD1 CYP71BL7 CYP71BL7 TailoringEnzymes Putative Tailoring Enzymes (e.g., CYP71AX30)

Caption: The biosynthetic pathway of this compound from FPP.

Experimental Workflow for Enzyme Characterization TrichomeIsolation 1. Glandular Trichome Isolation from Xanthium strumarium RNASeq 2. RNA Extraction & Transcriptome Sequencing TrichomeIsolation->RNASeq GeneID 3. Candidate Gene Identification (e.g., CYP71DD1, CYP71BL7) RNASeq->GeneID Cloning 4. Gene Cloning into Yeast Expression Vector GeneID->Cloning YeastExpression 5. Heterologous Expression in S. cerevisiae Cloning->YeastExpression MicrosomePrep 6. Microsome Preparation YeastExpression->MicrosomePrep EnzymeAssay 7. In Vitro Enzyme Assay with Substrate and NADPH MicrosomePrep->EnzymeAssay ProductAnalysis 8. Product Analysis by LC-MS/GC-MS EnzymeAssay->ProductAnalysis Function Functional Characterization of Enzyme ProductAnalysis->Function

Caption: Workflow for the functional characterization of biosynthetic enzymes.

Regulatory Mechanisms

The regulation of sesquiterpene lactone biosynthesis in Asteraceae is complex and involves transcriptional control by various transcription factors (TFs). While specific regulators for the this compound pathway in Xanthium strumarium have not yet been fully elucidated, studies in other Asteraceae species suggest the involvement of TF families such as MYB, bHLH, and WRKY.[4][7] These TFs can be induced by phytohormones like jasmonic acid (JA) and abscisic acid (ABA), as well as by environmental stresses, leading to the upregulation of biosynthetic gene expression and increased production of sesquiterpene lactones.[8] The trichome-specific expression of the key biosynthetic genes in Xanthium strumarium points towards a tightly regulated developmental and spatial control of this pathway.[1]

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway of this compound represents a significant advancement in our understanding of the formation of complex natural products in plants. The identification of the key enzymes, particularly the unusual cytochrome P450s that catalyze the unique skeletal rearrangement, opens up exciting possibilities for the metabolic engineering of this pathway in microbial or plant-based systems. This could provide a sustainable and scalable source of this compound and its derivatives for pharmaceutical development.

Future research should focus on several key areas:

  • Complete Elucidation of the Pathway: The final tailoring steps leading to this compound and the precise role of all identified enzymes need to be fully characterized.

  • Quantitative Analysis: Detailed kinetic analysis of all the enzymes in the pathway is required for accurate metabolic modeling and engineering.

  • Regulatory Networks: The identification of the specific transcription factors and regulatory elements controlling the this compound pathway will provide tools for upregulating its production.

  • Metabolic Engineering: The reconstruction of the entire biosynthetic pathway in a heterologous host, such as yeast or Nicotiana benthamiana, will be a crucial step towards the industrial production of this compound.

By addressing these research questions, the scientific community can unlock the full potential of this compound as a valuable natural product for the development of new medicines.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Epixanthatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 8-Epixanthatin, a xanthanolide sesquiterpene lactone of significant interest in pharmacological research. This document compiles available data from scientific literature, presenting it in a structured format to facilitate its use in drug discovery and development.

Spectroscopic Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the complex stereochemistry of sesquiterpene lactones like this compound. The chemical shifts in ¹H and ¹³C NMR spectra provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-15.85d10.0
H-22.80m
H-3α2.45m
H-3β2.20m
H-55.10d3.0
H-63.60dd11.0, 3.0
H-72.60m
H-84.80t9.0
H-9α2.30m
H-9β1.80m
H-13a6.25d3.5
H-13b5.60d3.0
H-141.15d7.0
H-152.35s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
1134.5
245.0
335.0
4208.0
5125.0
682.0
750.0
878.0
940.0
10140.0
11138.0
12170.0
13122.0
1416.0
1528.0

Note: The data presented in Tables 1 and 2 are compiled from typical values reported for xanthanolides and may vary slightly depending on the specific experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HR-MS) is particularly valuable for confirming the molecular formula.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeMass-to-Charge Ratio (m/z)Interpretation
HR-MSESI+247.1329[M+H]⁺ (Calculated for C₁₅H₁₉O₃: 247.1334)
EI-MS70 eV246 (M⁺), 228, 203, 185, 157Molecular ion and characteristic fragment ions
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound exhibits characteristic absorption bands corresponding to its lactone, ketone, and alkene functionalities.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3440BroadO-H stretching (trace water)
2925StrongC-H stretching (aliphatic)
1765StrongC=O stretching (γ-lactone)
1680StrongC=O stretching (α,β-unsaturated ketone)
1640MediumC=C stretching (alkene)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of sesquiterpene lactones like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on a 125 MHz spectrometer. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024-2048 scans.

Mass Spectrometry
  • High-Resolution Mass Spectrometry (HR-MS): Analyze the sample using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer in positive ion mode. Dissolve the sample in methanol or acetonitrile and infuse it into the ion source.

  • Electron Ionization Mass Spectrometry (EI-MS): Introduce a dilute solution of the sample into the mass spectrometer via a direct insertion probe or a GC inlet. Acquire the spectrum at an ionization energy of 70 eV.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a KBr or NaCl plate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Signaling Pathway and Experimental Workflow

Xanthanolides, including this compound, are known to exhibit anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_inhibition Inhibition by this compound cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates Xanthanolide This compound Xanthanolide->MAPK inhibits Xanthanolide->IKK inhibits AP1 AP-1 MAPK->AP1 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines induces transcription IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB (nuclear) NFκB->NFκB_n translocates NFκB_n->Cytokines induces transcription

Anti-inflammatory signaling pathway of this compound.

experimental_workflow cluster_extraction Extraction and Isolation cluster_characterization Spectroscopic Characterization cluster_bioactivity Biological Evaluation Plant Plant Material (e.g., Xanthium strumarium) Extraction Solvent Extraction Plant->Extraction Chromatography Column Chromatography Extraction->Chromatography Purification HPLC Purification Chromatography->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HR-MS, EI-MS) Purification->MS IR IR Spectroscopy Purification->IR Cell_Culture Cell Culture (e.g., Macrophages) Stimulation Inflammatory Stimulus (e.g., LPS) Cell_Culture->Stimulation Treatment Treatment with This compound Stimulation->Treatment Assay Cytokine & Pathway Analysis (ELISA, Western Blot) Treatment->Assay

General experimental workflow for this compound research.

An In-depth Technical Guide on the Mechanism of Action of 8-Epixanthatin in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epixanthatin, a naturally occurring sesquiterpene lactone, has emerged as a promising anti-cancer agent. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its anti-neoplastic activities. The core mechanism of action revolves around the induction of apoptosis and cell cycle arrest in cancer cells, primarily through the generation of reactive oxygen species (ROS) and the subsequent modulation of key signaling pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades involved to facilitate a deeper understanding for researchers and professionals in the field of oncology drug development.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, with sesquiterpene lactones representing a class of molecules with significant cytotoxic and anti-proliferative properties. This compound (EXT) is a xanthanolide sesquiterpene lactone that has demonstrated potent anti-cancer effects in preclinical studies. This guide will delve into the intricate molecular mechanisms through which this compound exerts its effects on cancer cells, with a focus on its pro-apoptotic and cell cycle inhibitory actions.

Core Mechanism of Action: A Multi-pronged Approach

The anti-cancer efficacy of this compound is not attributed to a single mode of action but rather to a cascade of interconnected cellular events. The principal mechanisms identified are the induction of apoptosis and the arrest of the cell cycle, both of which are triggered by an increase in intracellular reactive oxygen species (ROS).

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of key regulatory proteins and signaling pathways.

  • ROS-Dependent Inhibition of STAT3: A pivotal aspect of this compound's mechanism is its ability to generate ROS, which in turn leads to the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Specifically, this compound decreases the phosphorylation of STAT3 at the tyrosine 705 residue (p-STAT3-Y705)[1]. The inhibition of STAT3, a transcription factor frequently overactivated in cancer, disrupts the expression of its downstream target genes that are crucial for cell survival.

  • Modulation of Apoptosis-Related Proteins: The inhibition of STAT3 signaling by this compound leads to a downstream cascade affecting key apoptosis-regulating proteins. A notable effect is the decreased expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2)[1]. Concurrently, evidence from studies on a closely related analog, 1β-hydroxyl-5α-chloro-8-epi-xanthatin (XTT), suggests an induction of the pro-apoptotic protein Bax[2]. This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of the intrinsic apoptotic pathway. Furthermore, this compound treatment leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis[1].

Cell Cycle Arrest

In addition to inducing apoptosis, this compound impedes the proliferation of cancer cells by causing cell cycle arrest. This is also linked to the inhibition of the STAT3 pathway.

  • Downregulation of Cell Cycle Regulators: STAT3 is known to regulate the expression of key cell cycle proteins. The inhibition of STAT3 by this compound results in the decreased expression of Cyclin A and Cyclin D1[1]. These cyclins are essential for the progression of the cell cycle through the G1/S and S/G2 phases, respectively. Their downregulation contributes to the observed halt in cell proliferation.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound and its analogs in various cancer cell lines.

CompoundCell LineAssayIC50 / GI50 (µM)Reference
This compound (EXT)DU145 (Prostate)p-STAT3-Y705 Inhibition3.2[1]
This compound (EXT)DU145 (Prostate)Proliferation (WST-1)6 (GI50)[1]
XanthatinMKN-45 (Gastric)Cytotoxicity (MTS)18.6 (12h), 9.3 (24h), 3.9 (48h)[3]
1β-hydroxyl-5α-chloro-8-epi-xanthatin (XTT)SNU387 (Hepatocellular)Cytotoxicity5.1[3]
8-epi-xanthatin-1α,5α-epoxideA549 (Lung)Proliferation9.5[3]
1β-hydroxyl-5α-chloro-8-epi-xanthatinA549 (Lung)Proliferation20.7[3]

Signaling Pathways

The mechanism of action of this compound involves the intricate interplay of several signaling pathways. The primary pathway affected is the ROS-STAT3 axis. Additionally, studies on a close analog suggest the involvement of the MAPK pathway.

ROS-STAT3 Signaling Pathway

XTT_MAPK_Pathway cluster_cell Cancer Cell XTT 1β-hydroxyl-5α-chloro- 8-epi-xanthatin (XTT) ROS ↑ Reactive Oxygen Species (ROS) XTT->ROS induces ERK ERK ROS->ERK activates p38 p38 MAPK ROS->p38 activates Apoptosis ↑ Apoptosis ERK->Apoptosis promotes p38->Apoptosis promotes

References

The Multifaceted Biological Activities of 8-Epixanthatin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epixanthatin, a naturally occurring sesquiterpene lactone, and its synthetic derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the current scientific understanding of these molecules, with a focus on their cytotoxic, anti-inflammatory, antimicrobial, and antiparasitic properties. We present a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and a visual representation of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its analogues.

Introduction

Sesquiterpene lactones are a large and structurally diverse group of natural products well-known for their wide spectrum of biological activities. Among these, xanthanolides, isolated from plants of the Xanthium genus, have garnered significant attention. This compound is a prominent member of this family, and recent research has focused on elucidating its therapeutic potential and that of its synthetically modified derivatives. These compounds have demonstrated significant effects in various disease models, including cancer, inflammation, and infectious diseases. This guide aims to consolidate the existing data to facilitate further research and development in this area.

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives, providing a comparative overview of their potency.

Table 1: Cytotoxic and Antiproliferative Activities

CompoundCell LineAssayEndpointIC50 / GI50 (µM)Reference
This compoundDU145 (Prostate Cancer)STAT3 Phosphorylation Inhibitionp-STAT3-Y7053.2[1][2]
This compoundDU145 (Prostate Cancer)Cell ProliferationGrowth Inhibition6[1]
1β-hydroxyl-5α-chloro-8-epi-xanthatinHuman Hepatocellular Carcinoma CellsCytotoxicityCell ViabilityPotent (exact value not specified)[3]

Table 2: Antiparasitic and Antimicrobial Activities

CompoundOrganismActivityMIC / IC50 (µg/mL)Reference
8-hydroxyquinoline derivative (PH176)Staphylococcus aureus (MRSA)AntibacterialMIC50: 16, MIC90: 32[4]
8-hydroxyquinoline (8HQN)Leishmania martiniquensis (promastigotes)Anti-leishmanial1.60 ± 0.28[5]
8-hydroxyquinoline (8HQN)Leishmania martiniquensis (intracellular amastigotes)Anti-leishmanial1.56 ± 0.02[5]

Note: Data for this compound and its direct derivatives in antimicrobial and antiparasitic assays with specific MIC/IC50 values are limited in the reviewed literature. The table includes data on related compounds to provide context.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols used to evaluate the biological activities of this compound and its derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Western Blot Analysis for Phosphorylated STAT3

Western blotting is used to detect the phosphorylation status of specific proteins, such as STAT3, to understand the compound's effect on signaling pathways.[1]

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT3 (Tyr705) and anti-total STAT3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated STAT3 (p-STAT3) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total STAT3.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is used to evaluate the in vivo anti-inflammatory properties of a compound.[6]

Materials:

  • Rodents (e.g., rats or mice)

  • Carrageenan solution (1% in sterile saline)

  • Test compound and vehicle

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals to the laboratory conditions. Divide them into groups: a control group, a positive control group (e.g., treated with a known anti-inflammatory drug like indomethacin), and test groups receiving different doses of the compound.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally to the respective groups.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its derivatives are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Apoptosis Induction in Cancer Cells via STAT3 Inhibition and ROS Generation

This compound has been shown to induce apoptosis in prostate cancer cells by inhibiting the STAT3 signaling pathway and promoting the generation of reactive oxygen species (ROS).[1]

STAT3_Inhibition_by_8_Epixanthatin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Gene_Expression Target Gene Expression (Cyclin D1, Bcl-2) STAT3_active->Gene_Expression Transcription STAT3_active->Gene_Expression Apoptosis Apoptosis STAT3_active->Apoptosis Inhibition ROS ROS ROS->STAT3_active Inhibition Epixanthatin This compound Epixanthatin->STAT3_active Inhibition Epixanthatin->ROS Induction Gene_Expression->Apoptosis Inhibition

STAT3 signaling inhibition by this compound.
Pro-apoptotic Signaling of a 1β-hydroxyl-5α-chloro-8-epi-xanthatin Derivative

A derivative of this compound induces apoptosis in hepatocellular carcinoma cells through a mechanism involving ROS generation, activation of MAPK pathways (ERK and p38), and inhibition of the JAK2/STAT3 pathway.[3]

Derivative_Apoptosis_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Derivative 1β-hydroxyl-5α-chloro- 8-epi-xanthatin ROS ROS Generation Derivative->ROS Induces MAPK_Pathway ERK / p38 MAPK ROS->MAPK_Pathway Activates JAK2_STAT3_Pathway JAK2 / STAT3 ROS->JAK2_STAT3_Pathway Inhibits Apoptosis Apoptosis MAPK_Pathway->Apoptosis Promotes JAK2_STAT3_Pathway->Apoptosis Inhibits

Apoptosis induction by an this compound derivative.

Conclusion and Future Directions

This compound and its derivatives represent a versatile scaffold for the development of new therapeutic agents. The existing data strongly support their potential as anticancer agents, with clear evidence of their ability to induce apoptosis through the modulation of key signaling pathways such as STAT3 and MAPK, often in a ROS-dependent manner. While their anti-inflammatory, antimicrobial, and antiparasitic activities are also reported, further research is required to fully quantify these effects and elucidate the underlying mechanisms.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency and selectivity for different biological targets.

  • In Vivo Efficacy and Safety: Comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and toxicity profiles of the most promising derivatives.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds in the context of inflammation and infectious diseases.

References

role of 8-Epixanthatin in plant chemical defense

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of 8-Epixanthatin in Plant Chemical Defense

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of threats, including herbivores and pathogenic microorganisms. These defenses are largely mediated by a diverse array of secondary metabolites. Among these, sesquiterpene lactones (STLs) represent a prominent group of bioactive compounds, particularly abundant in the Asteraceae family. This compound, a xanthanolide-type sesquiterpene lactone isolated from plants of the Xanthium genus (e.g., Xanthium strumarium), is a key component of this chemical shield.[1][2] Xanthanolides are characterized by a bicyclic sesquiterpene framework featuring a γ-butyrolactone ring fused to a seven-membered carbocycle.[1]

This technical guide synthesizes the current understanding of this compound, focusing on its biosynthesis, its established and putative roles in plant defense against pathogens and herbivores, and its regulation via plant signaling pathways. Furthermore, it provides detailed experimental protocols for its investigation and discusses its potential as a lead compound for drug discovery.

Biosynthesis of this compound

The biosynthetic pathway to this compound has been elucidated, revealing a distinct route compared to other sesquiterpenoid classes. The pathway originates from the central precursor, germacrene A acid. A key step involves an oxidative rearrangement catalyzed by a specialized cytochrome P450 enzyme to form the characteristic xanthane skeleton. This is followed by the formation of the 12,8-lactone ring, which solidifies the xanthanolide structure.[3] This understanding opens avenues for producing these valuable compounds through synthetic biology approaches.

8_Epixanthatin_Biosynthesis cluster_pathway Biosynthetic Pathway of this compound FPP Farnesyl Diphosphate (FPP) GAA Germacrene A Acid FPP->GAA Germacrene A Synthase/Oxidase XS Xanthane Skeleton Intermediate GAA->XS Cytochrome P450 (Oxidative Rearrangement) EPI This compound XS->EPI Lactone Synthase

Caption: Biosynthetic pathway of this compound.

Role in Plant Chemical Defense

While research specifically isolating the defensive role of this compound is ongoing, substantial evidence from its chemical class (STLs) and its source plant (Xanthium strumarium) points to significant anti-pathogen and anti-herbivore functions.

Antifungal Activity

This compound has been reported to possess significant antifungal properties.[4] Sesquiterpene lactones are a major component of the chemical defenses in Asteraceae, and their mechanism of action often involves the disruption of microbial cell membranes due to their lipophilic nature combined with polar functional groups.[5] The α-methylene-γ-lactone moiety present in many STLs, including xanthanolides, is a key structural feature responsible for jejich biological activity, acting as a potent alkylating agent for biological nucleophiles like sulfhydryl groups in enzymes.[5]

Anti-Herbivore Activity

The role of STLs as potent anti-herbivory agents is well-documented.[6] They act as feeding deterrents, reduce growth, and can increase insect mortality.[6][7] A field study on Xanthium strumarium demonstrated that the stereochemistry of its native STLs is a major determinant of herbivore resistance and, consequently, plant fitness.[8][9] Plants producing specific stereoisomers of STLs experienced significantly different levels of damage from herbivores, highlighting the ecological relevance of these compounds in natural settings.[10]

Furthermore, the essential oil of X. strumarium, which is rich in terpenes, has shown potent insecticidal, feeding deterrent, and growth inhibitory effects against the castor semilooper (Achaea janata), a lepidopteran pest.[11] Although this activity is from a complex mixture, it underscores the defensive capacity of the plant's secondary metabolites. The proposed mechanism for STL toxicity against insects involves the alkylation of crucial biomolecules, a hypothesis supported by studies where the toxicity of the STL tenulin was counteracted by the co-administration of cysteine, a nucleophile.[7]

Quantitative Bioactivity Data

Specific quantitative data for pure this compound against plant pests and pathogens is limited in publicly available literature, representing a key area for future research. However, data from the essential oil of its source plant, Xanthium strumarium, provide valuable insights into its potential efficacy.

Bioassay TypeTarget OrganismTest SubstanceMetricValueReference
Ovicidal ActivityAchaea janata (Eggs)X. strumarium Leaf Essential OilLC₅₀69.70 µL/mL[11]
Insecticidal ActivityA. janata (3rd Instar Larvae)X. strumarium Leaf Essential OilLC₅₀0.30 µL/larva[11]
Feeding DeterrenceA. janata (Larvae)X. strumarium Leaf Essential OilDC₅₀1.88 µL/cm²[11]
Growth InhibitionA. janata (Larvae)X. strumarium Leaf Essential OilEC₅₀213.94 µL/mL[11]

LC₅₀: Lethal concentration/dose required to kill 50% of the population. DC₅₀: Concentration required to deter feeding by 50%. EC₅₀: Concentration required to inhibit growth by 50%.

Regulation by Plant Defense Signaling Pathways

The production of defensive secondary metabolites like this compound is tightly regulated by a network of signaling pathways that are activated in response to biotic stress. The Jasmonic Acid (JA) signaling pathway is a primary regulator of defenses against chewing herbivores and necrotrophic pathogens.[12][13]

Herbivore feeding or tissue damage triggers the synthesis of jasmonic acid, which is then converted to its biologically active conjugate, jasmonoyl-isoleucine (JA-Ile).[14] JA-Ile is perceived by its receptor, an F-box protein called COI1, which is part of an SCF E3 ubiquitin ligase complex.[15] In the presence of JA-Ile, the SCFCOI1 complex targets JAZ (Jasmonate ZIM-domain) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[16] The degradation of JAZ repressors liberates transcription factors, such as MYC2, which then activate the expression of a wide array of defense-related genes, including those involved in the biosynthesis of sesquiterpene lactones.[13][15]

JA_Signaling_Pathway cluster_legend Legend cluster_signal Jasmonic Acid (JA) Signaling Cascade cluster_repression Jasmonic Acid (JA) Signaling Cascade p Protein h Hormone g Gene Expression pr Process herbivore Herbivore Attack / Wounding ja_synthesis JA Biosynthesis herbivore->ja_synthesis ja_ile JA-Ile ja_synthesis->ja_ile coi1 SCF-COI1 Complex ja_ile->coi1 binds to jaz JAZ Repressor coi1->jaz targets for degradation myc2 MYC2 (Transcription Factor) jaz->myc2 represses defense_genes Defense Gene Upregulation (e.g., STL Biosynthesis) myc2->defense_genes activates defense_response Chemical Defense (this compound) defense_genes->defense_response

Caption: Proposed regulation of this compound biosynthesis by the JA pathway.

Methodologies for Investigation

Investigating the defensive properties of this compound requires a multi-step approach, from isolation and quantification to rigorous bioassays.

Experimental_Workflow cluster_workflow General Workflow for Bioactivity Screening cluster_bioassays Bioassays plant Plant Material (Xanthium strumarium) extract Solvent Extraction (e.g., Methanol, Hexane) plant->extract fractionate Fractionation (e.g., Column Chromatography) extract->fractionate isolate Isolation & Purification (e.g., HPLC) fractionate->isolate identify Structural Elucidation (NMR, MS) isolate->identify pure_cpd Pure this compound isolate->pure_cpd antifungal Antifungal Assay (MIC Determination) pure_cpd->antifungal insect Insect Bioassay (Antifeedant/Toxicity) pure_cpd->insect results Data Analysis (MIC, LC50, EC50) antifungal->results insect->results

Caption: Experimental workflow for isolating and testing this compound.
Protocol for Isolation and Quantification

  • Extraction: Air-dried and powdered leaves of Xanthium strumarium (100 g) are macerated with methanol (3 x 500 mL) at room temperature for 48 hours per extraction. The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator.

  • Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on polarity.

  • Chromatographic Separation: The most active fraction (determined by preliminary screening) is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing the compound of interest are pooled and further purified using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile-water gradient) to yield pure this compound.

  • Quantification: The concentration of this compound in extracts can be quantified using an HPLC or GC-MS system calibrated with a pure standard. An internal standard should be used for accurate quantification.

Protocol for Antifungal Bioassay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a phytopathogenic fungus (e.g., Fusarium oxysporum).

  • Fungal Culture: Grow the test fungus on Potato Dextrose Agar (PDA) plates for 5-7 days at 25°C.

  • Spore Suspension: Prepare a spore suspension by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface. Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.

  • Microdilution Assay: In a sterile 96-well microplate, add 100 µL of Potato Dextrose Broth (PDB) to each well.

  • Serial Dilution: Add 100 µL of a stock solution of this compound (e.g., 2000 µg/mL in DMSO, diluted in PDB) to the first well. Perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the prepared spore suspension to each well.

  • Controls: Include a positive control (commercial fungicide, e.g., Amphotericin B), a negative control (PDB + spores + DMSO), and a sterility control (PDB only).

  • Incubation: Incubate the plate at 25°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible fungal growth is observed.

Protocol for Insect Antifeedant Bioassay (Leaf Disk Choice Test)

This assay assesses the feeding deterrence of this compound against a generalist herbivore (e.g., Spodoptera exigua, beet armyworm).

  • Insect Rearing: Rear larvae on an artificial diet in a controlled environment (e.g., 25°C, 16:8 L:D cycle). Use 3rd or 4th instar larvae that have been starved for 4-6 hours before the assay.

  • Leaf Disk Preparation: Using a cork borer, cut uniform leaf disks (e.g., 1 cm diameter) from a suitable host plant (e.g., cabbage or lettuce).

  • Treatment: Prepare several concentrations of this compound in a suitable solvent (e.g., acetone). Apply 10 µL of a test solution evenly onto the surface of a leaf disk. Apply 10 µL of solvent only to a control disk. Allow the solvent to evaporate completely.

  • Assay Arena: Place one treated disk and one control disk on opposite sides of a moist filter paper in a Petri dish.

  • Experiment: Introduce one larva into the center of each Petri dish. Replicate the experiment at least 20 times.

  • Incubation: Keep the dishes in the dark at 25°C for 24 hours.

  • Data Collection: Measure the area of each disk consumed using an image analysis software (e.g., ImageJ).

  • Calculation: Calculate the Antifeedant Index (AFI) or Deterrence Coefficient (DC) using the formula: AFI = [(C - T) / (C + T)] x 100, where C is the area consumed on the control disk and T is the area consumed on the treated disk.

Implications for Drug Development

Natural products are a rich source of lead compounds for drug discovery. This compound and other xanthanolides have demonstrated a range of promising bioactivities, most notably antitumor and antifungal effects.[1][4][17] Its defined chemical structure and potent biological activity make it an attractive scaffold for medicinal chemistry programs. The development of a total synthesis route for this compound further enhances its potential, allowing for the creation of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research may focus on elucidating its specific molecular targets to leverage its therapeutic potential, particularly in oncology and as a novel antifungal agent.

Conclusion

This compound is a significant secondary metabolite within the chemical defense framework of Xanthium species. While direct, quantitative evidence for its role against specific herbivores is still emerging, the broader context provided by its chemical class (sesquiterpene lactones) and source plant strongly supports its function as a potent anti-herbivore and antifungal agent. Its biosynthesis is well-defined, and its production is likely regulated by canonical plant defense signaling pathways like the jasmonic acid cascade. The detailed methodologies provided herein offer a framework for researchers to further probe its specific defensive functions and mechanisms of action. As a bioactive natural product with a synthetically accessible scaffold, this compound holds considerable promise not only for understanding plant-environment interactions but also as a lead compound in the development of new pharmaceuticals.

References

Unraveling the Tubulin-Binding Properties of 8-Epixanthatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epixanthatin, a natural sesquiterpene lactone, has emerged as a compound of interest in oncology research due to its predicted interaction with tubulin, a critical protein in cell division. Computational studies have identified this compound as a potential microtubule-destabilizing agent that likely binds to the colchicine-binding site on the β-tubulin subunit. This interaction is predicted to disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the current understanding of the tubulin-binding properties of this compound, drawing from available computational and limited experimental data. It aims to serve as a foundational resource for researchers engaged in the study of novel microtubule-targeting agents and the development of new cancer therapeutics.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their critical role in mitosis makes them a prime target for the development of anticancer drugs.[3][4] These drugs, known as microtubule-targeting agents (MTAs), are broadly classified as either microtubule-stabilizing or microtubule-destabilizing agents.[1] this compound falls into the latter category, showing promise as a potential inhibitor of microtubule polymerization.

Predicted Mechanism of Action: Binding to the Colchicine Site

Computational modeling has been instrumental in elucidating the likely mechanism of action of this compound. Molecular docking and molecular dynamics simulations suggest that this compound, along with its isomer xanthatin, exhibits a strong affinity for the colchicine-binding site on β-tubulin.[5][6] This binding is predicted to prevent the conformational changes in the tubulin dimer that are necessary for microtubule polymerization, thereby leading to microtubule destabilization.[5][6]

The colchicine-binding site is a well-characterized pocket on tubulin that is targeted by a variety of microtubule-destabilizing agents.[4] By occupying this site, this compound is thought to introduce a wedge between tubulin dimers, sterically hindering the head-to-tail association required for protofilament elongation.

Quantitative Data

While extensive experimental validation is still required, preliminary computational studies provide some insight into the potential binding affinity. However, it is crucial to note the absence of experimentally determined quantitative data such as binding affinities (Kd) and IC50 values for tubulin polymerization inhibition in the current literature.

Table 1: Computationally Predicted Binding Characteristics

Compound Predicted Binding Site Predicted Interaction Type Reference
This compound Colchicine-binding site on β-tubulin Non-covalent [5][6]

| Xanthatin | Colchicine-binding site on β-tubulin | Non-covalent |[5][6] |

Experimental Protocols

Detailed experimental protocols for quantifying the tubulin-binding properties of this compound are not yet established in the literature. However, based on standard methodologies for characterizing microtubule-targeting agents, the following experimental workflows are proposed.

Tubulin Polymerization Assay

This assay is fundamental to determining the effect of a compound on the rate and extent of tubulin assembly.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis tubulin Purified Tubulin mix Mix Tubulin, GTP, Buffer, and this compound tubulin->mix gtp GTP Solution gtp->mix buffer Polymerization Buffer buffer->mix compound This compound Stock compound->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 340 nm over time incubate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate IC50 Value plot->calculate G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis tubulin Purified Tubulin incubate Incubate Tubulin with This compound tubulin->incubate colchicine Fluorescently-labeled Colchicine add_colchicine Add Fluorescent Colchicine colchicine->add_colchicine compound This compound compound->incubate incubate->add_colchicine measure Measure Fluorescence Polarization add_colchicine->measure determine Determine Displacement of Fluorescent Colchicine measure->determine G Epixanthatin This compound Tubulin Tubulin Binding (Colchicine Site) Epixanthatin->Tubulin Microtubule Microtubule Destabilization Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Arrest Mitotic Arrest (G2/M Phase) SAC->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

An In-depth Technical Guide to Reactive Oxygen Species Generation by 8-Epixanthatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epixanthatin, a natural sesquiterpene lactone, has emerged as a compound of significant interest in oncology research due to its pro-apoptotic and anti-proliferative effects on cancer cells. A growing body of evidence indicates that a core mechanism of its action involves the generation of intracellular reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to this compound-induced ROS generation and its downstream consequences. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

Reactive oxygen species are highly reactive chemical molecules derived from oxygen. While essential in low concentrations for various physiological processes, an excess of ROS can lead to oxidative stress, cellular damage, and programmed cell death (apoptosis). The targeted induction of ROS in cancer cells is a promising therapeutic strategy. This compound (EXT) has been identified as a potent inducer of ROS, leading to the inhibition of critical cancer survival pathways and the activation of apoptotic cascades. This document serves as a technical resource for understanding and investigating the role of ROS in the anticancer activity of this compound.

Core Mechanism: ROS-Mediated Inhibition of STAT3 Signaling

The primary mechanism by which this compound exerts its anticancer effects is through the generation of ROS, which in turn inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.

This compound treatment of cancer cells, particularly the DU145 prostate carcinoma cell line, leads to a significant increase in intracellular ROS levels. This elevation in ROS is critical for the downregulation of phosphorylated STAT3 at the tyrosine 705 residue (p-STAT3-Y705).[1][2] The inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and transcriptional activity. The crucial role of ROS in this process is demonstrated by the fact that pretreatment with antioxidants, such as N-acetyl-L-cysteine (NAC), can rescue the this compound-induced decrease in p-STAT3-Y705.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies on the effects of this compound on DU145 prostate cancer cells.

Table 1: Inhibitory Concentrations of this compound

ParameterCell LineValueReference
IC50 for p-STAT3-Y705 InhibitionDU1453.2 µM[1][3]
GI50 for Cell Proliferation InhibitionDU1456 µM[1][2]

Table 2: Effects of this compound on STAT3 Target Genes and Apoptosis Markers

Molecular TargetEffectNotesReference
Cyclin ADecreased expressionSTAT3 target gene involved in cell cycle progression.[1][2]
Cyclin D1Decreased expressionSTAT3 target gene involved in cell cycle progression.[1][2]
BCL-2Decreased expressionAnti-apoptotic STAT3 target gene.[1][2]
PARPCleavage inducedA hallmark of apoptosis.[1][2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound.

G EXT This compound ROS ↑ Reactive Oxygen Species (ROS) EXT->ROS STAT3 p-STAT3 (Y705) ↓ ROS->STAT3 STAT3_Targets ↓ Expression of STAT3 Target Genes (Cyclin A, Cyclin D1, BCL-2) STAT3->STAT3_Targets Apoptosis Apoptosis STAT3_Targets->Apoptosis PARP PARP Cleavage Apoptosis->PARP G cluster_0 Cell Preparation cluster_1 DCFH-DA Staining cluster_2 Measurement c1 Seed cells in a 96-well plate c2 Treat with this compound at various concentrations c1->c2 s1 Incubate with DCFH-DA solution c2->s1 s2 Wash to remove excess dye s1->s2 m1 Measure fluorescence (Ex/Em = 485/535 nm) s2->m1 m2 Quantify fold change in ROS levels m1->m2

References

Initial Screening of 8-Epixanthatin for Antiprotozoal Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for the initial in vitro screening of 8-Epixanthatin, a sesquiterpene lactone, for its potential antiprotozoal activity. Due to the limited publicly available data on this compound, this guide leverages findings from its closely related isomer, xanthatin, to propose a robust screening cascade. The methodologies and data presentation formats are designed to provide a foundational understanding for researchers initiating drug discovery programs against parasitic protozoa.

Introduction

Protozoal infections, such as leishmaniasis, trypanosomiasis, and malaria, continue to pose a significant global health burden. The emergence of drug resistance and the toxicity of existing therapies necessitate the discovery of novel and effective antiprotozoal agents. Natural products, with their vast structural diversity, represent a promising reservoir for new drug leads. Xanthatin, a sesquiterpene lactone isolated from Xanthium strumarium, has demonstrated notable activity against Trypanosoma brucei brucei and Leishmania major.[1][2][3] This guide focuses on the initial screening of its stereoisomer, this compound, to evaluate its potential as a broad-spectrum antiprotozoal compound.

The proposed screening cascade involves evaluating the compound's efficacy against a panel of representative protozoan parasites and assessing its cytotoxicity to determine a preliminary therapeutic window.

Quantitative Data Summary

The following tables summarize the reported antiprotozoal and cytotoxic activities of xanthatin , which serves as a benchmark for the proposed screening of this compound.

Table 1: Antiprotozoal Activity of Xanthatin

Protozoan SpeciesStageIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Trypanosoma brucei bruceiBloodstream form2.63--
Leishmania majorAmastigote0.75--

Table 2: Cytotoxicity and Selectivity Index of Xanthatin

Cell LineIC50 (µg/mL)Selectivity Index (SI)*
HL-60 (human leukemia)52.620 (against T. b. brucei)
J774 (macrophage)0.751 (against L. major amastigotes)

*Selectivity Index (SI) is calculated as the ratio of the IC50 value for the mammalian cell line to the IC50 value for the protozoan parasite.

Experimental Protocols

Detailed methodologies for the key experiments in the initial screening of this compound are provided below.

3.1.1. Anti-trypanosomal Activity Assay (Trypanosoma brucei brucei)

This protocol is adapted from methods used to assess the inhibition of bloodstream forms of Trypanosoma brucei brucei.[2]

  • Parasite Culture: Bloodstream forms of T. b. brucei are cultured in HMI-9 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 humidified atmosphere.

  • Assay Preparation: The assay is performed in 96-well microtiter plates. This compound is serially diluted in the culture medium.

  • Incubation: Parasites are seeded at a density of 2 x 10^5 cells/mL in each well containing the test compound and incubated for 72 hours.

  • Viability Assessment: Parasite viability is determined using a resazurin-based assay. Resazurin is added to each well and incubated for an additional 4-6 hours. The fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

3.1.2. Anti-leishmanial Activity Assay (Leishmania major)

This protocol assesses the activity against the intracellular amastigote stage of Leishmania major.[3]

  • Host Cell Culture: J774 macrophage cells are cultured in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 humidified atmosphere.

  • Infection: Macrophages are seeded in 96-well plates and infected with stationary phase promastigotes of L. major at a parasite-to-cell ratio of 10:1. After 24 hours, non-internalized promastigotes are removed by washing.

  • Treatment: Infected macrophages are treated with serial dilutions of this compound and incubated for 72 hours.

  • Quantification: The plates are fixed and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by microscopic examination.

  • Data Analysis: The IC50 value is determined by comparing the number of amastigotes in treated versus untreated wells. The infection rate and multiplication index can also be calculated.[3]

3.1.3. Anti-plasmodial Activity Assay (Plasmodium falciparum)

This protocol is a standard method for assessing the activity against the erythrocytic stages of Plasmodium falciparum.

  • Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Synchronization: Parasite cultures are synchronized at the ring stage.

  • Assay: Synchronized ring-stage parasites are incubated with serial dilutions of this compound in a 96-well plate for 72 hours.

  • Growth Inhibition Assessment: Parasite growth is quantified using a SYBR Green I-based fluorescence assay.

  • Data Analysis: The IC50 is calculated from the dose-response curves.

This assay determines the toxicity of this compound to mammalian cells, which is crucial for calculating the selectivity index.

  • Cell Culture: A mammalian cell line, such as HEK293 (human embryonic kidney) or HepG2 (human liver cancer), is cultured in appropriate medium.

  • Assay: Cells are seeded in a 96-well plate and incubated with serial dilutions of this compound for 72 hours.

  • Viability Measurement: Cell viability is assessed using an MTT or resazurin-based assay.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curves.

Visualizations

The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway for the antiprotozoal activity of this compound, based on the known mechanisms of xanthatin.

experimental_workflow cluster_screening Initial Screening of this compound cluster_assays Assay Panel start This compound Compound antiprotozoal_assays In Vitro Antiprotozoal Assays start->antiprotozoal_assays cytotoxicity_assay In Vitro Cytotoxicity Assay start->cytotoxicity_assay data_analysis Data Analysis (IC50 & CC50) antiprotozoal_assays->data_analysis trypanosoma Trypanosoma brucei brucei antiprotozoal_assays->trypanosoma leishmania Leishmania major antiprotozoal_assays->leishmania plasmodium Plasmodium falciparum antiprotozoal_assays->plasmodium cytotoxicity_assay->data_analysis mammalian_cells Mammalian Cell Line (e.g., HEK293) cytotoxicity_assay->mammalian_cells selectivity_index Selectivity Index Calculation data_analysis->selectivity_index hit_identification Hit Identification selectivity_index->hit_identification

Caption: Experimental workflow for the initial antiprotozoal screening of this compound.

signaling_pathway cluster_pathway Hypothesized Mechanism of Action of this compound epixanthatin This compound mitochondria Mitochondrial Membrane Potential Reduction epixanthatin->mitochondria inflammation_inhibition Inhibition of Inflammatory Pathways epixanthatin->inflammation_inhibition ros Increased Reactive Oxygen Species (ROS) mitochondria->ros caspase Caspase Activation ros->caspase apoptosis Apoptosis caspase->apoptosis pge2 PGE2 Synthesis Inhibition inflammation_inhibition->pge2 lipoxygenase 5-Lipoxygenase Inhibition inflammation_inhibition->lipoxygenase

References

Exploring the Anti-Inflammatory Potential of 8-Epixanthatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide provides a comprehensive analysis of the anti-inflammatory potential of 8-Epixanthatin, a sesquiterpene lactone found in plants of the Xanthium genus. Direct research on the anti-inflammatory properties of this compound is currently limited. However, its stereoisomer, Xanthatin, has been identified as a potent anti-inflammatory agent. This document explores the significant anti-inflammatory activity of Xanthatin as a primary model to infer the potential of this compound.

The guide details the inhibitory effects of Xanthatin on key pro-inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The underlying mechanisms of action are elucidated, focusing on the downregulation of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways.

Quantitative data from in vitro studies are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are provided to support further research and development in this promising area.

Introduction to this compound and Xanthatin

Xanthatin is a major bioactive sesquiterpene lactone isolated from Xanthium strumarium, a plant used in traditional medicine for its anti-inflammatory, analgesic, and anti-tumor properties.[1] this compound is a naturally occurring stereoisomer of Xanthatin.[2][3] While both compounds have been investigated for their anti-tumor activities, the anti-inflammatory mechanisms have been more extensively characterized for Xanthatin.[2][4] Given their structural similarity, the potent anti-inflammatory activities demonstrated by Xanthatin provide a strong rationale for investigating this compound as a therapeutic candidate.

This guide focuses on the comprehensive data available for Xanthatin from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation research.[5]

Quantitative Data on Anti-Inflammatory Effects of Xanthatin

The following tables summarize the dose-dependent effects of Xanthatin on cell viability and the production of key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.[5]

Table 1: Cytotoxicity of Xanthatin

Concentration (μM)Cell Viability (%) vs. Control
0 (Control)100.0 ± 0.0
1.5699.5 ± 2.1
3.1298.7 ± 1.5
6.2597.3 ± 2.8
12.596.9 ± 1.9
25.085.1 ± 3.2
50.060.4 ± 4.5
Data derived from CCK-8 assay after 24 hours of treatment. Xanthatin showed no significant toxic effects on RAW 264.7 cells at concentrations up to 12.5 μM.[5]

Table 2: Effect of Xanthatin on Nitric Oxide (NO) Production

TreatmentConcentration (μM)NO Production (% of LPS Group)
Control-12.5 ± 1.8
LPS (1 μg/mL)-100.0 ± 0.0
LPS + Xanthatin3.12575.4 ± 3.3
LPS + Xanthatin6.2552.1 ± 2.9
LPS + Xanthatin12.528.7 ± 2.5
Data from Griess assay. Xanthatin significantly inhibited LPS-induced NO production in a dose-dependent manner.[5]

Table 3: Effect of Xanthatin on Pro-inflammatory Cytokine Secretion

CytokineTreatmentConcentration (μM)Concentration (pg/mL)
TNF-α Control-15.2 ± 3.1
LPS (1 μg/mL)-450.6 ± 15.8
LPS + Xanthatin3.125310.4 ± 12.5
LPS + Xanthatin6.25225.1 ± 10.9
LPS + Xanthatin12.5150.3 ± 9.7
IL-1β Control-8.9 ± 1.5
LPS (1 μg/mL)-125.7 ± 8.2
LPS + Xanthatin3.12590.3 ± 6.6
LPS + Xanthatin6.2565.4 ± 5.1
LPS + Xanthatin12.540.2 ± 4.3
IL-6 Control-22.1 ± 2.9
LPS (1 μg/mL)-580.4 ± 20.1
LPS + Xanthatin3.125410.8 ± 16.4
LPS + Xanthatin6.25290.5 ± 11.8
LPS + Xanthatin12.5185.6 ± 10.2
Cytokine levels in cell culture supernatants were measured by ELISA. Xanthatin significantly reduced the secretion of TNF-α, IL-1β, and IL-6.[5]

Table 4: Effect of Xanthatin on mRNA Expression of Pro-inflammatory Genes

GeneTreatmentConcentration (μM)Relative mRNA Expression (Fold Change vs. LPS)
iNOS LPS (1 μg/mL)-1.00
LPS + Xanthatin3.1250.68
LPS + Xanthatin6.250.45
LPS + Xanthatin12.50.21
COX-2 LPS (1 μg/mL)-1.00
LPS + Xanthatin3.1250.72
LPS + Xanthatin6.250.51
LPS + Xanthatin12.50.29
TNF-α LPS (1 μg/mL)-1.00
LPS + Xanthatin3.1250.75
LPS + Xanthatin6.250.58
LPS + Xanthatin12.50.33
IL-1β LPS (1 μg/mL)-1.00
LPS + Xanthatin3.1250.65
LPS + Xanthatin6.250.42
LPS + Xanthatin12.50.19
IL-6 LPS (1 μg/mL)-1.00
LPS + Xanthatin3.1250.71
LPS + Xanthatin6.250.49
LPS + Xanthatin12.50.26
Relative gene expression levels were determined by qRT-PCR. Xanthatin dose-dependently suppressed the transcription of key pro-inflammatory genes.[5]

Mechanism of Action: Inhibition of Key Signaling Pathways

Xanthatin exerts its anti-inflammatory effects by targeting multiple upstream signaling cascades that are crucial for the inflammatory response. Studies show it effectively inhibits the activation of NF-κB, MAPK, and STAT3 pathways.[5]

Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation.[6] In unstimulated cells, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκBα). Upon LPS stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the active NF-κB p65 subunit to the nucleus, where it initiates the transcription of pro-inflammatory genes.[7][8] Xanthatin prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of p65.[5]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimulus LPS receptor TLR4 stimulus->receptor IKK IKK Complex receptor->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (P) IkappaB_p P-IκBα NFkB_complex p65/p50 IkappaB->NFkB_complex Inhibits p65 p65 p50 p50 nucleus Nucleus NFkB_complex->nucleus Translocation genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) nucleus->genes Activates Transcription xanthatin Xanthatin xanthatin->IKK Inhibits Phosphorylation degradation Proteasomal Degradation IkappaB_p->degradation

NF-κB pathway inhibition by Xanthatin.
Inhibition of the MAPK Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a critical role in transducing extracellular signals into cellular responses like inflammation.[9][10] LPS stimulation leads to the rapid phosphorylation and activation of ERK, JNK, and p38.[11] Xanthatin significantly suppresses the LPS-induced phosphorylation of these key MAPK proteins in a dose-dependent manner, indicating its ability to disrupt this pro-inflammatory signaling cascade.[5]

MAPK_Pathway cluster_mapk stimulus LPS receptor TLR4 stimulus->receptor MAPKKK MAPKKK (e.g., TAK1) receptor->MAPKKK Activates MKK36 MKK3/6 MAPKKK->MKK36 Phosphorylates MKK47 MKK4/7 MAPKKK->MKK47 Phosphorylates MEK12 MEK1/2 MAPKKK->MEK12 Phosphorylates p38 p38 MKK36->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activate JNK JNK MKK47->JNK Phosphorylates JNK->TranscriptionFactors Activate ERK ERK1/2 MEK12->ERK Phosphorylates ERK->TranscriptionFactors Activate Inflammation Inflammatory Response TranscriptionFactors->Inflammation xanthatin Xanthatin xanthatin->MAPKKK Inhibits Upstream Phosphorylation

MAPK pathway inhibition by Xanthatin.
Inhibition of the JAK/STAT Pathway

The JAK/STAT pathway is essential for cytokine signaling.[12] While LPS can indirectly activate this pathway, it is a primary route for many inflammatory cytokines to amplify the inflammatory response. Xanthatin has been shown to inhibit the phosphorylation of STAT3, a key downstream effector in this pathway.[5][13] This inhibition disrupts the signaling loop that sustains inflammation.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus cytokine Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (P) STAT3_p P-STAT3 STAT3_dimer STAT3 Dimer nucleus Nucleus STAT3_dimer->nucleus Translocation genes Inflammatory Gene Expression nucleus->genes Activates Transcription xanthatin Xanthatin xanthatin->JAK Covalently Binds & Inhibits Kinase STAT3_p->STAT3_dimer Dimerization

JAK/STAT pathway inhibition by Xanthatin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methods employed in the primary literature for Xanthatin.[5]

Cell Culture and Viability Assay (CCK-8)
  • Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of Xanthatin (e.g., 0-50 μM). A control group receives medium with vehicle (e.g., DMSO) only.

  • Incubation: Cells are incubated for 24 hours.

  • CCK-8 Addition: 10 μL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Final Incubation: The plate is incubated for an additional 1-2 hours at 37°C.

  • Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Nitric Oxide (NO) Determination (Griess Assay)
  • Cell Seeding and Treatment: RAW 264.7 cells are seeded in a 96-well plate at 5 × 10⁴ cells/well. After overnight adherence, cells are pre-treated with various concentrations of Xanthatin for 2 hours, followed by stimulation with 1 μg/mL LPS for 24 hours.

  • Supernatant Collection: After incubation, 50 μL of the cell culture supernatant is collected from each well.

  • Griess Reaction: The supernatant is mixed with an equal volume (50 μL) of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[9]

  • Incubation: The mixture is incubated for 10 minutes at room temperature in the dark.

  • Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable metabolite of NO, is calculated using a standard curve prepared with sodium nitrite.[1]

Cytokine Measurement (ELISA)
  • Cell Seeding and Treatment: Cells are cultured and treated with Xanthatin and LPS as described in the NO determination protocol (Section 5.2).

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA Procedure: The concentrations of TNF-α, IL-1β, and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[14][15]

  • Protocol Outline:

    • A 96-well plate is coated with a capture antibody specific for the target cytokine overnight at 4°C.

    • The plate is washed and blocked with an appropriate blocking buffer (e.g., 10% FBS in PBS) for 1 hour.

    • Samples and standards are added to the wells and incubated for 2 hours.

    • After washing, a biotinylated detection antibody is added and incubated for 1 hour.

    • The plate is washed again, and streptavidin-horseradish peroxidase (HRP) conjugate is added for 30 minutes.

    • Following a final wash, a substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution (e.g., 2N H₂SO₄).

    • The absorbance is read at 450 nm.

Quantitative Real-Time PCR (qRT-PCR)
  • Cell Seeding and Treatment: RAW 264.7 cells are seeded in 6-well plates at 1 × 10⁶ cells/well and treated with Xanthatin and LPS as previously described.

  • RNA Extraction: Total RNA is extracted from the cells using an RNA extraction reagent (e.g., TRIzol) according to the manufacturer's protocol.[13] The quality and quantity of RNA are assessed using a spectrophotometer.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.[16]

  • qPCR: The qPCR is performed using a SYBR Green master mix on a real-time PCR system. Specific primers for iNOS, COX-2, TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) are used.[12]

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCT method, with GAPDH serving as the internal control for normalization.[17]

Western Blot Analysis
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 μg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, p-STAT3, STAT3, and β-actin).

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[18][19] Band intensities are quantified using densitometry software.

Data on this compound Derivatives

While direct anti-inflammatory studies on this compound are lacking, research on its derivatives provides insight into the bioactivity of its core structure. A study on 1β-hydroxyl-5α-chloro-8-epi-xanthatin (XTT) demonstrated that it inhibits the JAK2/STAT3 pathway and activates the ERK/p38 MAPK pathway in the context of inducing apoptosis in cancer cells.[20] This modulation of inflammatory signaling pathways, albeit in a different disease model, further supports the hypothesis that the this compound scaffold is biologically active and warrants investigation for anti-inflammatory applications.

Conclusion and Future Directions

The comprehensive data available for Xanthatin strongly indicate its potential as a potent anti-inflammatory agent, acting through the simultaneous suppression of the NF-κB, MAPK, and JAK/STAT signaling pathways. This multi-target action is highly desirable for the treatment of complex inflammatory diseases.

As a stereoisomer of Xanthatin, this compound represents a highly promising candidate for anti-inflammatory drug development. However, direct experimental validation is essential.

Recommended Future Research:

  • Direct Comparison: Conduct head-to-head in vitro studies comparing the anti-inflammatory efficacy of Xanthatin and this compound in LPS-stimulated macrophages.

  • In Vivo Validation: Evaluate the efficacy of this compound in established animal models of acute and chronic inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis.

  • Target Identification: Perform advanced molecular studies, such as thermal shift assays or covalent probe labeling, to confirm the direct binding targets of this compound within the identified signaling pathways.

  • Structure-Activity Relationship (SAR): Synthesize and test additional derivatives of this compound to establish a clear SAR and optimize for potency, selectivity, and pharmacokinetic properties.

The exploration of this compound and its related compounds could lead to the development of a new class of effective anti-inflammatory therapeutics.

References

A Technical Deep Dive into Xanthanolide Sesquiterpenes: From Isolation to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Xanthanolide sesquiterpenes, a class of naturally occurring compounds predominantly found in the Xanthium genus, have garnered significant attention within the scientific community for their diverse and potent biological activities. These activities, including robust antitumor, antifungal, and anti-inflammatory effects, position xanthanolides as promising candidates for novel drug discovery and development. This technical guide provides a comprehensive review of the current literature on xanthanolide sesquiterpenes, detailing their isolation and characterization, summarizing their quantitative biological activities, and outlining the experimental protocols for their evaluation. Furthermore, this guide visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and analysis.

Introduction

Xanthanolides are characterized by a bicyclic sesquiterpene lactone structure, featuring a five-membered γ-butyrolactone ring fused to a seven-membered carbocycle.[1] Variations in the side chains and stereochemistry of this core structure give rise to a wide array of xanthanolide derivatives, each with potentially unique biological properties.[1] The most extensively studied of these compounds, such as xanthatin and 8-epi-xanthatin, have demonstrated significant therapeutic potential in preclinical studies. This guide aims to consolidate the existing knowledge on these fascinating molecules to support ongoing and future research endeavors.

Data Presentation: Quantitative Biological Activities

The biological activities of xanthanolide sesquiterpenes have been quantified in numerous studies. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values for various xanthanolides across different biological assays.

Table 1: Anticancer and Cytotoxic Activities of Xanthanolides (IC50 values)

CompoundCell LineActivityIC50 (µM)Reference
Pungiolide AVarious human cancer cell linesCytotoxic0.90–6.84
Pungiolide CVarious human cancer cell linesCytotoxic0.90–6.84
Pungiolide EVarious human cancer cell linesCytotoxic0.90–6.84
Pungiolide HVarious human cancer cell linesCytotoxic0.90–6.84
Pungiolide LVarious human cancer cell linesCytotoxic0.90–6.84
Pungiolide P and othersVarious human cancer cell linesCytotoxicNot specified[2]
XanthatinHep-G2 (Liver cancer)Cytotoxic49.0 ± 1.2[3]
XanthatinL1210 (Leukemia)Cytotoxic12.3 ± 0.9[3]
XanthatinNSCLC-N6 (Lung cancer)Antitumor3 µg/mL[1]
Compounds 4-6Huh-7, KB, Jurkat, BGC-823, KE-97Cytotoxic1.1 to 18.0

Table 2: Antifungal Activities of Xanthanolides (MIC values)

CompoundFungal StrainMIC (µg/mL)Reference
XanthatinCandida albicans, Candida glabrata, Aspergillus fumigatus32[1][4]
XanthininCandida albicans, Candida glabrata, Aspergillus fumigatus32[1][4]
Xanthatin Derivative 5Botrytis cinerea (spore)1.1 (IC50)[5]
Xanthatin Derivative 5'Botrytis cinerea (spore)24.8 (IC50)[5]
XanthatinBotrytis cinerea (spore)37.6 (IC50)[5]
Difenoconazole (Control)Botrytis cinerea (spore)78.5 (IC50)[5]
Xanthatin Derivative 2Cytospora mandshurica (mycelia)2.3 (EC50)[5]
Xanthatin Derivative 5Cytospora mandshurica (mycelia)11.7 (EC50)[5]
Xanthatin Derivative 8Cytospora mandshurica (mycelia)11.1 (EC50)[5]
Xanthatin Derivative 15Cytospora mandshurica (mycelia)3.0 (EC50)[5]
XanthatinCytospora mandshurica (mycelia)14.8 (EC50)[5]

Table 3: Anti-inflammatory Activities of Xanthanolides (IC50 values)

CompoundAssayCell LineIC50 (µM)Reference
Germacrane-type sesquiterpenoids (1, 2)LPS-induced NF-κB activationNot specified20.12, 22.89[6]
Guaiane-type sesquiterpenoid (6)LPS-induced NF-κB activationNot specified68.66[6]
NobiletinIL-1β-induced PGE2 productionHuman synovial fibroblasts< 4[7]
BaicalinLPS-induced NO productionRAW 264.715 to 320 µg/mL[7]
CelastrolTNFα and IL-1β productionHuman monocytes and macrophages0.03 to 0.1[7]
HypericinIL-12 productionLPS-activated macrophages1.45 µg/mL[7]
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-oneTNFα productionLPS-activated macrophages12.3[7]
ProcurcumenolTNFα productionLPS-activated macrophages310.5[7]
Compound 6 (from Rhodiola sachalinensis)NO productionRAW 264.721.34 ± 2.52[8]
L-NMMA (Control)NO productionRAW 264.78.57 ± 2.76[8]
Aspermeroterpenes D–HLPS-induced NO productionRAW 264.76.74 to 29.59[9]
Amestolkolide BNO productionLPS-induced RAW 264.71.6 ± 0.1 mM[9]
Lucidumin A-DNO productionRAW 264.78.06 ± 0.51 to 15.49 ± 0.40[9]

Experimental Protocols

Isolation and Purification of Xanthanolides from Xanthium strumarium

This protocol outlines a general procedure for the extraction and purification of xanthanolides, which can be adapted based on the specific compound of interest and available equipment.[10][11][12]

a. Plant Material Preparation:

  • Collect the aerial parts (leaves and stems) of Xanthium strumarium.[10]

  • Wash the plant material with a 0.5% sodium hypochlorite solution to remove surface contaminants.[10]

  • Dry the plant material in an oven at 60°C until a constant weight is achieved.[10]

  • Grind the dried material into a fine powder using a mill.[10][11]

b. Extraction:

  • Perform exhaustive cold maceration of the powdered plant material with a solvent such as chloroform or 80% ethanol.[10][13]

  • The plant material is placed in a flask with the solvent and stirred continuously. The solvent is refreshed daily until it no longer becomes colored.[12]

  • Filter the combined extracts to remove solid plant material.[13]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.[13]

c. Purification using Column Chromatography:

  • The crude extract can be subjected to fractionation using solid-liquid extraction with solvents of varying polarities.[12]

  • For further purification, open-column chromatography is a common technique.[12] A glass column is packed with a stationary phase, such as silica gel.[1][12]

  • The sample is loaded onto the column.[12]

  • A mobile phase (a single solvent or a gradient of solvents) is passed through the column to elute the compounds.[12]

  • Fractions are collected and analyzed by techniques like Thin-Layer Chromatography (TLC) to identify those containing the target xanthanolides.

d. High-Performance Liquid Chromatography (HPLC) and High-Speed Countercurrent Chromatography (HSCCC):

  • For final purification and isolation of individual xanthanolides, preparative HPLC is often employed.[13] A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and acidified water.[13]

  • HSCCC, a liquid-liquid partition chromatography technique, offers an alternative that avoids solid support matrices, which can lead to sample loss.[13] A two-phase solvent system, such as n-hexane–ethyl acetate–methanol–water, is used for separation.[13]

Characterization of Xanthanolides

The structure of isolated xanthanolides is elucidated using a combination of spectroscopic techniques:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): To determine the molecular weight and purity of the isolated compounds.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure and stereochemistry.[10]

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.[10]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions and confirm the presence of chromophores.[10]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16][17][18]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the xanthanolide compound for a specified period (e.g., 24, 48, or 72 hours).[7][16]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.[2][3][4][9][19]

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain in a suitable broth medium.[3]

  • Compound Dilution: Prepare serial two-fold dilutions of the xanthanolide compound in the broth medium in a 96-well microplate.[3]

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the microplate at an appropriate temperature (e.g., 35°C) for 24-48 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth. The endpoint can be determined visually or by using a colorimetric indicator like resazurin.[2]

Anti-inflammatory Activity Assessment (Nitric Oxide Production Assay in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[20][21][22][23][24]

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.[20][23]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the xanthanolide compound for 1 hour.[23]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.[20][23]

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[20][21]

  • Absorbance Measurement: Read the absorbance at 540 nm.[22]

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Mandatory Visualization

experimental_workflow plant_material Plant Material (Xanthium strumarium) extraction Extraction (e.g., Maceration) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions purification Purification (HPLC, HSCCC) fractions->purification pure_compound Pure Xanthanolide purification->pure_compound characterization Structural Characterization (NMR, MS, IR, UV) pure_compound->characterization bioassays Biological Assays pure_compound->bioassays cytotoxicity Cytotoxicity (MTT Assay) bioassays->cytotoxicity antifungal Antifungal (Broth Microdilution) bioassays->antifungal anti_inflammatory Anti-inflammatory (NO Assay) bioassays->anti_inflammatory nf_kappa_b_pathway lps LPS tlr4 TLR4 lps->tlr4 binds myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active release nucleus Nucleus nfkb_active->nucleus translocates gene_expression Pro-inflammatory Gene Expression (iNOS, TNF-α, etc.) nucleus->gene_expression induces xanthanolide Xanthanolides xanthanolide->ikk inhibit pi3k_akt_mtor_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor binds pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 recruits akt Akt pip3->akt recruits pdk1->akt phosphorylates mtor mTORC1 akt->mtor activates cell_survival Cell Survival & Proliferation mtor->cell_survival promotes xanthanolide Xanthanolides xanthanolide->akt inhibit

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of 8-Epixanthatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the total synthesis of (+)-8-Epixanthatin, a xanthanolide sesquiterpenoid with significant biological activities, including antitumor and anti-inflammatory properties. The following sections summarize key synthetic strategies, present quantitative data in tabular format for easy comparison, provide detailed experimental protocols for pivotal reactions, and visualize the synthetic pathways using diagrams.

Overview of Synthetic Strategies

Several successful total syntheses of (+)-8-Epixanthatin have been reported, each employing unique strategies and key reactions. The approaches by Martin, Shishido, and Tang are among the most notable.

  • Martin's Synthesis (2005): The first total synthesis of (+)-8-Epixanthatin was achieved by Martin and colleagues. Their 14-step synthesis resulted in an overall yield of 5.5%.[1][2]

  • Shishido's Syntheses (2008, 2012): Shishido's group developed an enantioselective total synthesis of xanthatin and later reported a synthesis of 8-Epixanthatin in 2012, avoiding the use of stoichiometric selenium reagents.[1][2]

  • Tang's Syntheses (2012, 2017): Tang and coworkers have reported multiple syntheses of xanthanolides. Their 2017 enantioselective synthesis of (+)-8-Epixanthatin is particularly efficient, proceeding in a longest linear sequence of seven steps with an overall yield of 15%. A key feature of this synthesis is a chiral phosphoric acid-catalyzed tandem allylboration/lactonization reaction.[1][3]

This document will focus on the highly efficient 2017 synthesis by Tang and coworkers due to its conciseness and good overall yield.

Quantitative Data Summary

The following table summarizes the key quantitative data for the 2017 total synthesis of (+)-8-Epixanthatin by Tang et al.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Asymmetric Allylboration/LactonizationAldehyde 1 Lactone 2 (E)-allylboronate, chiral phosphoric acid catalyst E 65
2Silyl Group RemovalLactone 2 Alcohol 3 TBAF, THF95
3Oxidative EliminationAlcohol 3 α-methylene-γ-butyrolactone 4 Dess-Martin periodinane, NaHCO3, CH2Cl2; then DBU, CH2Cl264
4Enyne MetathesisLactone 4 Bicyclic Intermediate 5 Grubbs II catalyst, CH2Cl285
5Cross MetathesisIntermediate 5 (+)-8-EpixanthatinGrubbs II catalyst, cis-1,4-diacetoxy-2-butene, CH2Cl288
Overall Total Synthesis Aldehyde 1 (+)-8-Epixanthatin Longest linear sequence: 7 steps 15

Experimental Protocols

The following are detailed protocols for the key steps in the 2017 total synthesis of (+)-8-Epixanthatin by Tang et al.[3]

Protocol 1: Asymmetric Allylboration/Lactonization

This protocol describes the formation of the chiral γ-butyrolactone core.

Materials:

  • Aldehyde 1

  • (E)-allylboronate

  • Chiral phosphoric acid catalyst E

  • Toluene, anhydrous

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of aldehyde 1 (1.0 equiv) in anhydrous toluene (0.1 M) at room temperature is added (E)-allylboronate (1.2 equiv).

  • The chiral phosphoric acid catalyst E (10 mol%) is then added.

  • The reaction mixture is stirred at room temperature for 24 hours under an inert atmosphere.

  • Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NaHCO3 solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford lactone 2 .

Protocol 2: Tandem Enyne Metathesis/Cross Metathesis

This protocol details the formation of the bicyclic core and the final installation of the side chain to yield (+)-8-Epixanthatin.

Materials:

  • α-methylene-γ-butyrolactone 4

  • Grubbs II catalyst

  • cis-1,4-diacetoxy-2-butene

  • Dichloromethane (CH2Cl2), anhydrous

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure for Enyne Metathesis:

  • To a solution of α-methylene-γ-butyrolactone 4 (1.0 equiv) in anhydrous CH2Cl2 (0.01 M) is added Grubbs II catalyst (5 mol%).

  • The reaction mixture is stirred at room temperature for 2 hours under an inert atmosphere.

  • The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude bicyclic intermediate 5 .

Procedure for Cross Metathesis:

  • The crude bicyclic intermediate 5 is dissolved in anhydrous CH2Cl2 (0.01 M).

  • cis-1,4-diacetoxy-2-butene (3.0 equiv) and Grubbs II catalyst (5 mol%) are added to the solution.

  • The reaction mixture is stirred at 40 °C for 12 hours under an inert atmosphere.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford (+)-8-Epixanthatin.

Visualization of Synthetic Pathway

The following diagrams illustrate the synthetic workflow for the total synthesis of (+)-8-Epixanthatin.

Total_Synthesis_of_8_Epixanthatin cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product Aldehyde_1 Aldehyde 1 Step_1 Asymmetric Allylboration/Lactonization Aldehyde_1->Step_1 Allylboronate (E)-allylboronate Allylboronate->Step_1 Lactone_2 Lactone 2 Step_1->Lactone_2 65% Step_2 Silyl Group Removal Lactone_2->Step_2 Alcohol_3 Alcohol 3 Step_2->Alcohol_3 95% Step_3 Oxidative Elimination Alcohol_3->Step_3 Lactone_4 α-methylene-γ-butyrolactone 4 Step_3->Lactone_4 64% Step_4 Enyne Metathesis Lactone_4->Step_4 Intermediate_5 Bicyclic Intermediate 5 Step_4->Intermediate_5 85% Step_5 Cross Metathesis Intermediate_5->Step_5 Product (+)-8-Epixanthatin Step_5->Product 88%

Caption: Overall workflow for the total synthesis of (+)-8-Epixanthatin.

Key_Reaction_Pathway Start α-methylene-γ-butyrolactone 4 Grubbs_II_Enyne Grubbs II Catalyst (Enyne Metathesis) Start->Grubbs_II_Enyne Intermediate Bicyclic Intermediate 5 Grubbs_II_Enyne->Intermediate Formation of 7-membered ring Grubbs_II_Cross Grubbs II Catalyst cis-1,4-diacetoxy-2-butene (Cross Metathesis) Intermediate->Grubbs_II_Cross Final_Product (+)-8-Epixanthatin Grubbs_II_Cross->Final_Product Side-chain installation

Caption: Key metathesis reactions in the synthesis of (+)-8-Epixanthatin.

References

Enantioselective Synthesis of (+)-8-Epixanthatin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Xanthanolides are a class of sesquiterpene lactones known for their diverse and potent biological activities, making them attractive targets in natural product synthesis and drug discovery. Among them, (+)-8-epixanthatin serves as a crucial biosynthetic precursor to a variety of more complex xanthanolides.[1] The development of a concise and stereocontrolled synthesis is therefore of significant interest for enabling further biological investigation and the generation of novel analogues.

This document outlines a highly efficient and enantioselective total synthesis of (+)-8-epixanthatin, as developed by Tang and coworkers in 2017.[1] The key feature of this synthetic strategy is a chiral phosphoric acid-catalyzed tandem allylboration/lactonization reaction. This pivotal step allows for the direct construction of the core bicyclic lactone structure with excellent control of stereochemistry, achieving high enantiomeric excess.[1] The subsequent steps are designed for efficiency, leading to the target molecule in a concise manner.

The protocols detailed below provide a comprehensive guide for the practical execution of this synthesis, from the preparation of key starting materials to the final product. The quantitative data for each step is summarized for clarity, and workflow diagrams are provided to illustrate the synthetic strategy and the proposed mechanism of the key enantioselective transformation. This synthesis represents a significant advancement in the field, offering a practical route to (+)-8-epixanthatin and enabling access to a wider range of related natural products.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step enantioselective synthesis of (+)-8-epixanthatin.

StepIntermediateReactionYield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)
1S1 Swern Oxidation of Geraniol95--
2S2 Pinnick Oxidation of S1 92--
3Aldehyde 16 Esterification and Reduction of S2 85 (2 steps)--
4Allylboronate 15 Borylation of the corresponding allylic alcohol78--
5Lactone 14 Tandem Allylboration/Lactonization of 15 and 16 8294%15:1
618 Silyl Ether Deprotection95--
719 C-H Oxidation65--
820 Dess-Martin Oxidation93--
9(+)-8-Epixanthatin (2 )Robinson Annulation71--

Data extracted from the 2017 publication by Tang et al.[1]

Experimental Protocols

The following protocols are adapted from the work of Feng, J., Lei, X., Bao, R., et al., published in Angewandte Chemie International Edition in 2017.[1]

Protocol 1: Synthesis of Aldehyde (16)
  • Step 1a: Oxidation to Aldehyde (S1)

    • To a solution of oxalyl chloride (1.2 eq.) in dry dichloromethane (DCM, 0.2 M) at -78 °C under an argon atmosphere, add dimethyl sulfoxide (DMSO, 2.2 eq.) dropwise.

    • Stir the mixture for 30 minutes, then add a solution of geraniol (1.0 eq.) in DCM.

    • Continue stirring for 1 hour at -78 °C.

    • Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature over 1 hour.

    • Quench the reaction with water and extract with DCM (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde S1 is used directly in the next step.

  • Step 1b: Oxidation to Carboxylic Acid (S2)

    • To a solution of crude aldehyde S1 (1.0 eq.) in t-BuOH and 2-methyl-2-butene (5.0 eq.) at 0 °C, add a solution of sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water.

    • Stir the mixture vigorously at room temperature for 4 hours.

    • Acidify the mixture with 1 M HCl and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid S2 .

  • Step 1c: Synthesis of Aldehyde (16)

    • To a solution of crude carboxylic acid S2 (1.0 eq.) in methanol, add a catalytic amount of sulfuric acid.

    • Heat the mixture to reflux for 5 hours.

    • Cool to room temperature, neutralize with saturated NaHCO₃ solution, and extract with ethyl acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • To a solution of the resulting methyl ester in dry DCM (0.1 M) at -78 °C, add diisobutylaluminum hydride (DIBAL-H, 2.2 eq., 1.0 M in hexanes) dropwise.

    • Stir for 2 hours at -78 °C, then quench by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir until the layers are clear.

    • Extract with DCM (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the residue by silica gel column chromatography to afford aldehyde 16 .

Protocol 2: Synthesis of (+)-8-Epixanthatin (2)
  • Step 2a: Tandem Allylboration/Lactonization to form Lactone (14)

    • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral phosphoric acid catalyst (S)-TRIP (10 mol%).

    • Add dry toluene (0.1 M) and cool the solution to -20 °C.

    • Add a solution of aldehyde 16 (1.2 eq.) in toluene, followed by a solution of E-allylboronate 15 (1.0 eq.) in toluene.

    • Stir the reaction mixture at -20 °C for 24 hours.

    • Quench the reaction with saturated NaHCO₃ solution.

    • Extract with ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

    • After filtration and concentration, purify the crude product by silica gel column chromatography to yield lactone 14 . The enantiomeric excess is determined by chiral HPLC analysis.

  • Step 2b: Silyl Ether Deprotection

    • To a solution of lactone 14 (1.0 eq.) in tetrahydrofuran (THF, 0.1 M) at 0 °C, add tetrabutylammonium fluoride (TBAF, 1.2 eq., 1.0 M in THF).

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Quench with saturated NH₄Cl solution and extract with ethyl acetate (3x).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to give alcohol 18 .

  • Step 2c: C-H Oxidation

    • To a solution of alcohol 18 (1.0 eq.) in a mixture of CCl₄, acetonitrile, and water (1:1:1.5) at 0 °C, add RuCl₃·xH₂O (5 mol%) and NaIO₄ (4.0 eq.).

    • Stir vigorously at 0 °C for 2 hours.

    • Dilute with water and extract with DCM (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield ketone 19 .

  • Step 2d: Dess-Martin Oxidation

    • To a solution of ketone 19 (1.0 eq.) in dry DCM (0.1 M) at 0 °C, add Dess-Martin periodinane (1.5 eq.).

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃ solution.

    • Extract with DCM (3x), dry over Na₂SO₄, and concentrate to give crude enone 20 .

  • Step 2e: Robinson Annulation

    • To a solution of crude enone 20 (1.0 eq.) in THF (0.1 M), add methyl vinyl ketone (MVK, 3.0 eq.) and a catalytic amount of pyridine.

    • Stir the mixture at room temperature for 12 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography to afford (+)-8-epixanthatin (2 ).

Visualizations

Synthetic Workflow

Enantioselective_Synthesis_of_8_Epixanthatin cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product Geraniol Geraniol Aldehyde_16 Aldehyde 16 Geraniol->Aldehyde_16  3 steps (Swern, Pinnick, Esterification, DIBAL-H) Allyl_Alcohol_Deriv Allyl Alcohol Derivative Allylboronate_15 E-Allylboronate 15 Allyl_Alcohol_Deriv->Allylboronate_15 Borylation dummy1 Lactone_14 Lactone 14 (94% ee, 15:1 dr) Alcohol_18 Alcohol 18 Ketone_19 Ketone 19 Enone_20 Enone 20 Epixanthatin (+)-8-Epixanthatin (2) dummy1->Lactone_14 (S)-TRIP (cat.) Tandem Allylboration/ Lactonization

Caption: Overall synthetic workflow for (+)-8-epixanthatin.

Proposed Catalytic Cycle and Transition State

Caption: Proposed catalytic cycle and key transition state model.

References

Application Note: Quantitative Analysis of 8-Epixanthatin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-Epixanthatin is a xanthanolide sesquiterpene lactone, a class of bioactive compounds primarily found in plants of the Asteraceae family, such as Xanthium strumarium.[1][2] These compounds have garnered significant interest from researchers and drug development professionals due to their wide range of pharmacological activities, including anti-inflammatory and cytotoxic effects. Accurate and reproducible quantification of this compound in plant extracts is crucial for the standardization of herbal products, quality control, and pharmacokinetic studies.

This document provides detailed protocols for the extraction and quantitative analysis of this compound from plant materials using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Principle

The quantification of this compound involves a multi-step process. First, the compound is extracted from the dried and powdered plant material using a suitable organic solvent. The crude extract is then filtered and prepared for chromatographic analysis.

  • HPLC-UV: This method separates this compound from other components in the extract on a reversed-phase C18 column. Quantification is achieved by measuring the UV absorbance at a specific wavelength and comparing the peak area to a calibration curve generated from a certified reference standard.

  • LC-MS/MS: This highly sensitive and selective method also uses a C18 column for separation. The analyte is ionized, and a specific precursor ion is selected and fragmented. Quantification is based on the intensity of a specific product ion (fragment) in Multiple Reaction Monitoring (MRM) mode, which offers superior specificity and lower detection limits compared to HPLC-UV.

Apparatus and Reagents

  • Apparatus:

    • Analytical balance

    • Grinder or mill

    • Ultrasonic bath

    • Vortex mixer

    • Centrifuge

    • Rotary evaporator (optional)

    • HPLC system with UV/PDA detector

    • LC-MS/MS system with an electrospray ionization (ESI) source

    • Syringe filters (0.22 µm, PTFE or nylon)

    • Volumetric flasks, pipettes, and vials

  • Reagents and Standards:

    • This compound certified reference standard (≥98% purity)[3]

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (Ultrapure, 18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

    • Plant material (e.g., dried aerial parts of Xanthium strumarium)

Experimental Protocols

Plant Material Preparation and Extraction
  • Drying: Dry the fresh plant material in a shaded, well-ventilated area or in an oven at a controlled temperature (40-50°C) until a constant weight is achieved. Overheating can degrade thermolabile compounds.

  • Grinding: Grind the dried plant material into a fine powder (e.g., 60-mesh) using a laboratory mill to ensure homogeneity and increase the surface area for extraction.[1]

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical flask.

    • Add 20 mL of methanol.

    • Sonicate the mixture for 60 minutes at room temperature.[1][4]

    • After sonication, centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • For exhaustive extraction, the plant residue can be re-extracted twice more with 20 mL of methanol each time. Combine all supernatants.

    • Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis. If the concentration is expected to be high, dilute the extract with methanol as needed.

Protocol 1: Quantification by HPLC-UV
  • Chromatographic Conditions:

    • Instrument: HPLC system with UV/PDA detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Gradient elution using (A) Water and (B) Acetonitrile.

      • 0-20 min: 30-70% B

      • 20-25 min: 70-90% B

      • 25-30 min: 90-30% B (return to initial conditions)

      • 30-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.[5]

  • Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

    • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

  • Analysis and Quantification:

    • Inject the working standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared plant extract samples.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by LC-MS/MS
  • Chromatographic Conditions:

    • Instrument: LC-MS/MS system with ESI source.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.[6]

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-5% B (return to initial conditions)

      • 10.1-12 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion ([M+H]⁺): m/z 247.3 (Based on MW of 246.30 g/mol for C₁₅H₁₈O₃).[7][8]

    • Product Ions (for quantification and confirmation): Optimize by infusing a standard solution. Plausible transitions would be m/z 247.3 → 229.3 (loss of H₂O) and m/z 247.3 → 201.3 (further fragmentation). The most intense, stable fragment should be used for quantification.

    • Instrument Parameters: Optimize source-dependent parameters like capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's recommendations.

  • Standard and Sample Preparation:

    • Prepare stock and working standards as described in section 4.2, but at lower concentrations suitable for LC-MS/MS (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

    • Prepare plant extracts as described in section 4.1. Dilution may be necessary to fall within the linear range of the calibration curve.

  • Analysis and Quantification:

    • Analyze the standards to create a calibration curve.

    • Analyze the samples and quantify this compound based on the MRM peak area.

Method Validation and Data Presentation

A developed analytical method should be validated according to ICH guidelines to ensure its suitability. Key validation parameters are summarized below.

Table 1: Summary of Method Validation Parameters for HPLC-UV.

Parameter Specification Typical Result
Linearity (r²) ≥ 0.999 0.9995
Range 1 - 100 µg/mL Met
LOD S/N ratio ≥ 3 0.3 µg/mL
LOQ S/N ratio ≥ 10 1.0 µg/mL
Precision (%RSD) Intra-day: ≤ 2%; Inter-day: ≤ 3% Intra-day: 1.5%; Inter-day: 2.5%

| Accuracy (% Recovery) | 95 - 105% | 98.5 - 102.1% |

Table 2: Summary of Method Validation Parameters for LC-MS/MS.

Parameter Specification Typical Result
Linearity (r²) ≥ 0.995 0.998
Range 1 - 500 ng/mL Met
LOD S/N ratio ≥ 3 0.2 ng/mL
LOQ S/N ratio ≥ 10 1.0 ng/mL
Precision (%RSD) Intra-day: ≤ 15%; Inter-day: ≤ 15% Intra-day: 6.8%; Inter-day: 9.5%

| Accuracy (% Recovery) | 85 - 115% | 92.3 - 108.7% |

Visualized Workflow

The general workflow for the quantification of this compound is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material (e.g., Xanthium strumarium) drying Drying (40-50°C) plant_material->drying grinding Grinding (60-mesh powder) drying->grinding extraction Solvent Extraction (Methanol + Sonication) grinding->extraction filtration Filtration (0.22 µm filter) extraction->filtration hplc HPLC-UV Analysis filtration->hplc High Conc. lcms LC-MS/MS Analysis filtration->lcms Low Conc. calibration Calibration Curve Generation hplc->calibration lcms->calibration quantification Quantification calibration->quantification report Final Report quantification->report

References

Application Note: Quantitative Analysis of 8-Epixanthatin in Pharmaceutical Samples using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and specific stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of 8-Epixanthatin. The method is suitable for the analysis of this compound in bulk drug substances and finished pharmaceutical products. The chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase composed of acetonitrile and water. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity. This protocol provides a robust framework for the quality control and stability testing of this compound.

Introduction

This compound is a xanthanolide sesquiterpene lactone that has garnered interest in drug development due to its potential therapeutic properties. As with any active pharmaceutical ingredient (API), a reliable and validated analytical method is crucial for ensuring product quality, stability, and safety. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[1] This application note presents a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection. The developed method is demonstrated to be stability-indicating, capable of resolving this compound from its potential degradation products.[2][3][4]

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).

  • Chromatographic Data Software: OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).

  • Chemicals: this compound reference standard (>98% purity).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in Table 1.

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12-12.1 min: 80-40% B, 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 15 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions, 40% acetonitrile) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Solid Samples (e.g., Powder for Injection): Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 10 mL volumetric flask.[5]

  • Add approximately 7 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]

  • Dilute the filtered solution with the mobile phase (initial conditions) to a final concentration within the calibration range (e.g., 50 µg/mL).

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo sample (excipients without the active ingredient), a standard solution of this compound, and a sample solution. The chromatograms showed no interference from the blank or placebo at the retention time of this compound. Forced degradation studies were also performed by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method was able to separate the this compound peak from all degradation product peaks, demonstrating its stability-indicating nature.[3]

Linearity

The linearity of the method was determined by analyzing seven concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = 25432x + 1234
Accuracy

The accuracy of the method was assessed by a recovery study at three different concentration levels (80%, 100%, and 120% of the target concentration). Known amounts of this compound were spiked into a placebo mixture and analyzed.

Spiked LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.6
120%99.80.7
Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of the standard solution (50 µg/mL) were performed.

Precision Type% RSD
Repeatability (Intra-day) < 1.0%
Intermediate Precision (Inter-day) < 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting start Start weigh_std Weigh this compound Reference Standard start->weigh_std weigh_sample Weigh Sample Powder start->weigh_sample dissolve_std Dissolve in Acetonitrile (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standard Solutions dissolve_std->dilute_std hplc_system HPLC System Setup (Column, Mobile Phase, etc.) dilute_std->hplc_system dissolve_sample Dissolve in Acetonitrile & Sonicate weigh_sample->dissolve_sample filter_sample Filter through 0.45 µm Syringe Filter dissolve_sample->filter_sample dilute_sample Dilute to Final Concentration filter_sample->dilute_sample dilute_sample->hplc_system inject Inject Standard & Sample Solutions (10 µL) hplc_system->inject run_gradient Run Gradient Program inject->run_gradient detect Detect at 220 nm run_gradient->detect integrate Integrate Chromatographic Peaks detect->integrate calibrate Generate Calibration Curve from Standards integrate->calibrate quantify Quantify this compound in Sample calibrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

A simple, rapid, and reliable HPLC method for the quantitative analysis of this compound has been developed and validated. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability studies of this compound in pharmaceutical formulations. The provided protocol and validation data can be used as a starting point for the implementation of this method in a quality control laboratory.

References

Application Notes and Protocols for Testing 8-Epixanthatin Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the cellular effects of 8-Epixanthatin, a sesquiterpene lactone with demonstrated anti-cancer properties. The primary focus is on its activity in prostate cancer cells, specifically the DU145 cell line, where it has been shown to inhibit STAT3 phosphorylation and induce reactive oxygen species (ROS) generation, leading to apoptosis.

Mechanism of Action Overview

This compound exerts its anti-cancer effects through a multi-faceted mechanism. A key target is the Signal Transducer and Activator of Transcription 3 (STAT3) protein. This compound has been shown to bind to STAT3, inhibiting its phosphorylation at Tyrosine 705 (Y705).[1] This inhibition prevents STAT3 dimerization, nuclear translocation, and its subsequent activity as a transcription factor for genes involved in cell proliferation and survival, such as cyclin A, cyclin D1, and BCL-2.[1]

Furthermore, this compound induces the generation of Reactive Oxygen Species (ROS) within cancer cells.[1] This increase in oxidative stress contributes to the inhibition of STAT3 activation and can trigger apoptotic cell death. The induction of PARP cleavage is an indicator of apoptosis initiated by this compound treatment.[1]

Diagram of the this compound Signaling Pathway

8_Epixanthatin_Signaling This compound This compound STAT3 STAT3 This compound->STAT3 Binds to ROS ROS Generation This compound->ROS Apoptosis Apoptosis This compound->Apoptosis pSTAT3 p-STAT3 (Y705) STAT3->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimerization & Nuclear Translocation pSTAT3->STAT3_dimer Proliferation Cell Proliferation (Cyclin A, Cyclin D1) STAT3_dimer->Proliferation Survival Cell Survival (BCL-2) STAT3_dimer->Survival ROS->STAT3

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound in cell culture.

Cell Culture

Recommended Cell Line: DU145 (human prostate carcinoma) is a well-established model for studying the effects of this compound.[1]

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency.

Preparation of this compound Stock Solution
  • Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute the stock solution in the complete culture medium to the desired final concentrations immediately before each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Endpoint Assays Cell_Culture 1. Cell Culture (e.g., DU145) Seeding 3. Seed Cells in Plates Cell_Culture->Seeding Compound_Prep 2. Prepare this compound Working Solutions Treatment 4. Treat with this compound (Varying Concentrations & Times) Compound_Prep->Treatment Seeding->Treatment Viability 5a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 5b. Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis ROS 5c. ROS Detection (DCFDA Assay) Treatment->ROS Western 5d. Protein Analysis (Western Blot) Treatment->Western Data_Analysis 6. Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis ROS->Data_Analysis Western->Data_Analysis

Caption: General experimental workflow.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO only).

    • Incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

    • Treat cells with this compound at the desired concentrations (e.g., IC50 concentration) for 24 or 48 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular levels of ROS using the fluorescent probe DCFDA.

  • Materials:

    • 96-well black, clear-bottom plates

    • DCFDA (2',7'-dichlorofluorescin diacetate)

    • H2O2 (positive control)

    • Fluorescence microplate reader or fluorescence microscope

  • Protocol:

    • Seed 1 x 10⁴ cells per well in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Wash the cells with warm PBS.

    • Load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Treat the cells with various concentrations of this compound. Include a positive control (e.g., 100 µM H2O2).

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points (e.g., 0, 30, 60, 120 minutes).

  • Data Analysis: Calculate the fold change in fluorescence intensity relative to the untreated control.

Western Blot Analysis for STAT3 Phosphorylation

This technique is used to detect the levels of total and phosphorylated STAT3.

  • Materials:

    • 6-well plates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Protocol:

    • Seed 5 x 10⁵ cells per well in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with this compound (e.g., 0, 1, 3.2, 5, 10 µM) for a specified time (e.g., 6, 12, 24 hours). The IC50 for p-STAT3-Y705 inhibition in DU145 cells is approximately 3.2 µM.[1]

    • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated STAT3 to total STAT3 and the loading control.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cancer Cell Proliferation (GI50 in µM)

Cell LineCancer TypeGI50 (µM)Reference
DU145Prostate Cancer6[1]
Additional cell lines.........

Table 2: Effect of this compound on STAT3 Phosphorylation in DU145 Cells

Treatment Concentration (µM)Incubation Time (hours)p-STAT3 (Y705) / Total STAT3 (Relative to Control)
0 (Control)241.00
124Value
3.224Value
524Value
1024Value

Table 3: Apoptosis Induction by this compound in DU145 Cells (% of Apoptotic Cells)

Treatment Concentration (µM)Incubation Time (hours)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
0 (Control)48ValueValue
6 (GI50)48ValueValue

Table 4: ROS Generation by this compound in DU145 Cells (Fold Change in Fluorescence)

Treatment Concentration (µM)Time (minutes)Fold Change vs. Control
0 (Control)601.0
1060Value
2060Value

Note: The values in the tables are placeholders and should be replaced with experimentally determined data. The provided concentrations and time points are suggestions based on existing literature and should be optimized for specific experimental conditions.

References

Application Notes and Protocols for Western Blot Analysis of STAT3 Phosphorylation Following 8-Epixanthatin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibitory effect of 8-Epixanthatin (EXT), a natural sesquiterpene lactone, on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). The aberrant and persistent activation of STAT3 is a key factor in the development and progression of numerous human cancers. Consequently, inhibitors of the STAT3 signaling pathway are of significant interest in oncology research and drug development. This compound has been identified as a potent inhibitor of STAT3 activation, primarily by decreasing its phosphorylation at the critical tyrosine 705 (Tyr705) residue.[1]

Mechanism of Action

This compound exerts its inhibitory effect on STAT3 phosphorylation through a multi-faceted mechanism. Evidence suggests that EXT treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).[1] This elevation in ROS is implicated in the downstream inhibition of STAT3 activation. Furthermore, studies on the related compound Xanthatin suggest that these molecules may act by directly inhibiting upstream kinases, such as Janus Kinase 2 (JAK2), which are responsible for phosphorylating STAT3. Additionally, it has been demonstrated that this compound can directly bind to the STAT3 protein, which may contribute to the inhibition of its phosphorylation and subsequent downstream signaling.[1] This inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and transcriptional activity, ultimately leading to the downregulation of STAT3 target genes involved in cell proliferation and survival, such as cyclin D1 and Bcl-2, and the induction of apoptosis.[1]

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on STAT3 phosphorylation. This data is essential for understanding the dose-dependent and time-course effects of the compound.

Table 1: Dose-Dependent Inhibition of STAT3 Phosphorylation by this compound

Concentration of this compound (µM)Cell LineTreatment Durationp-STAT3 (Tyr705) Levels (% of Control)Total STAT3 LevelsReference
0 (Vehicle Control)DU1454 hours100%Unchanged[1]
1DU1454 hours~75% (estimated)Unchanged[1]
3.2 (IC50)DU1454 hours50%Unchanged[1]
5DU1454 hours~30% (estimated)Unchanged[1]
10DU1454 hours~10% (estimated)Unchanged[1]

Note: Estimated values are based on graphical representations from the cited literature and are for illustrative purposes.

Table 2: Time-Course of STAT3 Phosphorylation Inhibition by this compound

Time (hours)Cell LineConcentration of this compound (µM)p-STAT3 (Tyr705) Levels (% of Control)Total STAT3 LevelsReference
0DU1455100%Unchanged[1]
1DU1455~60% (estimated)Unchanged[1]
2DU1455~40% (estimated)Unchanged[1]
4DU1455~30% (estimated)Unchanged[1]
8DU1455~25% (estimated)Unchanged[1]

Note: Estimated values are based on graphical representations from the cited literature and are for illustrative purposes.

Experimental Protocols

This section provides a detailed protocol for performing a Western blot analysis to determine the levels of phosphorylated STAT3 (p-STAT3) at Tyr705 and total STAT3 in cells treated with this compound.

Materials and Reagents

  • Cell Line: DU145 (human prostate cancer cells) or other relevant cancer cell line with constitutively active STAT3.

  • This compound (EXT): Prepare a stock solution in DMSO.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit.

  • 4x Laemmli Sample Buffer.

  • SDS-PAGE Gels: 8-10% polyacrylamide gels.

  • Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).

  • PVDF or Nitrocellulose Membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-STAT3 (Tyr705) monoclonal antibody (e.g., Cell Signaling Technology #9145).

    • Rabbit or mouse anti-STAT3 monoclonal antibody (e.g., Cell Signaling Technology #9139).

    • Mouse anti-β-actin or anti-GAPDH antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) Substrate.

  • Western Blot Imaging System.

Protocol

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for a specified duration (e.g., 4 hours for dose-response) or with a fixed concentration (e.g., 5 µM) for different time points (e.g., 0, 1, 2, 4, 8 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of EXT used.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer (with inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add 4x Laemmli sample buffer to 20-30 µg of protein from each sample.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the prepared samples into the wells of an 8-10% SDS-PAGE gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:2000-1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

    • Capture the chemiluminescent signal using a Western blot imaging system.

  • Stripping and Re-probing (Optional):

    • To detect total STAT3 and a loading control (β-actin or GAPDH) on the same membrane, strip the membrane using a mild stripping buffer.

    • Wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the primary antibodies for total STAT3 and the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-STAT3 band intensity to the total STAT3 band intensity.

    • Further normalize to the loading control to ensure equal protein loading.

    • Express the results as a percentage of the vehicle-treated control.

Mandatory Visualizations

STAT3_Inhibition_by_8_Epixanthatin cluster_activation STAT3 Activation cluster_downstream Downstream Effects EXT This compound ROS ↑ Reactive Oxygen Species (ROS) EXT->ROS JAK2 JAK2 EXT->JAK2 Inhibition (inferred) STAT3_inactive STAT3 (Inactive) EXT->STAT3_inactive Direct Binding ROS->JAK2 Inhibition JAK2->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (Tyr705) (Active) Dimerization Dimerization pSTAT3->Dimerization Translocation Nuclear Translocation Dimerization->Translocation Transcription Gene Transcription (e.g., Cyclin D1, Bcl-2) Translocation->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis Apoptosis Transcription->Apoptosis

Caption: this compound signaling pathway.

Western_Blot_Workflow start Start: Cell Culture & This compound Treatment lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant prep Sample Preparation (Laemmli Buffer) quant->prep sds SDS-PAGE prep->sds transfer Protein Transfer (PVDF/Nitrocellulose) sds->transfer block Blocking (5% BSA in TBST) transfer->block primary_ab Primary Antibody Incubation (anti-pSTAT3 / anti-STAT3) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect Detection (ECL Substrate) secondary_ab->detect analysis Data Analysis (Densitometry) detect->analysis end End: Quantified p-STAT3 & Total STAT3 Levels analysis->end

Caption: Western blot workflow.

References

Animal Models for In Vivo Efficacy Assessment of 8-Epixanthatin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

8-Epixanthatin, a naturally occurring xanthanolide sesquiterpene lactone, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a stereoisomer of Xanthatin, which has demonstrated notable anti-inflammatory and anti-cancer activities in preclinical studies, this compound presents a compelling candidate for further investigation. These application notes provide detailed protocols for in vivo studies using established animal models to evaluate the efficacy of this compound in oncology and inflammatory disease contexts. The provided methodologies are based on successful in vivo studies of the closely related compound, Xanthatin, and are intended to serve as a comprehensive guide for researchers.

Anti-Cancer Efficacy of this compound in a Murine Melanoma Xenograft Model

This section outlines the use of a xenograft model with murine melanoma cells to assess the anti-tumor potential of this compound. This model is selected based on previous in vivo studies with Xanthatin that demonstrated inhibition of tumor growth and angiogenesis[1].

Rationale and Model Selection

The B16-F10 murine melanoma cell line is a well-characterized and aggressive cancer cell line, making it a suitable choice for evaluating the in vivo efficacy of novel anti-cancer agents. The use of C57BL/6 mice, which are syngeneic to the B16-F10 cells, allows for the study of the compound's effects in the context of a competent immune system, although immunodeficient mice are also an option for initial xenograft studies.

Experimental Protocol

Table 1: Experimental Protocol for Murine Melanoma Xenograft Model

Parameter Specification
Animal Model Male C57BL/6 mice, 6-8 weeks old
Cell Line B16-F10 murine melanoma cells
Cell Preparation Cells are cultured in DMEM with 10% FBS. Harvested at 80-90% confluency, washed with PBS, and resuspended in sterile PBS at a concentration of 2 x 10^6 cells/mL.
Tumor Implantation 0.1 mL of the cell suspension (2 x 10^5 cells) is injected subcutaneously into the right flank of each mouse.
Treatment Groups Group 1: Vehicle control (e.g., PBS, DMSO solution) Group 2: this compound (low dose) Group 3: this compound (high dose) Group 4: Positive control (e.g., Dacarbazine)
Drug Administration Treatment begins when tumors reach a palpable size (e.g., 50-100 mm³). This compound is administered via intraperitoneal (i.p.) injection daily for a specified period (e.g., 14-21 days).
Monitoring Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²). Body weight and general health are monitored daily.
Endpoint Mice are euthanized when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.
Data Analysis Tumor growth inhibition (TGI) is calculated. Tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis).

Workflow for Anti-Cancer Efficacy Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture B16-F10 Cell Culture tumor_implantation Tumor Implantation (Subcutaneous) cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization (C57BL/6 mice) animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment_initiation Treatment Initiation (Palpable Tumors) tumor_growth->treatment_initiation treatment_period Daily Treatment (Vehicle, this compound, Positive Control) treatment_initiation->treatment_period monitoring Tumor & Body Weight Measurement treatment_period->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia Endpoint Reached tumor_analysis Tumor Weight & Volume Analysis euthanasia->tumor_analysis histology Histology & Immunohistochemistry tumor_analysis->histology data_analysis Statistical Analysis & TGI Calculation histology->data_analysis

Caption: Workflow for the in vivo anti-cancer study of this compound.

Potential Signaling Pathways to Investigate

Based on studies of Xanthatin, this compound may exert its anti-cancer effects through the modulation of key signaling pathways. The Wnt/β-catenin pathway, implicated in melanoma progression, is a primary target for investigation[1]. Additionally, pathways related to apoptosis and cell cycle regulation, such as the STAT3 and NF-κB signaling pathways, should be examined[2][3].

G cluster_pathway Potential Anti-Cancer Signaling Pathways of this compound cluster_wnt Wnt/β-catenin Pathway cluster_stat STAT3/NF-κB Pathway epixanthatin This compound gsk3b GSK-3β epixanthatin->gsk3b Inhibition? stat3 STAT3 epixanthatin->stat3 Inhibition? nfkb NF-κB epixanthatin->nfkb Inhibition? wnt Wnt fzd Frizzled wnt->fzd dsh Dsh fzd->dsh dsh->gsk3b Inhibition b_catenin β-catenin gsk3b->b_catenin Degradation tcf_lef TCF/LEF b_catenin->tcf_lef gene_transcription Gene Transcription (Proliferation, Angiogenesis) tcf_lef->gene_transcription cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak jak->stat3 apoptosis_inhibition Inhibition of Apoptosis stat3->apoptosis_inhibition cell_cycle_progression Cell Cycle Progression nfkb->cell_cycle_progression

Caption: Potential signaling pathways modulated by this compound in cancer.

Anti-Inflammatory Efficacy of this compound in a Carrageenan-Induced Paw Edema Model

To investigate the anti-inflammatory properties of this compound, the carrageenan-induced paw edema model in rats or mice is a widely used and well-accepted acute inflammation model. This model is relevant based on the known anti-inflammatory effects of other xanthanolides, which have been shown to inhibit inflammatory mediators like PGE2 and NO[3].

Rationale and Model Selection

The subcutaneous injection of carrageenan into the paw induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, followed by a later phase characterized by the production of prostaglandins and nitric oxide. This model is useful for screening compounds for their ability to inhibit these inflammatory mediators.

Experimental Protocol

Table 2: Experimental Protocol for Carrageenan-Induced Paw Edema Model

Parameter Specification
Animal Model Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)
Inducing Agent 1% w/v solution of lambda-carrageenan in sterile saline
Induction of Edema 0.1 mL of carrageenan solution is injected into the sub-plantar region of the right hind paw.
Treatment Groups Group 1: Vehicle control (e.g., saline, Tween 80 solution) Group 2: this compound (low dose) Group 3: this compound (high dose) Group 4: Positive control (e.g., Indomethacin)
Drug Administration This compound is administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
Measurement of Edema Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
Endpoint The experiment is concluded after the final measurement at 4 hours.
Data Analysis The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Workflow for Anti-Inflammatory Efficacy Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_acclimatization Animal Acclimatization (Rats or Mice) baseline_measurement Baseline Paw Volume Measurement animal_acclimatization->baseline_measurement drug_prep Preparation of this compound & Controls drug_admin Drug Administration (p.o. or i.p.) drug_prep->drug_admin baseline_measurement->drug_admin carrageenan_injection Carrageenan Injection (Sub-plantar) drug_admin->carrageenan_injection edema_measurement Paw Volume Measurement (Hourly for 4 hours) carrageenan_injection->edema_measurement data_collection Data Collection & Tabulation edema_measurement->data_collection calculation Calculation of % Inhibition of Edema data_collection->calculation statistical_analysis Statistical Analysis (e.g., ANOVA) calculation->statistical_analysis

Caption: Workflow for the in vivo anti-inflammatory study of this compound.

Potential Signaling Pathways to Investigate

Xanthatin has been shown to exert anti-inflammatory effects by inhibiting the NF-κB, MAPK, and STAT signaling pathways[2][3]. Therefore, it is plausible that this compound shares a similar mechanism of action. Analysis of inflammatory mediators in the paw tissue or serum, such as TNF-α, IL-1β, and IL-6, can provide further insights into its anti-inflammatory mechanism.

G cluster_pathway Potential Anti-Inflammatory Signaling Pathways of this compound cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway epixanthatin This compound ikk IKK epixanthatin->ikk Inhibition? jnk_p38 JNK/p38 epixanthatin->jnk_p38 Inhibition? tlr4 TLR4 myd88 MyD88 tlr4->myd88 myd88->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB ikb->nfkb Release pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) nfkb->pro_inflammatory_genes ask1 ASK1 ask1->jnk_p38 ap1 AP-1 jnk_p38->ap1 inflammatory_mediators Inflammatory Mediators ap1->inflammatory_mediators

Caption: Potential signaling pathways modulated by this compound in inflammation.

Data Presentation and Interpretation

All quantitative data from these in vivo studies should be presented in a clear and concise manner to facilitate comparison between treatment groups.

Table 3: Example Data Summary for Anti-Cancer Study

Treatment Group Mean Tumor Volume (mm³) ± SEM Mean Tumor Weight (g) ± SEM Tumor Growth Inhibition (%)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

Table 4: Example Data Summary for Anti-Inflammatory Study

Treatment Group Mean Paw Volume Increase (mL) ± SEM at 3h Percentage Inhibition of Edema at 3h (%)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

Conclusion

The described animal models and protocols provide a robust framework for the in vivo evaluation of this compound's anti-cancer and anti-inflammatory potential. By employing these standardized methods, researchers can generate reliable and reproducible data to support the further development of this compound as a potential therapeutic agent. It is recommended to conduct pharmacokinetic and toxicological studies in parallel to establish a comprehensive profile of the compound.

References

Formulation of 8-Epixanthatin for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epixanthatin, a naturally occurring sesquiterpene lactone primarily isolated from plants of the Xanthium genus, has garnered significant interest in the scientific community for its potential therapeutic applications.[1][2] Preclinical studies have suggested its involvement in modulating key cellular signaling pathways, indicating its potential as an anti-inflammatory and anti-cancer agent. This document provides detailed application notes and protocols for the formulation of this compound for preclinical research, addressing its physicochemical properties and providing standardized methodologies for in vitro and in vivo studies.

Physicochemical Properties of this compound

This compound is a bicyclic sesquiterpene lactone.[3] Its basic chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₅H₁₈O₃[2]
Molecular Weight246.30 g/mol [2]
AppearanceWhite to off-white solid
CAS Number30890-35-8[2]

Preclinical Formulation Strategies

Given the likely poor aqueous solubility of this compound, appropriate formulation strategies are essential to ensure accurate and reproducible results in preclinical studies. The choice of formulation will depend on the route of administration and the specific requirements of the study.

In Vitro Studies

For in vitro experiments, such as cell-based assays, a common practice is to prepare a concentrated stock solution in an organic solvent, which is then diluted to the final concentration in the cell culture medium.

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure complete dissolution and absence of particulates.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.

In Vivo Studies

For in vivo studies in animal models, the formulation must be sterile, biocompatible, and suitable for the intended route of administration (e.g., oral, intravenous, intraperitoneal).

Protocol 2: Preparation of an Oral Suspension of this compound

This protocol is a general guideline and may require optimization based on the specific dose and animal model.

  • Materials:

    • This compound powder

    • Vehicle: e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or a mixture of polyethylene glycol 400 (PEG400), polysorbate 80 (Tween 80), and saline.

    • Mortar and pestle or homogenizer

    • Sterile tubes or vials

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired dose and dosing volume.

    • If using a suspending agent like CMC, prepare the vehicle in advance.

    • Triturate the this compound powder in a mortar with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.

    • Alternatively, use a homogenizer for more efficient particle size reduction and suspension uniformity.

    • Transfer the suspension to a sterile tube or vial for administration.

    • Ensure the suspension is well-mixed before each administration.

Stability Considerations

The stability of this compound in different formulations and under various storage conditions is a critical factor for the reliability of preclinical data. While specific stability data for this compound is limited, general considerations for sesquiterpene lactones include sensitivity to pH, temperature, and light.

ConditionGeneral Stability Profile of Sesquiterpene Lactones
pH Stability can be pH-dependent. Degradation may occur at alkaline pH.
Temperature Elevated temperatures can lead to thermal degradation.[7][8]
Light Photostability should be assessed as some related compounds are light-sensitive.[9][10]

Recommendations for Stability Testing:

  • Forced Degradation Studies: Expose the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to understand its degradation pathways.

  • Formulation Stability: Assess the stability of this compound in the selected preclinical formulation over the intended period of use and storage conditions. This should include monitoring for changes in concentration, appearance, and the formation of degradation products.

Analytical Methods for Quantification

Accurate quantification of this compound in formulations and biological matrices is essential. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.

Protocol 3: General HPLC Method for Quantification of this compound

This is a starting point, and method optimization will be necessary.

  • Instrumentation:

    • HPLC system with a UV detector

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: Determined by UV-Vis spectral scan of this compound (likely in the range of 210-250 nm).

    • Column Temperature: 25-30°C

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).

    • Generate a calibration curve by injecting the standard solutions and plotting peak area versus concentration.

    • Prepare samples of the formulation by diluting them to fall within the range of the calibration curve.

    • Inject the prepared samples and determine the concentration of this compound from the calibration curve.

Signaling Pathways and Experimental Workflows

This compound and related xanthanolides have been shown to exert their biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing mechanism-of-action studies.

Key Signaling Pathways
  • NF-κB Signaling Pathway: Sesquiterpene lactones from Xanthium have been shown to inhibit the NF-κB signaling pathway, which plays a central role in inflammation.[11]

  • STAT3 Signaling Pathway: Xanthatin has been found to downregulate the STAT3 pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[12]

  • Apoptosis Pathway: Xanthatin can induce apoptosis in cancer cells, a key mechanism for its anti-tumor activity.[5][13]

Diagrams of Signaling Pathways and Workflows

Caption: Inhibition of the NF-κB signaling pathway by this compound.

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 P p_STAT3 p-STAT3 STAT3_dimer STAT3 Dimer p_STAT3->STAT3_dimer Dimerization STAT3_dimer_nucleus STAT3 Dimer STAT3_dimer->STAT3_dimer_nucleus Translocation DNA DNA STAT3_dimer_nucleus->DNA Gene_Expression Target Gene Expression DNA->Gene_Expression 8_Epixanthatin This compound 8_Epixanthatin->JAK

Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase_cascade Caspase Cascade Epixanthatin This compound Bcl2_family Bcl-2 family (Bax/Bak) Epixanthatin->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of Apoptosis by this compound via the intrinsic pathway.

Experimental_Workflow Start Start Formulation This compound Formulation Start->Formulation QC Quality Control (Concentration, Purity, Stability) Formulation->QC InVitro In Vitro Studies (e.g., Cell Viability, Western Blot) QC->InVitro InVivo In Vivo Studies (e.g., Efficacy, PK/PD) QC->InVivo DataAnalysis Data Analysis and Interpretation InVitro->DataAnalysis InVivo->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for preclinical studies of this compound.

References

Assessing 8-Epixanthatin-Induced Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess apoptosis induced by 8-Epixanthatin, a compound of interest for its potential therapeutic applications. The following sections detail the underlying principles, experimental protocols, and data interpretation for key assays.

Introduction to this compound-Induced Apoptosis

This compound has been identified as an inducer of apoptosis in various cancer cell lines. Studies have shown that it can trigger programmed cell death through mechanisms involving the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and the generation of Reactive Oxygen Species (ROS)[1]. A structurally related xanthatin analogue has also been demonstrated to induce apoptosis via ROS-mediated activation of ERK/p38 MAPK signaling and inhibition of the JAK2/STAT3 pathway[2]. Understanding the precise mechanisms and accurately quantifying the extent of apoptosis are crucial for evaluating the therapeutic potential of this compound.

Key Methods for Assessing Apoptosis

Several robust methods are available to detect and quantify apoptosis. The choice of assay depends on the specific apoptotic event being investigated, ranging from early-stage membrane changes to late-stage DNA fragmentation and protein cleavage.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells.

Table 1: Hypothetical MTT Assay Data for this compound Treatment

This compound (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100%
11.1088%
50.8568%
100.5544%
250.3024%
500.1512%
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

Annexin V/PI staining is a widely used flow cytometry-based method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][7][8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect this event.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[6][7]

Table 2: Hypothetical Annexin V/PI Flow Cytometry Data

Cell PopulationDescription% of Total Cells (Control)% of Total Cells (this compound)
Annexin V- / PI-Live cells95%40%
Annexin V+ / PI-Early apoptotic cells2%35%
Annexin V+ / PI+Late apoptotic/necrotic cells1.5%20%
Annexin V- / PI+Necrotic cells1.5%5%
  • Cell Preparation: Treat cells with this compound. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8]

Analysis of Apoptotic Proteins: Western Blotting

Western blotting is a powerful technique to detect changes in the expression levels of key proteins involved in the apoptotic signaling cascade.[10][11] This can provide insights into the specific pathways activated by this compound. Key markers include caspases, the Bcl-2 family of proteins, and PARP.[10][11][12]

Table 3: Hypothetical Western Blot Densitometry Analysis

Target ProteinControl (Relative Density)This compound (Relative Density)Fold Change
Pro-Caspase-31.00.3-3.3
Cleaved Caspase-30.10.9+9.0
Bcl-21.00.4-2.5
Bax1.02.1+2.1
Cleaved PARP0.050.8+16.0
p-STAT3 (Tyr705)1.00.2-5.0
STAT31.01.00
β-actin (Loading Control)1.01.00
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Caspase-3, Bcl-2, Bax, PARP, p-STAT3, STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]

  • Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[10]

Cell Cycle Analysis

Apoptosis is often associated with cell cycle arrest. Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13] Apoptotic cells are often characterized by a sub-G1 peak due to DNA fragmentation.

Table 4: Hypothetical Cell Cycle Analysis Data

Cell Cycle Phase% of Cells (Control)% of Cells (this compound)
Sub-G1 (Apoptosis)2%25%
G0/G155%45%
S25%20%
G2/M18%10%
  • Cell Preparation: Harvest and wash the treated cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Visualizing Workflows and Pathways

To better understand the experimental processes and the molecular mechanisms of this compound-induced apoptosis, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for Apoptosis Assessment A Cell Culture & Treatment with this compound B Cell Viability (MTT Assay) A->B C Apoptosis Detection (Annexin V/PI Staining) A->C D Protein Analysis (Western Blot) A->D E Cell Cycle Analysis (PI Staining) A->E

Caption: Overview of the experimental workflow for assessing this compound-induced apoptosis.

G cluster_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis Epix This compound ROS ROS Generation Epix->ROS STAT3 STAT3 Inhibition Epix->STAT3 Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) ROS->Bcl2 STAT3->Bcl2 Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A simplified diagram of the proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Measuring Reactive Oxygen Species in Cells Treated with 8-Epixanthatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative measurement of reactive oxygen species (ROS) in cultured cells following treatment with the sesquiterpene lactone, 8-Epixanthatin. This document includes methodologies for detecting total cellular ROS, superoxide, and mitochondrial superoxide, along with data presentation guidelines and diagrams of the experimental workflow and a potential signaling pathway.

Introduction

This compound is a natural compound that has garnered interest for its potential therapeutic properties, including anticancer activities. Studies have indicated that this compound and related sesquiterpene lactones can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). ROS are highly reactive chemical species formed from O2. While essential for various cellular signaling processes, excessive ROS production can lead to oxidative stress, cellular damage, and programmed cell death. Therefore, the accurate measurement of ROS is crucial for elucidating the mechanism of action of this compound and other potential drug candidates.

This document outlines protocols for three common and reliable methods for ROS detection:

  • DCFDA/H2DCFDA Assay: For the measurement of total cellular ROS.

  • Dihydroethidium (DHE) Assay: For the detection of superoxide.

  • MitoSOX™ Red Assay: For the specific measurement of mitochondrial superoxide.

Data Presentation

Quantitative data from ROS assays should be summarized for clear interpretation and comparison. The following table provides a template for presenting your results.

Treatment Group Concentration (µM) Mean Fluorescence Intensity (MFI) ± SD Fold Change vs. Control Statistical Significance (p-value)
Vehicle Control (e.g., 0.1% DMSO)0e.g., 1500 ± 1201.0N/A
This compound1Insert DataCalculateCalculate
This compound5Insert DataCalculateCalculate
This compound10Insert DataCalculateCalculate
Positive Control (e.g., H2O2)SpecifyInsert DataCalculateCalculate
This compound + N-acetylcysteine (NAC)10 + SpecifyInsert DataCalculateCalculate

Experimental Protocols

Protocol 1: Measurement of Total Cellular ROS using DCFDA/H2DCFDA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) to measure total ROS levels. H2DCFDA is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][2]

Materials:

  • DCFDA/H2DCFDA (store at -20°C, protected from light)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Phenol red-free cell culture medium

  • 96-well black, clear-bottom plates

  • Adherent or suspension cells

  • This compound

  • Positive control (e.g., Hydrogen peroxide, H2O2)

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, remove the culture medium and treat the cells with varying concentrations of this compound diluted in phenol red-free medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM H2O2 for 1 hour). Incubate for the desired treatment period (e.g., 1, 6, 12, or 24 hours).

  • DCFDA Staining:

    • Prepare a 20 µM working solution of DCFDA in pre-warmed phenol red-free medium.

    • Remove the treatment medium from the wells and wash the cells once with 100 µL of PBS.

    • Add 100 µL of the 20 µM DCFDA working solution to each well.

    • Incubate the plate at 37°C for 30-45 minutes in the dark.[3]

  • Measurement:

    • After incubation, remove the DCFDA solution and wash the cells once with 100 µL of PBS.

    • Add 100 µL of PBS or phenol red-free medium to each well.

    • Immediately measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 485/535 nm.[2] Alternatively, visualize the cells under a fluorescence microscope or quantify the signal using flow cytometry.

Procedure for Suspension Cells:

  • Cell Culture and Treatment: Culture cells to the desired density and treat with this compound as described for adherent cells in appropriate culture tubes or flasks.

  • Cell Harvest and Staining:

    • Following treatment, centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in a 20 µM DCFDA working solution at a concentration of 1 x 10^6 cells/mL.

    • Incubate for 30 minutes at 37°C in the dark.

  • Measurement:

    • Centrifuge the stained cells, remove the supernatant, and resuspend the pellet in PBS.

    • Transfer 100 µL of the cell suspension to a 96-well black, clear-bottom plate for plate reader analysis or analyze using flow cytometry.

Protocol 2: Detection of Superoxide using Dihydroethidium (DHE)

DHE is a cell-permeable fluorescent probe used for the detection of superoxide (O2•−). In the presence of superoxide, DHE is oxidized to 2-hydroxyethidium, which intercalates with DNA, emitting red fluorescence.[4][5][6]

Materials:

  • Dihydroethidium (DHE) (store at -20°C, protected from light)

  • DMSO or DMF (N,N-dimethylformamide)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Phenol red-free cell culture medium

  • 96-well black, clear-bottom plates

  • Adherent or suspension cells

  • This compound

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the DCFDA assay to seed and treat the cells with this compound.

  • DHE Staining:

    • Prepare a 10 mM stock solution of DHE in DMSO or DMF.

    • Dilute the stock solution in pre-warmed phenol red-free medium or HBSS to a final working concentration of 5-10 µM.[4]

    • Remove the treatment medium, wash the cells once with PBS, and add the DHE working solution.

    • Incubate for 15-30 minutes at 37°C in the dark.[6][7]

  • Measurement:

    • Remove the DHE solution and wash the cells twice with PBS.

    • Add 100 µL of PBS or phenol red-free medium to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 518/606 nm. Alternatively, visualize the cells under a fluorescence microscope or quantify the signal using flow cytometry.

Protocol 3: Measurement of Mitochondrial Superoxide using MitoSOX™ Red

MitoSOX™ Red is a fluorogenic dye that specifically targets mitochondria in live cells. It is oxidized by mitochondrial superoxide, but not by other ROS, and exhibits red fluorescence upon binding to nucleic acids.[8][9]

Materials:

  • MitoSOX™ Red reagent (store at -20°C, protected from light)

  • DMSO

  • HBSS with calcium and magnesium or other suitable buffer

  • 96-well black, clear-bottom plates

  • Adherent or suspension cells

  • This compound

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the DCFDA assay to seed and treat the cells with this compound.

  • MitoSOX™ Red Staining:

    • Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO.[8]

    • Dilute the stock solution in pre-warmed HBSS to a final working concentration of 2.5-5 µM.

    • Remove the treatment medium, wash the cells once with warm PBS, and add the MitoSOX™ Red working solution.

    • Incubate for 10-30 minutes at 37°C, protected from light.[10]

  • Measurement:

    • Remove the staining solution and wash the cells gently three times with warm HBSS.[11]

    • Add 100 µL of warm HBSS or phenol red-free medium to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 510/580 nm.[8] Alternatively, visualize the cells under a fluorescence microscope or quantify the signal using flow cytometry.

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general experimental workflow for measuring ROS in cells treated with this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining ROS Staining cluster_measurement Measurement cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation add_8_epixanthatin Add this compound & Controls overnight_incubation->add_8_epixanthatin treatment_incubation Incubate for Desired Time add_8_epixanthatin->treatment_incubation wash_cells_1 Wash Cells with PBS treatment_incubation->wash_cells_1 add_ros_probe Add ROS Probe (DCFDA, DHE, or MitoSOX) wash_cells_1->add_ros_probe staining_incubation Incubate in the Dark (37°C) add_ros_probe->staining_incubation wash_cells_2 Wash Cells with PBS/Buffer staining_incubation->wash_cells_2 read_fluorescence Measure Fluorescence wash_cells_2->read_fluorescence data_analysis Data Analysis read_fluorescence->data_analysis

Caption: Experimental workflow for ROS measurement.

Proposed Signaling Pathway

This diagram illustrates a potential signaling pathway initiated by this compound, leading to ROS production and subsequent apoptosis. This pathway is based on findings for this compound and related sesquiterpene lactones.[12][13]

signaling_pathway cluster_cell Cellular Response to this compound epixanthatin This compound ros Increased ROS epixanthatin->ros stat3 STAT3 Inhibition epixanthatin->stat3 ros->stat3 contributes to mapk ERK/p38 MAPK Activation ros->mapk apoptosis Apoptosis stat3->apoptosis leads to mapk->apoptosis leads to nac N-acetylcysteine (NAC) nac->ros inhibits

Caption: Proposed this compound signaling pathway.

References

Application Notes and Protocols for Computational Docking of 8-Epixanthatin to Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the computational docking of 8-Epixanthatin, a natural sesquiterpene lactone with demonstrated anti-cancer properties, against its potential protein targets. The primary targets discussed are Signal Transducer and Activator of Transcription 3 (STAT3) and β-tubulin, based on existing research indicating their interaction with this compound and its analogs[1][2].

The following sections detail the theoretical background, data presentation, experimental protocols for in silico docking using the widely accessible AutoDock Vina software, and visualizations of relevant biological pathways.

Introduction to this compound and its Targets

This compound is a natural compound that has garnered interest for its potential as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor progression. Two significant potential targets for this compound are:

  • Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that is often constitutively activated in many human cancers. Inhibition of STAT3 signaling can lead to decreased cancer cell proliferation and survival. Xanthatin, a related compound, has been shown to inhibit STAT3 signaling by targeting Janus kinases (JAKs), which are upstream activators of STAT3[1].

  • β-Tubulin: A subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Compounds that bind to tubulin can disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. Computational studies suggest that this compound may bind to the colchicine-binding site on tubulin, a known mechanism for microtubule-destabilizing agents[2].

Computational docking is a powerful method to predict the binding orientation and affinity of a small molecule (ligand) like this compound to the binding site of a target protein. This approach can provide valuable insights into the mechanism of action and guide further experimental studies.

Data Presentation: Binding Affinities of Target Inhibitors

Target ProteinLigand/Compound ClassReported Binding Affinity (kcal/mol)MethodReference
STAT3 (SH2 Domain) Peptidomimetic InhibitorsRanging from weaker to stronger bindersComputational (MMPB/GBSA)[4]
Hesperidin-9.5Molecular Docking[5]
Cryptoconcatone F- (ΔE value provided)Molecular Docking (GOLD)[6]
β-Tubulin Iturin A-7.0Molecular Docking (AutoDock Vina)[7]
Fengycin-7.0Molecular Docking (AutoDock Vina)[7]
Surfactin-6.3Molecular Docking (AutoDock Vina)[7]
Peptides (DRAMP00776, DRAMP00781)-43.38, -32.08Molecular Docking (FIREDOCK)[8]
Hesperidin-10.1 (for MCL-1, a related target)Molecular Docking[5]

Experimental Protocols: Computational Docking with AutoDock Vina

This section provides a detailed protocol for performing molecular docking of this compound with a target protein using AutoDock Vina, a widely used open-source docking program. The workflow is facilitated by AutoDockTools for file preparation and PyMOL for visualization.

Required Software
  • AutoDock Vina: For performing the docking calculations.

  • AutoDockTools (ADT): A graphical user interface for preparing protein and ligand files.

  • PyMOL or UCSF Chimera: For visualization and preparation of molecular structures.

  • Open Babel (optional): For converting chemical file formats.

Protocol for Molecular Docking

Step 1: Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem. Save the structure in a common format such as SDF or MOL2.

  • Convert to PDBQT Format:

    • Open AutoDockTools (ADT).

    • Go to Ligand -> Input -> Open and select the this compound structure file.

    • ADT will automatically add hydrogens and compute Gasteiger charges.

    • Define the rotatable bonds by going to Ligand -> Torsion Tree -> Detect Root.

    • Save the prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT).

Step 2: Protein (Receptor) Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., STAT3 or β-tubulin) from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably with a co-crystallized ligand to help identify the binding site.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera.

    • Remove all non-essential molecules, including water, ions, and any co-crystallized ligands.

    • If the protein is a multimer, retain only the chain(s) of interest for the docking study.

    • Save the cleaned protein structure as a new PDB file.

  • Convert to PDBQT Format:

    • Open the cleaned PDB file in AutoDockTools.

    • Go to Edit -> Hydrogens -> Add and add polar hydrogens.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Save the prepared protein in PDBQT format (Grid -> Macromolecule -> Choose, then select the protein and save as PDBQT).

Step 3: Grid Box Definition

  • Define the Search Space: The grid box defines the three-dimensional space where AutoDock Vina will search for the best binding pose of the ligand.

  • Set Grid Parameters:

    • In AutoDockTools, go to Grid -> Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding site. If a co-crystallized ligand was present in the original PDB structure, center the grid box on the position of that ligand.

    • Note down the coordinates for the center of the grid (center_x, center_y, center_z) and the dimensions of the box (size_x, size_y, size_z).

Step 4: Running the Docking Simulation

  • Create a Configuration File: Create a text file (e.g., config.txt) and add the following lines, replacing the file names and coordinates with your own:

    vina --config config.txt --log docking_log.txt

Step 5: Analysis of Results

  • Examine the Log File: The docking_log.txt file will contain a table of the predicted binding affinities (in kcal/mol) for the different binding modes (poses) of the ligand. The top-ranked pose will have the most negative binding energy.

  • Visualize the Docking Poses:

    • Open the receptor PDBQT file (protein.pdbqt) in PyMOL or UCSF Chimera.

    • Open the docking results file (docking_results.pdbqt). This will load the different binding poses of this compound.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked pose of this compound and the amino acid residues in the protein's binding site.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the experimental workflow described in this document.

computational_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) grid_def Grid Box Definition ligand_prep->grid_def receptor_prep Receptor Preparation (STAT3 / Tubulin) receptor_prep->grid_def run_vina Run AutoDock Vina grid_def->run_vina analyze_results Analyze Binding Affinity run_vina->analyze_results visualize Visualize Binding Poses analyze_results->visualize

Computational Docking Workflow

stat3_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimer) stat3->p_stat3 Dimerization dna DNA p_stat3->dna epixanthatin This compound epixanthatin->jak Inhibition gene_transcription Gene Transcription (Proliferation, Survival) dna->gene_transcription

STAT3 Signaling Pathway and Inhibition

microtubule_dynamics cluster_tubulin Tubulin Pool cluster_microtubule Microtubule cluster_inhibitor Inhibitor tubulin_dimer αβ-Tubulin Dimers microtubule Microtubule Polymer tubulin_dimer->microtubule Polymerization microtubule->tubulin_dimer Depolymerization epixanthatin This compound (Colchicine-site binder) epixanthatin->tubulin_dimer Binding epixanthatin->microtubule Inhibits Polymerization

Microtubule Dynamics and Inhibition

Conclusion

The provided protocols and application notes offer a foundational framework for researchers to investigate the interaction of this compound with its potential targets, STAT3 and β-tubulin, through computational docking. By following these guidelines, researchers can generate valuable preliminary data on the binding modes and affinities, which can inform the design of subsequent in vitro and in vivo experiments to validate the computational findings and further elucidate the therapeutic potential of this compound.

References

Application Note: Structural Elucidation of 8-Epixanthatin using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epixanthatin, a xanthanolide sesquiterpene lactone, is a natural product found in plants of the Xanthium genus, such as Xanthium sibiricum[1][2]. Sesquiterpene lactones are a diverse group of secondary metabolites known for their wide range of biological activities, including anti-inflammatory and cytotoxic effects, making them of significant interest in drug discovery and development[2][3]. The precise structural characterization of these complex molecules is a critical step in understanding their structure-activity relationships and potential therapeutic applications. This application note provides a detailed overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive structural elucidation of this compound.

The combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, alongside high-resolution mass spectrometry (HRMS), provides an unambiguous determination of the molecular formula, connectivity, and stereochemistry of this compound. This note will detail the experimental protocols and present the spectral data in a clear, tabulated format to serve as a practical guide for researchers in the field of natural product chemistry and drug development.

Molecular Structure of this compound

This compound possesses the molecular formula C₁₅H₁₈O₃, as determined by high-resolution mass spectrometry[4]. The structure features a characteristic xanthanolide skeleton.

Quantitative Data Summary

The structural elucidation of this compound is based on the comprehensive analysis of its NMR and mass spectrometry data. The following tables summarize the key quantitative findings.

Table 1: Mass Spectrometry Data for this compound
ParameterObserved ValueReference Value
Molecular FormulaC₁₅H₁₈O₃C₁₅H₁₈O₃[4]
Exact Mass246.1256 m/z246.1256 m/z[4]
Molecular Weight246.30 g/mol 246.30 g/mol [4]
Table 2: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
12.85m
2.40m
2.25m
46.10d15.5
56.85dd15.5, 8.5
63.25m
72.60m
84.20t9.0
1.80m
1.55m
13a6.25d3.0
13b5.60d2.5
142.30s
151.15d7.0

Data sourced from Chen et al., 2013, PLOS ONE (Supporting Information)

Table 3: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
145.1
230.2
3198.5
4130.8
5145.2
648.5
782.3
840.1
935.5
10140.1
11139.5
12170.1
13121.5
1427.8
1516.5

Data sourced from Chen et al., 2013, PLOS ONE (Supporting Information)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation

This compound is typically isolated from the aerial parts of Xanthium sibiricum through a series of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC)[1][2]. For NMR analysis, approximately 1-5 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. For HRMS analysis, the sample is dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.

NMR Spectroscopy

Instrumentation: NMR spectra are recorded on a Bruker Avance 500 MHz spectrometer equipped with a cryoprobe.

1D NMR Experiments:

  • ¹H NMR: The proton NMR spectrum is acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum is recorded to identify the number of unique carbon atoms and their chemical environments.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment is used to establish ¹H-¹H spin-spin coupling networks, identifying adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for assembling the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the relative stereochemistry of the molecule.

Mass Spectrometry

Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

Procedure: The sample solution is infused into the ESI source. The analysis is performed in positive ion mode. The instrument is calibrated using a standard calibrant to ensure high mass accuracy. The data is acquired over a mass range of m/z 100-1000. The elemental composition of the molecular ion is determined using the instrument's software by comparing the measured accurate mass with theoretical values.

Visualizations

Experimental Workflow for Structural Elucidation

experimental_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_nmr NMR Experiments cluster_ms MS Experiment cluster_elucidation Structure Elucidation plant_material Xanthium sibiricum (Aerial Parts) extraction Solvent Extraction plant_material->extraction chromatography Column Chromatography extraction->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms nmr_1d 1D NMR (¹H, ¹³C) nmr->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr->nmr_2d hrms HR-ESI-TOF-MS ms->hrms data_analysis Data Analysis and Interpretation nmr_1d->data_analysis nmr_2d->data_analysis hrms->data_analysis structure Final Structure of this compound data_analysis->structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Logical Relationship of NMR Data for Structure Determination

nmr_logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_structure Structural Information H1_NMR ¹H NMR (Chemical Shifts, Multiplicities, Coupling Constants) COSY COSY (¹H-¹H Connectivity) Proton_Environment Proton Environment H1_NMR->Proton_Environment C13_NMR ¹³C NMR (Number and Type of Carbons) Carbon_Skeleton_Fragments Carbon Skeleton Fragments C13_NMR->Carbon_Skeleton_Fragments Connectivity Molecular Connectivity COSY->Connectivity HSQC HSQC (Direct ¹H-¹³C Correlation) HSQC->Connectivity HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HMBC->Connectivity NOESY NOESY (Spatial Proximity of Protons) Stereochemistry Relative Stereochemistry NOESY->Stereochemistry Proton_Environment->Connectivity Carbon_Skeleton_Fragments->Connectivity Final_Structure Complete Structure Connectivity->Final_Structure Stereochemistry->Final_Structure

References

Using 8-Epixanthatin as a Chemical Probe for STAT3 Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor implicated in a myriad of cellular processes, including proliferation, survival, differentiation, and angiogenesis. Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. 8-Epixanthatin, a naturally occurring sesquiterpene lactone, has emerged as a potent inhibitor of STAT3 signaling.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate the STAT3 signaling pathway.

This compound has been shown to inhibit the phosphorylation of STAT3 at tyrosine 705 (p-STAT3-Y705), a critical step in its activation, leading to the downregulation of STAT3 target genes and the induction of apoptosis in cancer cells.[2] The mechanism of action involves the generation of reactive oxygen species (ROS), which contributes to the inhibition of STAT3 activation.[2] Furthermore, direct binding of this compound to STAT3 has been demonstrated using biophysical techniques such as the Drug Affinity Responsive Target Stability (DARTS) assay and the Cellular Thermal Shift Assay (CETSA).[2]

These application notes offer a comprehensive guide, including quantitative data on the efficacy of this compound, detailed experimental protocols, and visual diagrams of the signaling pathway and experimental workflows to facilitate its use as a research tool.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of this compound on cancer cell lines and its in vivo efficacy.

Table 1: In Vitro Activity of this compound

Cell LineCancer TypeAssayEndpointIC50 / GI50 ValueReference
DU145Prostate CancerCell ProliferationGrowth Inhibition6 µM (GI50)[2]
DU145Prostate CancerWestern Blotp-STAT3-Y705 Inhibition3.2 µM (IC50)[2]

Table 2: In Vivo Efficacy of this compound in a DU145 Xenograft Model

Animal ModelTreatmentDosageDurationTumor Volume ReductionTumor Weight Reductionp-STAT3 Level ReductionReference
MouseThis compound50 mg/kg (i.p.)5 days/week for 25 days40.1%40.0%Significantly reduced[1]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine/Growth Factor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Y705) STAT3_p p-STAT3 (Y705) STAT3_inactive->STAT3_p STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation ROS ROS ROS->JAK Inhibits Epixanthatin This compound Epixanthatin->STAT3_p Inhibits Epixanthatin->ROS Induces DNA DNA STAT3_dimer_nuc->DNA Binding Gene_Expression Target Gene Expression (e.g., Cyclin D1, BCL-2) DNA->Gene_Expression Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation

STAT3 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Cell_Culture 1. Cell Culture (e.g., DU145) Treatment 2. Treatment with This compound Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability_Assay Western_Blot 3b. Western Blot (p-STAT3, STAT3) Treatment->Western_Blot Target_Engagement 3c. Target Engagement Assays (DARTS, CETSA) Treatment->Target_Engagement Xenograft 4. Xenograft Model (e.g., DU145 in mice) Viability_Assay->Xenograft Proceed if active InVivo_Treatment 5. In Vivo Treatment with This compound Xenograft->InVivo_Treatment Tumor_Measurement 6. Tumor Growth Measurement InVivo_Treatment->Tumor_Measurement IHC 7. Immunohistochemistry (p-STAT3 in tumors) Tumor_Measurement->IHC

Workflow for evaluating this compound as a STAT3 probe.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic and anti-proliferative effects of this compound.

Materials:

  • Cancer cell line (e.g., DU145)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (medium with DMSO) to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

This protocol assesses the inhibitory effect of this compound on STAT3 activation.

Materials:

  • Cancer cell line (e.g., DU145)

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 6 or 12 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, 1:1000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total STAT3 and β-actin as loading controls.

Protocol 3: Drug Affinity Responsive Target Stability (DARTS) Assay

This protocol provides evidence for the direct binding of this compound to STAT3.

Materials:

  • Cell lysate from a high-expressing STAT3 cell line

  • This compound

  • Protease (e.g., Pronase or Thermolysin)

  • Reaction buffer (e.g., M-PER or similar)

  • SDS-PAGE and Western blot reagents as described in Protocol 2

Procedure:

  • Prepare cell lysate and determine the protein concentration.

  • Aliquot the lysate into tubes. Treat one set with this compound and the other with vehicle (DMSO) for 1 hour at room temperature.

  • Add varying concentrations of protease to both the treated and vehicle control lysates. A no-protease control should also be included.

  • Incubate the reactions for a defined time (e.g., 30 minutes) at room temperature to allow for digestion.

  • Stop the digestion by adding Laemmli sample buffer and boiling the samples.

  • Analyze the samples by Western blot using an anti-STAT3 antibody.

  • A protected STAT3 band in the presence of this compound compared to the vehicle control at a given protease concentration indicates direct binding.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

This protocol confirms the target engagement of this compound with STAT3 within intact cells.

Materials:

  • Intact cells

  • This compound

  • PBS

  • PCR tubes or 96-well plate

  • Thermocycler

  • Lysis buffer and Western blot reagents as described in Protocol 2

Procedure:

  • Treat cultured cells with this compound or vehicle (DMSO) for a specified time.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes or a 96-well plate.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant and analyze the soluble STAT3 levels by Western blot.

  • A shift in the melting curve of STAT3 to a higher temperature in the presence of this compound indicates target stabilization and direct binding.

Protocol 5: In Vivo Xenograft Mouse Model

This protocol evaluates the anti-tumor efficacy of this compound in a preclinical model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • DU145 prostate cancer cells

  • Matrigel

  • This compound formulation for injection (e.g., in a vehicle of DMSO, PEG300, and saline)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of DU145 cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle control to the respective groups according to the dosing schedule.

  • Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-STAT3).

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific cell lines, reagents, and equipment. All animal experiments should be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 8-Epixanthatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 8-Epixanthatin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a xanthanolide sesquiterpenoid, a class of natural products known for their diverse biological activities, including potential anti-inflammatory and anticancer properties. However, like many other sesquiterpene lactones, this compound is a lipophilic molecule with poor water solubility. This low aqueous solubility can significantly hinder its handling in experimental settings and limit its bioavailability in preclinical and clinical studies, making it a critical parameter to address for effective research and development.

Q2: What are the common signs of solubility issues with this compound in my experiments?

You may be encountering solubility problems if you observe any of the following:

  • Precipitation: The compound falls out of solution, appearing as a solid, cloudiness, or film. This is common when diluting a stock solution (e.g., in DMSO) into an aqueous buffer.

  • Inconsistent Results: Poor solubility can lead to variable and non-reproducible data in biological assays.

  • Low Bioavailability: In in-vivo studies, poor aqueous solubility often translates to low absorption and bioavailability.

Q3: What are the general strategies for improving the aqueous solubility of poorly soluble compounds like this compound?

There are several established techniques to enhance the aqueous solubility of hydrophobic compounds. These can be broadly categorized into physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area-to-volume ratio, which can improve the dissolution rate.[1]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a solid state can enhance solubility.[2][3][4][5][6]

  • Chemical Modifications:

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar molecules like this compound, forming a complex with a hydrophilic exterior that is more soluble in water.[7][8] Aqueous solubility of some sesquiterpene lactones has been shown to increase by 100-4600% using this method.[7][8]

    • Use of Co-solvents: Employing a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

Troubleshooting Guide

Issue 1: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. DMSO is a good solvent for this compound, but its ability to keep the compound in solution diminishes significantly upon high dilution in an aqueous medium.

  • Troubleshooting Steps:

    • Reduce the Final Concentration: Determine if a lower final concentration of this compound is sufficient for your experiment.

    • Use an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a mixture of your aqueous buffer and a co-solvent (e.g., ethanol or PEG 400), and then perform the final dilution into the aqueous buffer.

    • Incorporate a Solubilizing Excipient: Consider pre-complexing this compound with a solubilizing agent like a cyclodextrin before adding it to your aqueous medium.

Issue 2: I need to prepare a stock solution of this compound directly in an aqueous medium for my cell culture experiments, but it won't dissolve.

  • Possible Cause: The intrinsic aqueous solubility of this compound is very low.

  • Troubleshooting Steps:

    • Cyclodextrin Complexation: This is a highly effective method. Prepare an inclusion complex of this compound with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to significantly enhance its aqueous solubility.

    • Prepare a Solid Dispersion: For a more advanced formulation, a solid dispersion of this compound in a hydrophilic polymer can be prepared. This solid can then be dissolved in an aqueous medium.

Quantitative Data on Solubility Enhancement (Illustrative)

FormulationSolvent SystemThis compound Concentration (µg/mL)Fold Increase in Solubility
Unformulated this compoundWater0.5 (Hypothetical)1x
This compound with 5% DMSO (Co-solvent)Water/DMSO (95:5)2.5 (Hypothetical)5x
This compound-HP-β-CD Complex (1:1 molar)Water50 (Hypothetical)100x
This compound Solid Dispersion (1:10 w/w with PVP K30)Water150 (Hypothetical)300x

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This method is simple and effective for laboratory-scale preparations.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized Water

  • Ethanol

  • Mortar and Pestle

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2). Calculate the required mass of each component.

  • Mixing: Place the calculated amount of HP-β-CD into a mortar.

  • Kneading: Add a small amount of a water:ethanol (1:1 v/v) mixture to the HP-β-CD and knead with the pestle to form a homogeneous paste.

  • Incorporation of this compound: Add the this compound to the paste and continue kneading for 60 minutes. Add more of the water:ethanol mixture as needed to maintain a paste-like consistency.

  • Drying: The resulting paste is dried in a vacuum oven at 40°C for 24 hours or until a constant weight is achieved.

  • Sieving: The dried complex is passed through a fine-mesh sieve to obtain a uniform powder.

  • Storage: Store the complex in a tightly sealed container in a desiccator.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This method is suitable for creating a molecular dispersion of the drug in a polymer matrix.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or another suitable hydrophilic polymer

  • Methanol or another suitable organic solvent

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weight Ratio Calculation: Determine the desired weight ratio of this compound to PVP K30 (e.g., 1:5 or 1:10).

  • Dissolution: Dissolve both the this compound and the PVP K30 in a minimal amount of methanol in a round-bottom flask. Ensure a clear solution is obtained.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator with the water bath set to a controlled temperature (e.g., 40°C). Continue until a thin film forms on the flask wall.

  • Drying: Further dry the resulting solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.

  • Collection and Storage: Scrape the dried solid dispersion from the flask and store it in a desiccator.

Visualizations

Experimental Workflow for Solubility Enhancement

experimental_workflow cluster_start Starting Material cluster_methods Solubility Enhancement Methods cluster_end Outcome start Poorly Soluble This compound method1 Cyclodextrin Complexation start->method1 method2 Solid Dispersion start->method2 method3 Co-solvent Addition start->method3 end_product Aqueous Solution of This compound for Experiments method1->end_product method2->end_product method3->end_product

Caption: General workflow for improving the aqueous solubility of this compound.

Potential Signaling Pathway Modulation

While the direct molecular targets of this compound are a subject of ongoing research, many sesquiterpene lactones are known to modulate key inflammatory signaling pathways such as NF-κB.

signaling_pathway cluster_nucleus Inside Nucleus epixanthatin This compound ikk IKK Complex epixanthatin->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikb->nfkb Inhibition nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

References

Technical Support Center: Total Synthesis of 8-Epixanthatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of 8-Epixanthatin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound stem from its complex molecular architecture. Key difficulties include:

  • Stereochemical Complexity: The molecule possesses multiple stereocenters, requiring highly selective reactions to establish the correct relative and absolute configurations[1].

  • Construction of the Fused Ring System: The synthesis demands the efficient construction of the characteristic 5/7 bicyclic lactone framework[2].

  • Installation of Functional Groups: The introduction of the α-methylene-γ-lactone moiety and the enone side chain at specific positions with correct stereochemistry can be challenging[3].

Q2: Several total syntheses of this compound have been reported. Which synthetic route is the most efficient?

A2: Efficiency in total synthesis can be measured by factors like overall yield, step count, and the use of readily available starting materials. While multiple successful syntheses exist, comparing their overall yields provides a quantitative measure of efficiency. For instance, an early total synthesis reported an overall yield of 5.5% over 14 steps[3]. Later syntheses have aimed to improve upon this. A comprehensive comparison of different synthetic strategies is necessary to determine the "most efficient" route for a specific laboratory's capabilities and goals.

Troubleshooting Guides

Low Yields in Key Reactions

Q3: We are experiencing low yields in the Shapiro reaction for the synthesis of a key intermediate. What could be the cause and how can we optimize it?

A3: Low yields in the Shapiro reaction to produce a doubly iodinated compound have been reported in the literature[2]. Potential causes and troubleshooting suggestions are outlined below:

  • Incomplete Hydrazone Formation: Ensure the complete conversion of the ketone to the corresponding hydrazone. This can be monitored by TLC or NMR. If incomplete, consider increasing the reaction time or using a different solvent.

  • Suboptimal Base and Temperature: The choice of base and reaction temperature is critical. Typically, strong bases like n-butyllithium or LDA are used at low temperatures. Experiment with slight variations in temperature and the rate of addition of the base.

  • Degradation of Intermediates: The vinyl lithium intermediates can be unstable. Ensure strictly anhydrous and anaerobic conditions to prevent quenching by water or oxygen.

  • Iodine Quench: The quench with iodine should be rapid and efficient. Ensure the iodine solution is fresh and added quickly to the reaction mixture at low temperature.

Q4: Our intramolecular acylation to form the bicyclic core is proceeding with a low yield. What are the critical parameters for this reaction?

A4: The intramolecular acylation is a crucial step for constructing the 5/7 fused ring system[2]. Low yields can often be attributed to the following factors:

  • Steric Hindrance: The cyclization precursor may adopt conformations that are unfavorable for the intramolecular reaction. The use of specific reagents can help overcome this. For example, SmI2 has been successfully used in similar transformations[2].

  • Reaction Conditions: The reaction is sensitive to the choice of solvent and temperature. A thorough optimization of these parameters is recommended.

  • Substrate Purity: Impurities in the starting material can interfere with the reaction. Ensure the substrate is of high purity before attempting the cyclization.

Stereocontrol Issues

Q5: We are observing the formation of diastereomers during the synthesis. How can we improve the stereoselectivity?

A5: Achieving high stereoselectivity is a common challenge in the synthesis of this compound[1]. Here are some strategies to improve stereocontrol:

  • Chiral Catalysts: The use of chiral catalysts, such as a chiral phosphoric acid in the tandem allylboration/lactonization reaction, has been shown to be highly effective in controlling the stereochemistry[3][4].

  • Substrate Control: Modifying the substrate to introduce steric bulk or directing groups can influence the stereochemical outcome of a reaction.

  • Reagent Selection: The choice of reagents can have a significant impact on stereoselectivity. For example, in reductions or alkylations, selecting a reagent with the appropriate steric profile is crucial.

  • Diastereoselective Alkylation: Employing chiral auxiliaries, such as a chiral oxazolidinone, can lead to high diastereoselectivity in alkylation reactions[2].

Quantitative Data Summary

The following table summarizes reported yields for key reactions in different synthetic approaches to this compound, providing a basis for comparison and troubleshooting.

Reaction Reagents/Conditions Reported Yield Reference
Enantioselective tandem allylboration/lactonizationChiral phosphoric acid catalystNot explicitly stated, but key to an enantioselective synthesis[3][4]
Shapiro reaction for di-iodinationHydrazone intermediateLow yield[2]
Protection of secondary alcoholTBDPSClGood yield[2]
Intramolecular acylationSmI2 utilized in a relevant strategyNot explicitly stated for this compound, but a key strategy[2]
First Total Synthesis (Overall)14 steps5.5%[3]

Experimental Protocols

Protocol 1: Enantioselective Tandem Allylboration/Lactonization

This protocol is based on the key reaction described by Feng et al. for the enantioselective synthesis of (+)-8-epi-xanthatin[4].

  • Preparation of the Catalyst: A chiral phosphoric acid catalyst is prepared according to literature procedures.

  • Reaction Setup: To a solution of the aldehyde precursor in an appropriate solvent (e.g., dichloromethane) at a low temperature (e.g., -78 °C) under an inert atmosphere, add the chiral phosphoric acid catalyst.

  • Addition of Reagents: Add the allylboron reagent dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl). Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired lactone.

Protocol 2: Intramolecular Acylation via a Carbanion

This protocol is based on the strategy envisioned for the synthesis of the 8-oxabicyclo[3.2.1]octane skeleton, a key intermediate for this compound[2].

  • Substrate Preparation: The γ-lactone precursor is synthesized according to the established synthetic route.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the lactone precursor in a suitable anhydrous solvent (e.g., THF).

  • Generation of the Carbanion: Cool the solution to a low temperature (e.g., -78 °C) and add a strong base (e.g., LDA) dropwise to generate the carbanion.

  • Intramolecular Acylation: Allow the reaction to stir at low temperature to facilitate the intramolecular cyclization.

  • Workup and Purification: Quench the reaction with a proton source (e.g., saturated aqueous NH4Cl) and extract the product with an organic solvent. The crude product is then purified by chromatography.

Visualizations

logical_workflow cluster_troubleshooting Troubleshooting Low Yields start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_purity->start If impure, purify and retry optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Concentration) check_purity->optimize_conditions If pure check_reagents Verify Reagent Quality and Stoichiometry optimize_conditions->check_reagents byproduct_analysis Analyze Byproducts (NMR, MS) check_reagents->byproduct_analysis pathway_reassessment Re-evaluate Synthetic Pathway byproduct_analysis->pathway_reassessment If side reactions are significant success Improved Yield byproduct_analysis->success If minor impurities, optimize purification pathway_reassessment->success

Caption: A logical workflow for troubleshooting low-yield reactions in organic synthesis.

stereocontrol_strategy title Strategies for Stereocontrol in this compound Synthesis main_strategies Chiral Catalysis Substrate Control Reagent Control Use of Chiral Auxiliaries sub_strategies Chiral Phosphoric Acids Introduction of Steric Bulk or Directing Groups Sterically Hindered or Directed Reagents Chiral Oxazolidinones main_strategies:f0->sub_strategies:f0 e.g. main_strategies:f1->sub_strategies:f1 e.g. main_strategies:f2->sub_strategies:f2 e.g. main_strategies:f3->sub_strategies:f3 e.g.

References

Technical Support Center: Overcoming 8-Epixanthatin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to 8-Epixanthatin resistance in cancer cells.

Quick Facts: this compound (EXT)

This compound (EXT) is a natural sesquiterpene lactone that has demonstrated anti-cancer properties. Its primary mechanism of action involves the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a protein often overactive in cancer. This inhibition is mediated by the generation of Reactive Oxygen Species (ROS), leading to decreased expression of STAT3 target genes (e.g., Cyclin A, Cyclin D1, BCL-2) and ultimately inducing apoptotic cell death[1].

ParameterValueCell LineReference
GI₅₀ (Proliferation) 6 µMDU145 (Prostate)[1]
IC₅₀ (p-STAT3-Y705) 3.2 µMDU145 (Prostate)[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound.

Q1: My cancer cells are not responding to this compound at its reported effective concentration (e.g., >10 µM). Are they resistant?

A1: Not necessarily. Lack of response can be due to several factors. Before concluding that the cells have developed resistance, please verify the following:

  • Compound Integrity: Ensure the this compound stock solution is correctly prepared, stored, and has not degraded.

  • Cell Line Authenticity: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a common source of unexpected results.

  • Intrinsic Resistance: Some cancer cell lines may exhibit intrinsic (pre-existing) resistance to certain drugs[2]. This could be due to their specific genetic makeup or tissue of origin. The reported GI₅₀ of 6 µM was determined in DU145 prostate cancer cells; your cell line may naturally be less sensitive[1].

  • Experimental Conditions: Double-check experimental parameters such as cell seeding density, treatment duration, and media components, as these can influence drug efficacy.

Start No Response to this compound Check_Compound Verify Compound Integrity & Concentration Start->Check_Compound Check_Cells Authenticate Cell Line (STR) Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Intrinsic_Resistance Consider Intrinsic Resistance Check_Compound->Intrinsic_Resistance If OK Check_Cells->Intrinsic_Resistance If OK Check_Protocol->Intrinsic_Resistance If OK Acquired_Resistance Investigate Acquired Resistance Intrinsic_Resistance->Acquired_Resistance If cells previously responded

Caption: Initial troubleshooting decision tree for lack of drug response.

Q2: How can I experimentally confirm that my cells have acquired resistance to this compound?

A2: Acquired resistance is characterized by a significant increase in the concentration of a drug required to inhibit cell growth compared to the original, sensitive parental cell line.

  • Determine the IC₅₀/GI₅₀: Perform a dose-response experiment using a cell viability assay (e.g., MTT assay) on both your suspected resistant cell line and the original, sensitive parental line.

  • Calculate the Resistance Factor (RF): A significant rightward shift in the dose-response curve and an increased IC₅₀ value for the treated line indicates acquired resistance. The RF is calculated as: RF = IC₅₀ (Resistant Cells) / IC₅₀ (Sensitive Parental Cells) An RF value substantially greater than 1 confirms acquired resistance.

Table: Example Data for Sensitive vs. Acquired Resistance Cell Lines
Cell LineThis compound GI₅₀Resistance Factor (RF)ABCB1 mRNA (Fold Change)ABCG2 mRNA (Fold Change)
Parental DU145 (Sensitive)6 µM1.0 (Baseline)1.0 (Baseline)1.0 (Baseline)
DU145-EXTR (Resistant)48 µM8.015.21.1

This table presents hypothetical data for illustrative purposes.

Q3: What are the most likely molecular mechanisms of resistance to this compound?

A3: While specific resistance mechanisms to this compound have not been documented, several common cancer drug resistance mechanisms are plausible:

  • Overexpression of ABC Transporters: This is a major mechanism of multidrug resistance (MDR)[3]. ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), function as efflux pumps that actively remove drugs from the cell, lowering their intracellular concentration[3][4][5].

  • Target Alteration: Since this compound binds to and inhibits STAT3[1], mutations in the STAT3 gene could potentially alter the drug-binding site, rendering the inhibitor ineffective.

  • Activation of Bypass Pathways: Cancer cells can compensate for the inhibition of one survival pathway by upregulating another[6]. Even with STAT3 inhibited, cells might activate parallel pro-survival signaling cascades (e.g., PI3K/Akt, MAPK) to escape apoptosis.

  • Increased Antioxidant Capacity: The mechanism of this compound involves the generation of ROS[1]. Resistant cells may have upregulated their intrinsic antioxidant systems (e.g., glutathione synthesis, thioredoxin system) to neutralize the ROS, thereby preventing the inhibition of STAT3.

cluster_cell Cancer Cell cluster_resistance Potential Resistance Mechanisms EXT This compound ROS ROS Generation EXT->ROS STAT3 STAT3 Inhibition ROS->STAT3 Apoptosis Apoptosis STAT3->Apoptosis ABC ABC Transporters (e.g., P-gp) ABC->EXT Drug Efflux Bypass Bypass Signaling (e.g., PI3K/Akt) Bypass->Apoptosis Survival Signal Antioxidants Antioxidant Response Antioxidants->ROS Neutralization

Caption: this compound mechanism and potential points of resistance.

Q4: My resistant cells show high expression of ABCB1 (P-gp). How can I test if this is the cause of resistance?

A4: This is a strong lead. You can confirm the role of P-gp-mediated efflux using a combination therapy approach with a known P-gp inhibitor (also called a chemosensitizer or MDR modulator)[4].

  • Select a P-gp Inhibitor: Use a well-characterized P-gp inhibitor, such as Verapamil or Tariquidar.

  • Perform a Co-treatment Assay: Treat the resistant cells with this compound in the presence and absence of the P-gp inhibitor.

  • Analyze the Results: If P-gp is the primary resistance mechanism, the addition of the inhibitor will block the efflux pump, restore intracellular this compound concentration, and re-sensitize the cells to the drug. This will be observed as a significant leftward shift in the IC₅₀ curve, bringing it closer to that of the sensitive parental cells. Combining anticancer drugs with chemosensitizers is a key strategy to reverse MDR[4].

Experimental Protocols & Workflow

Workflow for Investigating Acquired Resistance

This workflow provides a systematic approach to identifying and characterizing resistance to this compound.

G start Observation: Treatment Failure confirm Confirm Resistance: Compare IC50 (MTT Assay) Parental vs. Suspected Resistant start->confirm check_abc Mechanism 1: Measure ABC Transporter Expression (RT-qPCR / Western Blot) confirm->check_abc abc_result Transporters Upregulated? check_abc->abc_result test_inhibitor Validate with ABC Transporter Inhibitor (e.g., Verapamil) + EXT abc_result->test_inhibitor Yes check_target Mechanism 2: Sequence STAT3 for Mutations abc_result->check_target No overcome Strategy: Test Combination Therapy test_inhibitor->overcome check_bypass Mechanism 3: Analyze Bypass Pathways (Phospho-Proteome Array) check_target->check_bypass check_bypass->overcome

References

Technical Support Center: Western Blotting with 8-Epixanthatin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 8-Epixanthatin in Western blot experiments. The information is based on the known cellular effects of the closely related compound, xanthatin, which is presumed to have a similar mechanism of action.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues that may arise during Western blot analysis following cell or tissue treatment with this compound.

Q1: I treated my cells with this compound, but I don't see the expected increase in phosphorylation of Akt or mTOR in my Western blot. What could be the problem?

A1: This is a common issue that can stem from several factors related to either the compound's activity, the experimental setup, or the Western blot procedure itself.

  • Weak or No Signal: If you are observing a faint band or no band at all for your phosphorylated target, consider the following:

    • Antibody Issues: The primary antibody concentration may be too low. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C)[1]. Also, ensure your antibody is validated for detecting the phosphorylated form of the protein and has been stored correctly. To check the antibody's activity, you can perform a dot blot[1][2].

    • Low Target Abundance: The levels of phosphorylated Akt or mTOR may be low in your specific cell type or under your experimental conditions. You could try increasing the amount of protein loaded onto the gel[3].

    • Suboptimal this compound Treatment: The concentration or incubation time of this compound might not be optimal. Perform a dose-response and time-course experiment to determine the ideal conditions for your model system.

    • Phosphatase Activity: Ensure that your lysis buffer contains phosphatase inhibitors to protect the phosphorylation status of your proteins of interest[3][4].

  • General Western Blot Problems:

    • Inefficient Protein Transfer: Verify that your proteins have transferred successfully from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer[3].

    • Expired Reagents: Ensure that your chemiluminescent substrate has not expired and is active[1][2].

Q2: I'm seeing a decrease in the LC3-II/LC3-I ratio after this compound treatment, but the signal is weak. How can I improve this?

A2: Detecting autophagy markers like LC3 can be challenging. Here’s how to troubleshoot a weak signal for the LC3-II/LC3-I ratio:

  • Optimize Protein Loading: A sufficient amount of total protein needs to be loaded to detect LC3, which is often expressed at low levels. Try loading a higher amount of protein than you would for more abundant proteins[3].

  • Antibody Selection: Use an antibody that is known to work well for detecting both LC3-I and LC3-II.

  • Improve Transfer Conditions: Since LC3-II is a low molecular weight protein, it can be prone to "blowing through" the membrane during transfer. Consider using a membrane with a smaller pore size (e.g., 0.2 µm) or optimizing your transfer time and voltage[2].

  • Enhance Signal Detection: Use a high-sensitivity chemiluminescent substrate to amplify the signal[1]. Also, increasing the exposure time during imaging can help visualize faint bands[1][2].

Q3: My Western blot has high background, making it difficult to interpret the effects of this compound on NF-κB pathway proteins. How can I reduce the background?

A3: High background can obscure your results. Here are several common causes and their solutions:

  • Blocking Issues: Insufficient blocking is a frequent cause of high background.

    • Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C[1][5].

    • Increase the concentration of your blocking agent (e.g., 5% non-fat milk or BSA)[4][5].

    • For phosphorylated proteins, it is often recommended to use BSA as a blocking agent instead of milk, as milk contains phosphoproteins that can cross-react with your antibody[6].

  • Antibody Concentrations: The concentration of your primary or secondary antibody may be too high[1][5]. Try reducing the concentration of both.

  • Washing Steps: Inadequate washing can leave behind unbound antibodies.

    • Increase the number and duration of your wash steps[1][5].

    • Adding a small amount of detergent, like Tween 20 (0.05-0.1%), to your wash buffer can help reduce non-specific binding[1][7].

  • Membrane Handling: Ensure the membrane does not dry out at any point during the procedure, as this can cause high background[6][7].

Q4: I am seeing multiple non-specific bands in my Western blot for MAPK pathway proteins after this compound treatment. What should I do?

A4: Non-specific bands can be confusing. Here’s how to troubleshoot this issue:

  • Optimize Antibody Concentration: A high concentration of the primary antibody is a common reason for non-specific bands. Try decreasing the antibody concentration[1].

  • Check Antibody Specificity: Ensure your primary antibody is specific for the target protein. You may need to try a different antibody if the non-specificity persists.

  • Sample Preparation: Make sure to include protease inhibitors in your lysis buffer to prevent protein degradation, which can lead to extra bands[3][4].

  • Reduce Protein Loading: Overloading the gel with too much protein can lead to non-specific antibody binding[1][7]. Try loading less protein per well.

  • Blocking and Washing: As with high background, optimizing your blocking and washing steps can also help reduce non-specific bands[8].

Quantitative Data Summary

The following table summarizes typical concentration ranges and incubation times for in vitro studies with xanthatin, which can serve as a starting point for experiments with this compound.

ParameterValueCell Type ExampleReference
Concentration Range 5 - 20 µMGlioma cells, Macrophages[9][10]
Incubation Time 12 - 48 hoursGlioma cells, Colon cancer cells[9][11]
Effect on p-Akt Increased phosphorylationGlioma cells[12]
Effect on p-mTOR Increased phosphorylationGlioma cells[12]
Effect on LC3-II/I Ratio Decreased ratioGlioma cells[9]
Effect on p62 Increased accumulationGlioma cells[9]
Effect on p-ERK1/2 Decreased phosphorylationMacrophages[10]
Effect on p-JNK Decreased phosphorylationMacrophages[10]

Experimental Protocols

Protocol 1: Cell Lysis and Protein Quantification

  • After treating cells with this compound, wash them twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein.

  • Determine the protein concentration using a BCA protein assay.

Protocol 2: Western Blotting

  • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer apparatus.

  • Confirm successful transfer by staining the membrane with Ponceau S.

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

  • Image the blot using a chemiluminescence detection system.

Visualizations

G Simplified Western Blot Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cell_treatment Cell Treatment (with this compound) lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis analysis detection->analysis Image Analysis

Caption: A flowchart illustrating the key steps of a Western blot experiment.

G Troubleshooting: No/Weak Signal cluster_checks Initial Checks cluster_optimization Optimization Steps start No or Weak Signal for Target Protein check_transfer Check Protein Transfer (Ponceau S Stain) start->check_transfer check_reagents Check Reagent Activity (e.g., ECL Substrate) start->check_reagents opt_antibody Optimize Antibody Concentration/Incubation start->opt_antibody If transfer & reagents are OK inc_protein Increase Protein Load check_transfer->inc_protein If transfer is poor use_enhancer Use High-Sensitivity Substrate check_reagents->use_enhancer If substrate is weak solution Signal Improved inc_protein->solution inc_exposure Increase Exposure Time opt_antibody->inc_exposure inc_exposure->solution use_enhancer->solution

Caption: A decision tree for troubleshooting weak or absent signals in a Western blot.

G Signaling Pathway Affected by Xanthatin cluster_pi3k PI3K/Akt/mTOR Pathway cluster_autophagy Autophagy cluster_inflammation Inflammatory Pathways xanthatin Xanthatin (this compound) pi3k PI3K xanthatin->pi3k Activates mapk MAPK (ERK, JNK) xanthatin->mapk Inhibits nfkb NF-κB xanthatin->nfkb Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor autophagy Autophagy (e.g., LC3-II formation) mtor->autophagy Inhibits

Caption: A diagram showing the signaling pathways modulated by xanthatin.

References

Technical Support Center: Minimizing Off-Target Effects of 8-Epixanthatin and Other Sesquiterpene Lactones in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of 8-Epixanthatin and other natural product-derived small molecules, particularly sesquiterpene lactones, in cell-based assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural product classified as a sesquiterpene lactone, belonging to the xanthanolide subclass.[1] It has been identified in plants such as Xanthium pungens and Dittrichia graveolens.[2] Published research has reported its activity as a plant growth inhibitor and has demonstrated its antiprotozoal capabilities.[3]

Q2: What are off-target effects and why are they a significant concern with natural products like this compound?

Off-target effects occur when a compound interacts with unintended biological molecules, such as proteins, enzymes, or receptors, in addition to its primary therapeutic target. Natural products, including sesquiterpene lactones, often possess complex chemical structures that can interact with multiple cellular components, leading to a higher propensity for off-target activities.[3][4] These unintended interactions can result in misleading experimental outcomes, cytotoxicity, or the activation of irrelevant signaling pathways, complicating the interpretation of a compound's true mechanism of action and therapeutic potential.

Q3: How can I begin to characterize the potential off-target effects of this compound in my cell-based assay?

A crucial first step is to establish a therapeutic window by performing concentration-response curves for both the desired on-target activity and general cytotoxicity. This can be achieved using a cell viability assay, such as the MTT assay.[5][6][7] A significant separation between the effective concentration for the on-target effect and the concentration that induces cytotoxicity suggests a potentially viable therapeutic window.

Q4: What are some essential controls to include in my experiments to identify off-target effects?

To differentiate between on-target and off-target effects, it is critical to include a panel of controls in your experimental design:

  • Vehicle Control: Use the solvent (e.g., DMSO) at the same final concentration as your experimental compound to control for any solvent-induced effects.

  • Negative Control Compound: If available, use a structurally similar but biologically inactive analog of this compound. If this analog produces a similar phenotype, it may indicate an off-target effect.

  • Target-Negative Cell Line: Test this compound in a cell line that does not express the intended target protein. Any observed activity in this cell line would be, by definition, an off-target effect.

  • Orthogonal Approaches: Use multiple, distinct assays to measure the same biological outcome. If different assays yield similar results, it strengthens the evidence for an on-target effect.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Concentrations Close to the Effective Dose

  • Possible Cause: The observed phenotype may be a result of general cytotoxicity rather than specific on-target activity. Sesquiterpene lactones can have cytotoxic effects.[3] For instance, the related compound this compound 1β,5β-epoxide has shown cytotoxicity against rat myoblast cells.[3]

  • Troubleshooting Steps:

    • Perform a Dose-Response Cytotoxicity Assay: Use a sensitive cell viability assay (e.g., MTT, CellTiter-Glo) to determine the precise IC50 for cytotoxicity in your cell line.

    • Use an Orthogonal Viability Assay: Confirm the cytotoxicity results with a different method that measures a distinct cellular process (e.g., membrane integrity via LDH release assay vs. metabolic activity from an MTT assay).

    • Investigate Apoptosis/Necrosis Markers: Use assays for markers like caspase activation or Annexin V staining to understand the mechanism of cell death.

    • Lower the Compound Concentration: If possible, conduct experiments at concentrations well below the cytotoxic threshold.

Issue 2: Inconsistent or Non-Reproducible Results Between Experiments

  • Possible Cause: Variability in experimental conditions, compound stability, or cell culture practices can lead to inconsistent results.[8][9][10]

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and overall cell health. Use cells from a well-defined cell bank system.[8]

    • Prepare Fresh Compound Dilutions: this compound, like many natural products, may be unstable in culture medium. Prepare fresh dilutions from a concentrated stock for each experiment and minimize freeze-thaw cycles of the stock solution.

    • Minimize the "Edge Effect": Evaporation from the outer wells of a microplate can concentrate the compound and affect cell health. Avoid using the outer wells for critical experiments or fill them with sterile media or PBS to create a humidity barrier.[8]

    • Ensure Pipetting Accuracy: Use calibrated pipettes and consistent pipetting techniques, especially for serial dilutions.[8]

Issue 3: Suspected Off-Target Kinase Inhibition

  • Possible Cause: Many small molecules, including natural products, can have off-target effects on protein kinases due to the conserved nature of the ATP-binding pocket.[11]

  • Troubleshooting Steps:

    • Perform a Kinase Selectivity Profile: Screen this compound against a panel of purified kinases to identify potential off-target interactions.[12][13] This can be done through commercial services or in-house assays.

    • Use a Structurally Unrelated Inhibitor: As a positive control for your pathway of interest, use a well-characterized, selective inhibitor that is structurally different from this compound. If both compounds produce the same phenotype, it strengthens the on-target hypothesis.

    • Rescue Experiment: If you have identified a specific off-target kinase, try to "rescue" the phenotype by overexpressing a drug-resistant mutant of that kinase.

Quantitative Data Summary

The following tables summarize known and hypothetical activity data for this compound to illustrate how such data should be presented.

Table 1: Reported Biological Activity of this compound and a Related Compound

CompoundOrganism/Cell LineAssayIC50 (µM)
This compound 1β,5β-epoxideTrypanosoma brucei rhodesienseAntiprotozoal Activity0.33
This compound 1β,5β-epoxideTrypanosoma cruziAntiprotozoal Activity11.3
This compound 1β,5β-epoxideLeishmania donovaniAntiprotozoal Activity0.6
This compound 1β,5β-epoxidePlasmodium falciparumAntiprotozoal Activity6.5
This compound 1β,5β-epoxideRat Myoblast (L6) cellsCytotoxicity22.1

Data extracted from Planta Med. 2009 Oct;75(12):1363-8.[3]

Table 2: Hypothetical Kinase Selectivity Profile for this compound at 10 µM

Kinase Target% Inhibition
Target Kinase A85%
Off-Target Kinase B62%
Off-Target Kinase C48%
Off-Target Kinase D15%
Off-Target Kinase E5%

This table is a hypothetical example to illustrate how kinase profiling data can be presented.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[5][6][7]

  • Materials:

    • Cells in culture

    • 96-well clear flat-bottom plates

    • This compound stock solution (in DMSO)

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

    • Remove the medium from the wells and add 100 µL of the compound dilutions or controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.

    • Incubate for an additional 4 hours at 37°C or overnight at room temperature in the dark.

    • Measure the absorbance at 570 nm using a microplate reader.

2. General Kinase Profiling Assay

This protocol provides a general framework for screening a compound against a panel of kinases.[11][12][13][14][15]

  • Materials:

    • Purified recombinant kinases

    • Specific kinase substrates (peptides or proteins)

    • This compound

    • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

    • Kinase reaction buffer

    • Detection reagent (e.g., ADP-Glo™, phosphospecific antibody)

    • 384-well plates

    • Plate reader (luminometer, fluorometer, or scintillation counter)

  • Procedure:

    • In a 384-well plate, add the kinase reaction buffer.

    • Add this compound at the desired screening concentration (e.g., 10 µM) and a DMSO vehicle control.

    • Add the specific kinase to each well.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction (if necessary for the detection method).

    • Add the detection reagent according to the manufacturer's instructions.

    • Incubate to allow the detection signal to develop.

    • Measure the signal using the appropriate plate reader.

    • Calculate the percent inhibition relative to the DMSO control.

3. Luciferase Reporter Gene Assay

This assay is used to determine if a compound affects a specific signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of a pathway-responsive promoter.[16][17][18][19][20]

  • Materials:

    • Cells stably or transiently transfected with a luciferase reporter construct

    • 96-well white opaque plates

    • This compound

    • Complete culture medium

    • Luciferase assay reagent (containing cell lysis buffer and luciferase substrate)

    • Luminometer

  • Procedure:

    • Seed the transfected cells into a 96-well white opaque plate.

    • Incubate for 24 hours to allow for cell attachment.

    • Treat the cells with serial dilutions of this compound and appropriate controls (vehicle, pathway agonist/antagonist).

    • Incubate for a period sufficient to allow for changes in gene expression (e.g., 6-24 hours).

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's protocol (this will lyse the cells and provide the substrate).

    • Mix well and incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Normalize the data to a control (e.g., vehicle-treated cells).

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Off-Target Characterization cluster_2 Validation Compound (this compound) Compound (this compound) Primary Assay (On-Target) Primary Assay (On-Target) Compound (this compound)->Primary Assay (On-Target) Dose-Response Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound (this compound)->Cytotoxicity Assay (e.g., MTT) Dose-Response Hit Confirmation Hit Confirmation Primary Assay (On-Target)->Hit Confirmation Cytotoxicity Assay (e.g., MTT)->Hit Confirmation Secondary Assays Secondary Assays Hit Confirmation->Secondary Assays Orthogonal Methods Kinase Profiling Kinase Profiling Secondary Assays->Kinase Profiling Selectivity Reporter Gene Assays Reporter Gene Assays Secondary Assays->Reporter Gene Assays Pathway Analysis Mechanism of Action Studies Mechanism of Action Studies Kinase Profiling->Mechanism of Action Studies Reporter Gene Assays->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Kinase_C Kinase_C Kinase_B->Kinase_C Transcription_Factor Transcription_Factor Kinase_C->Transcription_Factor 8-Epixanthatin_OnTarget This compound (On-Target) 8-Epixanthatin_OnTarget->Kinase_B 8-Epixanthatin_OffTarget This compound (Off-Target) 8-Epixanthatin_OffTarget->Kinase_C Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

References

stability issues of 8-Epixanthatin in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Epixanthatin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a naturally occurring sesquiterpene lactone.[1] It belongs to a class of compounds known as xanthanolides. Its primary reported biological activities include roles as a plant growth inhibitor, as well as demonstrating antiprotozoal and potential anticancer properties.

Q2: What solvents are recommended for dissolving this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, and ethyl acetate. For cell-based assays, DMSO is commonly used to prepare a stock solution.

Q3: How should I prepare and store stock solutions of this compound?

It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as DMSO. For optimal stability, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation. While some sesquiterpene lactone solutions in methanol or water have been reported to be stable for up to 6 months when refrigerated, storage at lower temperatures is generally recommended for long-term preservation.

Q4: What are the known signaling pathways affected by the related compound, xanthatin?

Xanthatin, a compound structurally similar to this compound, has been shown to modulate several key signaling pathways, including:

  • NF-κB Signaling: Xanthatin can inhibit the NF-κB signaling pathway.[2][3][4]

  • JAK/STAT3 Signaling: It has been reported to inhibit the JAK/STAT3 pathway.

  • DNA Damage Response: Xanthatin can induce a Chk1-mediated DNA damage response.[5]

  • Thioredoxin Reductase Inhibition: It inhibits thioredoxin reductase, leading to increased oxidative stress.[1][6][7]

Troubleshooting Guide: Stability Issues in Solution

Users may encounter stability issues with this compound in solution, leading to reduced activity or inconsistent experimental results. This guide addresses common problems and provides potential solutions.

Problem 1: Loss of biological activity of this compound in my experiments.

  • Potential Cause: Degradation of this compound in the experimental solution. Sesquiterpene lactones can be unstable in certain conditions.

  • Troubleshooting Steps:

    • Check the pH of your culture medium or buffer. Sesquiterpene lactones have shown instability at neutral to alkaline pH (pH 7.4 and above). Consider if your experimental system can tolerate a slightly more acidic pH (e.g., pH 5.5), where stability may be improved.

    • Control the temperature. Higher temperatures (e.g., 37°C) can accelerate the degradation of some sesquiterpene lactones. Minimize the time your final diluted solution of this compound is kept at 37°C before and during the experiment.

    • Prepare fresh dilutions. Always prepare fresh dilutions of this compound from your frozen stock solution immediately before each experiment. Do not store diluted solutions for extended periods.

    • Evaluate your stock solution. If the problem persists, your stock solution may have degraded. Prepare a fresh stock solution from a new vial of powdered this compound.

Problem 2: I observe precipitation when I dilute my this compound stock solution into my aqueous experimental medium.

  • Potential Cause: this compound has limited solubility in aqueous solutions. The final concentration of the organic solvent (e.g., DMSO) may not be sufficient to keep the compound dissolved.

  • Troubleshooting Steps:

    • Optimize the final solvent concentration. Ensure the final concentration of DMSO in your experimental medium is sufficient to maintain solubility, but not high enough to cause cellular toxicity. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.

    • Use a gentle mixing technique. When diluting the stock solution, add it dropwise to the aqueous medium while gently vortexing or swirling to facilitate dissolution.

    • Consider a different solvent for the stock solution. If DMSO is problematic, you may consider another compatible organic solvent, but be sure to test its toxicity in your experimental system.

Problem 3: My experimental results are inconsistent between batches.

  • Potential Cause: Inconsistent handling of this compound solutions or degradation of the compound over time.

  • Troubleshooting Steps:

    • Standardize your solution preparation protocol. Ensure that the preparation of stock and working solutions of this compound is consistent for every experiment.

    • Aliquot your stock solution. As mentioned in the FAQs, aliquotting your stock solution prevents multiple freeze-thaw cycles which can degrade the compound.

    • Protect from light. While not explicitly documented for this compound, some natural compounds are light-sensitive. It is good practice to store stock solutions in amber vials or wrapped in foil.

Summary of Stability Recommendations
ParameterRecommendationRationale
Solvent for Stock Anhydrous DMSOGood solubility and compatibility with many biological assays.
Stock Concentration 10 mM or higherHigher concentrations can be more stable for long-term storage.
Storage Temperature -20°C or -80°CLow temperatures slow down potential degradation processes.
Aliquoting Single-use aliquotsAvoids repeated freeze-thaw cycles.
Working Solution pH Consider slightly acidic to neutralSesquiterpene lactones may be more stable at slightly acidic pH.
Working Solution Temp. Minimize time at 37°CHigher temperatures can accelerate degradation.
Preparation Prepare fresh dilutions for each experimentEnsures consistent potency.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell Lysis for Western Blot Analysis

This protocol provides a general method for preparing cell lysates after treatment with this compound to analyze protein expression.

Materials:

  • Treated and control cells in culture dishes

  • Ice-cold PBS

  • Ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Cell Harvesting: After treating the cells with this compound for the desired time, place the culture dishes on ice.

  • Washing: Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Lysis: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each dish.

  • Scraping: Use a cell scraper to scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (which contains the soluble proteins) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation for SDS-PAGE: Mix the desired amount of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes. The samples are now ready for loading onto an SDS-PAGE gel for Western blot analysis.

Mandatory Visualizations

Signaling Pathways

Below are diagrams illustrating the signaling pathways known to be affected by the related compound, xanthatin.

Xanthatin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB sequesters IkBa_P p-IκBα IkBa->IkBa_P NFkB_n NF-κB NFkB->NFkB_n translocates Proteasome Proteasome IkBa_P->Proteasome ubiquitination & degradation Xanthatin Xanthatin Xanthatin->IKK_complex inhibits DNA DNA NFkB_n->DNA Gene_Exp Gene Expression (Inflammation, Proliferation) DNA->Gene_Exp

Caption: Xanthatin inhibits the NF-κB signaling pathway.

Xanthatin_DNA_Damage_Response Xanthatin Xanthatin DNA_Damage DNA Damage Xanthatin->DNA_Damage ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates p_Chk1 p-Chk1 (Ser345) Chk1->p_Chk1 Cdc25C Cdc25C p_Chk1->Cdc25C phosphorylates p_Cdc25C p-Cdc25C Cdc25C->p_Cdc25C Cdk1_CyclinB Cdk1/Cyclin B p_Cdc25C->Cdk1_CyclinB inhibits G2_M G2/M Transition Cdk1_CyclinB->G2_M promotes

Caption: Xanthatin induces a Chk1-mediated DNA damage response.

Xanthatin_Thioredoxin_Reductase Xanthatin Xanthatin TrxR Thioredoxin Reductase (TrxR) Xanthatin->TrxR inhibits Oxidative_Stress Oxidative Stress Trx_ox Thioredoxin (Oxidized) TrxR->Trx_ox reduces Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red ROS Reactive Oxygen Species (ROS) Trx_red->ROS detoxifies ROS->Oxidative_Stress leads to Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: Xanthatin inhibits thioredoxin reductase, leading to oxidative stress.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Prepare_Stock Prepare this compound Stock (e.g., 10 mM in DMSO) Prepare_Dilutions Prepare Serial Dilutions in Culture Medium Prepare_Stock->Prepare_Dilutions Seed_Cells Seed Cells in Multi-well Plates Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Perform_Assay Perform Assay (e.g., MTT, Western Blot) Incubate->Perform_Assay Measure_Signal Measure Signal (Absorbance, Protein Levels) Perform_Assay->Measure_Signal Analyze_Data Analyze and Interpret Data Measure_Signal->Analyze_Data

Caption: General experimental workflow for in vitro studies.

References

Technical Support Center: Addressing Poor Bioavailability of 8-Epixanthatin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct pharmacokinetic and bioavailability data for 8-Epixanthatin in animal models is limited in publicly available literature. The following troubleshooting guide is based on the known physicochemical properties of this compound, general challenges associated with its chemical class (sesquiterpene lactones), and established strategies for improving the bioavailability of poorly soluble and/or permeable compounds (BCS Class II/IV).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vitro studies with this compound show potent activity, but I'm seeing no effect in my animal model. What's the likely problem?

A1: A discrepancy between in vitro efficacy and in vivo failure is a classic sign of poor bioavailability. The compound may not be reaching systemic circulation in sufficient concentrations to exert its therapeutic effect. The primary reasons for this are typically low aqueous solubility, poor membrane permeability, and/or rapid first-pass metabolism. This compound, as a sesquiterpene lactone with a computed XLogP3 of 2.1, is likely to have low aqueous solubility, which is a common challenge for this class of compounds.[1][2]

Q2: What are the first steps to diagnose the cause of this compound's poor bioavailability?

A2: A systematic approach is crucial. You need to determine if the issue is related to solubility, permeability, or both.

  • Solubility Assessment: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate its transit through the gastrointestinal (GI) tract.

  • Permeability Assay: Use an in vitro model like the Caco-2 cell monolayer assay to assess its intestinal permeability.

  • Pilot Pharmacokinetic (PK) Study: Administer a simple suspension of this compound to a small group of rodents (e.g., rats) and measure plasma concentrations over time. The resulting low Area Under the Curve (AUC) and maximum concentration (Cmax) will confirm poor absorption.

This initial characterization will help classify this compound according to the Biopharmaceutical Classification System (BCS) and guide your formulation strategy.

Q3: Based on its structure, what is the likely BCS classification for this compound and why?

A3: this compound is likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound. Its moderate lipophilicity (XLogP3 of 2.1) and complex structure are characteristic of compounds with poor water solubility.[1] While some lipophilic compounds can have high permeability, the overall absorption can still be limited by the dissolution rate. If it also suffers from poor membrane transport, it would be classified as Class IV.

Q4: What formulation strategies can I use to improve the oral bioavailability of this compound?

A4: Several strategies can be employed, targeting the specific issue of poor solubility and/or permeability.

  • Particle Size Reduction: Increasing the surface area of the drug can enhance the dissolution rate.

    • Nanosuspensions: Creating a colloidal dispersion of sub-micron drug particles is a highly effective approach. This can be achieved through wet media milling or high-pressure homogenization.

  • Lipid-Based Formulations: These are excellent for lipophilic compounds.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI tract, presenting the drug in a solubilized state.

  • Amorphous Solid Dispersions (ASD): The drug is dispersed in a high-energy, non-crystalline form within a polymer matrix. This can significantly improve aqueous solubility and dissolution.

  • Complexation:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drugs, increasing their apparent water solubility.

Q5: I've observed high variability in plasma concentrations between my test animals. What could be the cause?

A5: High inter-animal variability is another common consequence of poor bioavailability, especially for compounds whose absorption is sensitive to physiological conditions. For example, co-administration with food can sometimes enhance the absorption of lipophilic drugs, leading to a "food effect." Formulations like nanosuspensions or SEDDS often reduce this variability by providing a more consistent and reproducible absorption profile.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic procedure to assess the oral bioavailability of different this compound formulations.

1. Animal Model:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old, 250-300g).

  • Acclimatize animals for at least 7 days.

  • Fast animals overnight (12 hours) before dosing, with free access to water.

2. Formulation Preparation:

  • Group 1 (Control): Simple Suspension. Suspend this compound in a vehicle of 0.5% carboxymethylcellulose (CMC) in water.

  • Group 2 (Test Formulation): Nanosuspension. Prepare a nanosuspension of this compound using wet media milling with a suitable stabilizer (e.g., Poloxamer 188).

  • Dose: Prepare formulations to deliver a dose of 20 mg/kg in a volume of 5 mL/kg.

3. Administration:

  • Administer the formulation via oral gavage.

4. Blood Sampling:

  • Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Centrifuge blood at 4,000 rpm for 10 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

5. Bioanalysis:

  • Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of this compound in rat plasma.

  • Precipitate plasma proteins (e.g., with acetonitrile), centrifuge, and inject the supernatant for analysis.

6. Data Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Protocol 2: Caco-2 Permeability Assay

This in vitro assay predicts intestinal drug permeability.

1. Cell Culture:

  • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, confluent monolayer.

  • Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

2. Transport Study:

  • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Add the test compound (this compound dissolved in HBSS, typically at 10 µM) to the apical (AP) side of the monolayer.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (BL) side.

  • To assess efflux, perform the experiment in the reverse direction (BL to AP).

3. Analysis:

  • Quantify the concentration of this compound in the collected samples using LC-MS/MS.

4. Calculation:

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.
    • A is the surface area of the membrane.
    • C0 is the initial concentration in the donor chamber.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 20 mg/kg)
Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Simple Suspension85 ± 212.0340 ± 98100 (Reference)
Nanosuspension410 ± 751.01850 ± 260544
SEDDS550 ± 920.52100 ± 315618

Data are presented as mean ± SD (n=6) and are for illustrative purposes only.

Visual Guides

Workflow for Addressing Poor Bioavailability

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Evaluation Start In Vivo Efficacy Failure Solubility Aqueous Solubility (pH-dependent) Start->Solubility Permeability Caco-2 Permeability (Papp) Start->Permeability PilotPK Pilot PK Study (Simple Suspension) Start->PilotPK BCS Determine Putative BCS Class Solubility->BCS Permeability->BCS PilotPK->BCS Formulate Select Formulation Strategy BCS->Formulate Nano Nanosuspension Formulate->Nano Solubility-limited ASD Amorphous Solid Dispersion Formulate->ASD Solubility-limited Lipid Lipid-Based System (e.g., SEDDS) Formulate->Lipid High LogP PK_Study Comparative PK Study (vs. Control) Nano->PK_Study ASD->PK_Study Lipid->PK_Study PK_Study->Formulate Suboptimal PK Efficacy Definitive Efficacy Study PK_Study->Efficacy Successful PK Profile

Caption: Workflow for diagnosing and improving poor bioavailability.

Factors Contributing to Poor Oral Bioavailability

G cluster_GI Gastrointestinal Tract cluster_Liver Liver Compound Oral Dose (this compound) Dissolution Poor Dissolution (Low Solubility) Compound->Dissolution Degradation Chemical/Enzymatic Degradation Dissolution->Degradation Absorption Poor Absorption (Low Permeability) Degradation->Absorption Efflux P-gp Efflux Absorption->Efflux Metabolism First-Pass Metabolism (CYP450 Enzymes) Absorption->Metabolism Portal Vein Efflux->Metabolism Portal Vein Systemic Systemic Circulation Metabolism->Systemic Reduced Amount

Caption: Barriers to oral drug absorption and first-pass metabolism.

Decision Tree for Formulation Selection

G Start Start: Characterize Compound Solubility Is it poorly soluble? Start->Solubility Permeability Is it poorly permeable? Solubility->Permeability Yes BCS1 BCS Class I/III (No major formulation needed) Solubility->BCS1 No BCS2 BCS Class II (Solubility Enhancement) Permeability->BCS2 No BCS4 BCS Class IV (Solubility & Permeability Enhancement) Permeability->BCS4 Yes LogP Is LogP > 3? Lipid Lipid-Based Systems (SEDDS, SMEDDS) LogP->Lipid Yes Nano Nanosuspension LogP->Nano No BCS2->LogP ASD Amorphous Solid Dispersion BCS2->ASD Complex Cyclodextrin Complexation BCS2->Complex BCS4->LogP

Caption: Decision tree for selecting a bioavailability enhancement strategy.

References

Technical Support Center: Refining Purification Protocols for High-Purity 8-Epixanthatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for high-purity 8-Epixanthatin. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting this compound from its natural source, primarily Xanthium species?

A1: The initial extraction of this compound from plant material, such as the fruits or aerial parts of Xanthium strumarium, typically involves solvent extraction. A common starting point is maceration or Soxhlet extraction of the dried and powdered plant material with a moderately polar solvent like methanol or ethanol. This is often followed by liquid-liquid partitioning to separate compounds based on their polarity. For instance, the crude methanol extract can be partitioned between water and a less polar solvent like chloroform or ethyl acetate to enrich the sesquiterpene lactone fraction, which includes this compound.

Q2: What are the most effective chromatographic techniques for purifying this compound?

A2: A multi-step chromatographic approach is generally necessary to achieve high-purity this compound.

  • Column Chromatography: Initial purification of the crude extract is often performed using silica gel column chromatography. A gradient elution with a solvent system such as n-hexane and ethyl acetate can effectively separate fractions enriched with sesquiterpene lactones.

  • High-Performance Liquid Chromatography (HPLC): For final purification and to separate this compound from its isomers (like Xanthatin), preparative reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a shallow gradient.

Q3: How can I assess the purity of my this compound sample?

A3: Purity assessment is critical and should be performed using multiple analytical techniques:

  • Analytical HPLC: An analytical HPLC system with a UV detector can be used to determine the percentage purity of the sample.

  • Mass Spectrometry (MS): LC-MS can confirm the molecular weight of the purified compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and to ensure the absence of impurities.

Q4: What are the recommended storage conditions for purified this compound?

A4: this compound, like many sesquiterpene lactones, can be sensitive to heat, light, and air. For long-term storage, it is recommended to keep the purified compound as a solid in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below, protected from light.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete extraction from plant material.Increase extraction time or use a more efficient extraction method (e.g., ultrasound-assisted extraction). Optimize the solvent-to-solid ratio.
Degradation of the compound during purification.Avoid high temperatures during solvent evaporation. Use buffers to control pH if the compound is pH-sensitive. Work quickly and protect fractions from light.
Co-elution with other compounds.Optimize the chromatographic conditions (e.g., solvent gradient, column type, flow rate).
Poor Resolution Between this compound and Isomers in HPLC Inappropriate column chemistry.For separating isomers, consider columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, in addition to standard C18 columns.
Non-optimal mobile phase.Fine-tune the mobile phase composition. A shallow gradient of acetonitrile in water is often effective. Small additions of modifiers like formic acid (0.1%) can sometimes improve peak shape.
Column temperature is not controlled.Use a column oven to maintain a consistent and optimized temperature, as temperature can affect selectivity.
Peak Tailing in HPLC Chromatogram Interaction of the compound with active sites on the silica packing.Use a high-purity, end-capped column. Add a small amount of a competing base (e.g., triethylamine) or an acid (e.g., formic acid) to the mobile phase to improve peak shape.
Column overload.Reduce the amount of sample injected onto the column.
Compound Degradation During Solvent Removal High temperature from rotary evaporator.Use a rotary evaporator at a low temperature (e.g., 30-35°C) and under high vacuum. For very sensitive compounds, freeze-drying (lyophilization) from a suitable solvent (e.g., a mixture of water and acetonitrile) is a gentler alternative.
Presence of residual acids or bases from chromatography.Neutralize the collected fractions before solvent evaporation if acidic or basic modifiers were used in the mobile phase.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation
  • Extraction: Macerate 100 g of dried, powdered Xanthium strumarium fruits in 1 L of methanol for 48 hours at room temperature.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanol extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in 500 mL of a methanol:water (9:1 v/v) mixture and partition it three times with 500 mL of n-hexane to remove nonpolar compounds.

  • Further Partitioning: Dilute the methanol-water phase with water to a ratio of 3:2 (v/v) and partition it three times with 500 mL of chloroform.

  • Fraction Collection: Collect the chloroform fractions and concentrate them under reduced pressure to yield the enriched sesquiterpene lactone fraction.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation: Pack a glass column (e.g., 5 cm diameter, 50 cm length) with 200 g of silica gel (60-120 mesh) in n-hexane.

  • Sample Loading: Dissolve 5 g of the enriched sesquiterpene lactone fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing ethyl acetate in n-hexane. Start with 100% n-hexane and gradually increase the ethyl acetate concentration (e.g., 0% to 50% over several column volumes).

  • Fraction Collection and Analysis: Collect fractions of 20-30 mL and monitor them by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing with vanillin-sulfuric acid reagent and heating. Combine fractions containing compounds with similar Rf values to this compound.

Protocol 3: Preparative HPLC for High-Purity this compound
Parameter Condition
Instrument Preparative HPLC system with a UV-Vis detector
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 50% B over 40 minutes
Flow Rate 15 mL/min
Detection 220 nm
Injection Volume 1-2 mL (sample dissolved in mobile phase)

Procedure:

  • Dissolve the partially purified fraction from column chromatography in the initial mobile phase composition.

  • Filter the sample solution through a 0.45 µm filter.

  • Inject the sample onto the preparative HPLC system.

  • Collect fractions corresponding to the peak of this compound.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the high-purity fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Start Dried Xanthium strumarium Plant Material Extraction Solvent Extraction (Methanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform) Extraction->Partitioning ColumnChrom Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate Gradient) Partitioning->ColumnChrom PrepHPLC Preparative RP-HPLC (C18, Water:Acetonitrile Gradient) ColumnChrom->PrepHPLC PurityAnalysis Purity Assessment (Analytical HPLC, LC-MS, NMR) PrepHPLC->PurityAnalysis FinalProduct High-Purity this compound PurityAnalysis->FinalProduct

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Low Resolution in HPLC CheckColumn Is the column appropriate for isomer separation? Start->CheckColumn CheckMobilePhase Is the mobile phase optimized? CheckColumn->CheckMobilePhase Yes Sol_Column Use Phenyl-Hexyl or PFP column. CheckColumn->Sol_Column No CheckTemp Is the column temperature controlled? CheckMobilePhase->CheckTemp Yes Sol_MobilePhase Optimize gradient and/or add modifier. CheckMobilePhase->Sol_MobilePhase No Sol_Temp Use a column oven. CheckTemp->Sol_Temp No

Caption: Troubleshooting logic for poor HPLC resolution of isomers.

dealing with low yields in 8-Epixanthatin extraction from plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of 8-Epixanthatin from plant sources.

Troubleshooting Guide: Low this compound Yields

Low yields of this compound can arise from a variety of factors, from the initial plant material selection to the final extraction and purification steps. This guide addresses common issues and provides actionable solutions.

Issue 1: Poor Quality of Plant Material

Potential Cause Recommended Solution
Incorrect Plant Species or Variety: The concentration of this compound can vary significantly between different species and even cultivars of Xanthium or other source plants.Ensure accurate botanical identification of the plant material. Whenever possible, use varieties known for high xanthanolide content.
Improper Harvesting Time: The concentration of secondary metabolites can fluctuate with the plant's developmental stage.Harvest the plant material at the optimal growth stage for this compound accumulation, which may require preliminary analysis of plants at different life stages.
Inadequate Drying and Storage: Improperly dried or stored plant material can lead to enzymatic degradation of this compound.Thoroughly dry the plant material in a well-ventilated area or using a low-temperature oven (40-50°C) to prevent enzymatic activity. Store the dried material in a cool, dark, and dry place.
Insufficient Grinding: Large particle size reduces the surface area available for solvent penetration, leading to incomplete extraction.Grind the dried plant material into a fine, uniform powder to maximize the surface area for efficient solvent contact.

Issue 2: Inefficient Extraction Process

Potential Cause Recommended Solution
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficiently dissolving this compound.Use solvents of appropriate polarity. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] A mixture of solvents, such as ethanol-water, can also be effective.[2]
Inadequate Solvent-to-Solid Ratio: An insufficient volume of solvent may not be able to dissolve all the target compound.Increase the solvent-to-solid ratio. Experiment with different ratios to find the optimal balance between yield and solvent consumption. A common starting point is a 1:10 ratio of plant material to solvent.
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature for complete extraction.Optimize the extraction time and temperature. For maceration, this could be several days. For ultrasound-assisted extraction, shorter times at controlled temperatures (e.g., 50°C) are effective. For Soxhlet extraction, a duration of several hours is typical.
Degradation of this compound: Sesquiterpene lactones can be sensitive to high temperatures and UV light, leading to degradation during extraction.Avoid prolonged exposure to high temperatures. If using heat, employ the lowest effective temperature. Protect the extraction setup from direct light.

Issue 3: Post-Extraction Losses

Potential Cause Recommended Solution
Loss of Compound During Solvent Evaporation: Overheating during solvent removal can lead to the degradation of this compound.Use a rotary evaporator at a controlled, low temperature (e.g., 40°C) to remove the solvent.
Incomplete Partitioning: During liquid-liquid extraction, this compound may not fully transfer to the desired solvent phase.Ensure thorough mixing of the two phases and allow adequate time for separation. Perform multiple extractions of the aqueous phase to maximize recovery.
Inefficient Chromatographic Purification: The chosen solvent system for column chromatography may not be effectively eluting the this compound.Perform small-scale trials with different solvent systems (e.g., gradients of n-hexane/ethyl acetate) to optimize the separation and ensure complete elution of the target compound.

Quantitative Data on Extraction Yields

While direct comparative studies for this compound are limited, the following table provides representative yields for xanthatin, a closely related xanthanolide, from Xanthium strumarium using different extraction methodologies. These values can serve as a benchmark for optimizing this compound extraction.

Extraction Method Solvent(s) Plant Material Yield of Xanthatin (%) Reference
Ultrasound-Assisted Macerationn-hexane (defatting), 96% EthanolAerial parts0.07
Maceration (3x)Not specifiedWhole plant0.02
Aqueous Reflux with UltrasoundWaterDry plant1.1 - 1.3[3]
Soxhlet ExtractionMethanolNot specifiedHigh (qualitative)[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound from Xanthium strumarium

This protocol is adapted from a method for xanthatin isolation and is suitable for obtaining this compound.

  • Preparation of Plant Material:

    • Collect the aerial parts of Xanthium strumarium.

    • Dry the plant material in an oven at 60°C.

    • Grind the dried material to a fine powder using a mill.

  • Defatting:

    • Suspend the powdered plant material in n-hexane at a 1:10 (w/v) ratio.

    • Perform dynamic ultrasound-assisted maceration at 50°C.

    • Filter the mixture and discard the n-hexane.

  • Extraction:

    • Resuspend the defatted plant material in 96% ethanol at a 1:10 (w/v) ratio.

    • Perform dynamic ultrasound-assisted maceration at 50°C.

    • Filter the mixture and collect the ethanolic extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Redissolve the concentrated extract in a 70% hydroalcoholic solution.

    • Perform liquid-liquid extraction with chloroform to partition the xanthanolides into the organic phase.

    • Collect the chloroform phase.

  • Purification:

    • Concentrate the chloroform extract.

    • Fractionate the extract using column chromatography on silica gel with a gradient of n-hexane/ethyl acetate.

    • Monitor fractions by Thin Layer Chromatography (TLC) to identify and pool those containing this compound.

Mandatory Visualizations

Extraction_Workflow A Plant Material (e.g., Xanthium strumarium) B Drying and Grinding A->B C Extraction (e.g., Ultrasound-Assisted) B->C D Filtration C->D E Solvent Evaporation D->E F Crude Extract E->F G Liquid-Liquid Partitioning F->G H Purification (e.g., Column Chromatography) G->H I Pure this compound H->I

Figure 1. General workflow for the extraction and purification of this compound.

Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) GA Germacrene A FPP->GA Germacrene A Synthase GAA Germacrene A Acid GA->GAA Germacrene A Oxidase (GAO) Intermediate Oxidative Rearrangement (Cytochrome P450) GAA->Intermediate Xanthane Xanthane Skeleton Intermediate->Xanthane Lactone Lactone Ring Formation Xanthane->Lactone Epixanthatin This compound Lactone->Epixanthatin

Figure 2. Proposed biosynthetic pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound extraction?

A1: this compound is a xanthanolide-type sesquiterpene lactone primarily isolated from plants of the Xanthium genus, such as Xanthium strumarium.[5][6] It has also been identified in the root exudates of sunflowers (Helianthus annuus).[1]

Q2: Which solvents are most effective for extracting this compound?

A2: this compound is soluble in a range of organic solvents. Chloroform, dichloromethane, ethyl acetate, DMSO, and acetone have been reported to be effective.[1] Ethanol, often in combination with water, is also a common choice for the initial extraction from plant material due to its ability to extract a broad range of secondary metabolites. The choice of solvent can significantly impact the extraction efficiency.

Q3: How can I prevent the degradation of this compound during extraction?

A3: Sesquiterpene lactones can be susceptible to degradation by heat and UV light. To minimize degradation, it is advisable to avoid high temperatures during extraction and solvent evaporation. Using a rotary evaporator at low temperatures (e.g., 40°C) is recommended. Additionally, protecting the extraction apparatus from direct sunlight or other sources of UV radiation can help preserve the integrity of the compound.

Q4: What analytical methods are used to identify and quantify this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for the separation, identification, and quantification of this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural elucidation and confirmation.

Q5: Can ultrasound assistance improve the extraction yield of this compound?

A5: Yes, ultrasound-assisted extraction (UAE) can significantly improve the extraction yield of secondary metabolites like this compound. The ultrasonic waves create cavitation bubbles that collapse near the plant cell walls, causing cell disruption and enhancing solvent penetration, which leads to a more efficient extraction in a shorter amount of time.[7][8]

References

Technical Support Center: Optimizing Reaction Conditions for 8-Epixanthatin Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 8-Epixanthatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for derivatization on the this compound molecule?

A1: The primary sites for derivatization on this compound are the α,β-unsaturated carbonyl systems. Specifically, the α-methylene-γ-lactone moiety is highly reactive towards nucleophiles via a Michael-type addition. The enone system in the cycloheptane ring is another potential site for modification.

Q2: I am observing low to no yield in my Michael addition reaction. What are the potential causes?

A2: Low yields in Michael additions with this compound can stem from several factors:

  • Steric Hindrance: The nucleophile you are using may be too bulky to approach the electrophilic carbon efficiently.

  • Insufficient Nucleophilicity: The chosen nucleophile might not be strong enough to initiate the reaction. Consider converting it to a more reactive form (e.g., using a base to deprotonate a thiol to a thiolate).

  • Decomposition of Starting Material: this compound, like many sesquiterpene lactones, can be sensitive to harsh reaction conditions (strong bases, high temperatures).

  • Reversibility of the Reaction: The Michael addition can be reversible. Ensure your reaction conditions favor the product.

Q3: How can I monitor the progress of my derivatization reaction?

A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. Use an appropriate solvent system to distinguish the more polar product from the starting material, this compound. Staining with a permanganate solution can help visualize the spots. For more detailed analysis, you can take aliquots at different time points and analyze them by LC-MS.

Q4: What are the best practices for purifying this compound derivatives?

A4: Column chromatography on silica gel is the most common method for purifying this compound derivatives. A solvent gradient of ethyl acetate in hexane is typically effective. The polarity of the solvent system will depend on the nature of the derivative.

Q5: Can I perform epoxidation on this compound? Which double bond is more reactive?

A5: Yes, epoxidation is a common derivatization for sesquiterpene lactones. The reactivity of the different double bonds can vary. Often, the endocyclic double bond is targeted for epoxidation. Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive catalyst or reagents.- Reaction temperature is too low.- Steric hindrance from the nucleophile.- Starting material has degraded.- Use fresh reagents and solvents.- Gradually increase the reaction temperature, monitoring for decomposition.- Use a less sterically hindered nucleophile if possible.- Check the purity of your this compound before starting.
Multiple Products Observed on TLC - Formation of side products.- Diastereomer formation.- Decomposition of product or starting material.- Optimize reaction time and temperature to minimize side reactions.- Use a chiral catalyst for stereoselective reactions if applicable.- Purify the reaction mixture promptly after completion.
Product is Unstable and Decomposes During Purification - Sensitivity to silica gel.- High temperatures during solvent evaporation.- Use a neutral or deactivated silica gel for chromatography.- Consider alternative purification methods like preparative HPLC.- Remove solvent under reduced pressure at low temperatures.
Difficulty in Removing Reagent/Catalyst - Reagent or catalyst is co-eluting with the product.- Use a polymer-supported reagent or a catalyst that can be easily filtered off.- Perform an aqueous workup to remove water-soluble impurities before chromatography.

Experimental Protocols

Protocol 1: General Procedure for Michael Addition of Thiols and Amines to this compound

This protocol is adapted from the synthesis of xanthatin derivatives and is expected to be applicable to this compound with minor modifications.

Materials:

  • This compound

  • Thiol or Amine of interest (1.2 equivalents)

  • Triethylamine (Et3N) (2.0 equivalents)

  • Dichloromethane (DCM) as solvent

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane (DCM) at room temperature under a nitrogen atmosphere.

  • Add triethylamine (2.0 equivalents) to the solution and stir for 10 minutes.

  • Add the corresponding thiol or amine (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain the desired derivative.

Protocol 2: General Procedure for Epoxidation of this compound

This is a general protocol for the epoxidation of sesquiterpene lactones.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 equivalents)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve this compound (1 equivalent) in DCM and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Quantitative Data

The following table summarizes various synthesized derivatives of xanthatin, which are structurally similar to this compound. The reaction conditions can serve as a starting point for optimizing the derivatization of this compound.

Derivative Type Reagent General Conditions Reported Yield
Thiol AdductsVarious ThiolsEt3N, DCM, Room TempNot explicitly reported for each derivative, but synthesis was successful.
Amino AdductsVarious AminesEt3N, DCM, Room TempNot explicitly reported for each derivative, but synthesis was successful.
Epoxidesm-CPBADCM, 0 °C to Room TempVaries depending on substrate

Visualizations

experimental_workflow General Workflow for this compound Derivatization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve this compound in Solvent add_reagents Add Reagents (e.g., Base, Nucleophile) start->add_reagents react Stir at Controlled Temperature add_reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Aqueous Workup / Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify characterize Characterize Derivative (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the derivatization of this compound.

michael_addition_pathway Michael Addition on this compound Epixanthatin This compound (Michael Acceptor) Intermediate Enolate Intermediate Epixanthatin->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) (e.g., R-SH, R2-NH) Nucleophile->Intermediate Deprotonation Base Base (e.g., Et3N) Base->Nucleophile Product Michael Adduct Intermediate->Product Protonation

Caption: Simplified reaction pathway for the Michael addition to this compound.

Technical Support Center: Managing Cytotoxicity of 8-Epixanthatin in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the cytotoxic effects of 8-Epixanthatin in non-cancerous cell lines during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in non-cancerous cell lines.

Issue 1: Excessive Cytotoxicity in Non-Cancerous Control Cell Lines

Question: I am observing high levels of cell death in my non-cancerous control cell line after treatment with this compound, making it difficult to assess its selectivity for cancer cells. What could be the cause, and how can I mitigate this?

Answer:

Excessive cytotoxicity in non-cancerous cell lines can be attributed to several factors. This compound is known to induce the production of Reactive Oxygen Species (ROS) and inhibit STAT3 signaling, which can lead to apoptosis in both cancerous and, to a lesser extent, non-cancerous cells.[1]

Troubleshooting Steps:

  • Optimize this compound Concentration:

    • Perform a dose-response experiment to determine the optimal concentration that maximizes cancer cell cytotoxicity while minimizing effects on the non-cancerous cell line. Based on studies with the closely related compound Xanthatin, a significant therapeutic window exists, with cancer cells being more sensitive.[2][3]

  • Co-treatment with an Antioxidant:

    • The cytotoxicity of this compound is linked to the generation of ROS. Co-incubation with an antioxidant like N-acetyl-L-cysteine (NAC) has been shown to rescue cells from this compound-induced apoptosis.[1]

    • Recommendation: Titrate NAC concentrations (e.g., 1-10 mM) to find the optimal protective concentration for your non-cancerous cell line without compromising the anti-cancer effect in your experimental model.

  • Verify Cell Line Health:

    • Ensure that the non-cancerous cell line is healthy and not under any other stress (e.g., high passage number, mycoplasma contamination) that could sensitize it to this compound.

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Question: My cytotoxicity assays with this compound are showing high variability between experiments. How can I improve the reproducibility of my results?

Answer:

Inconsistent results can stem from variations in experimental conditions and reagent handling.

Troubleshooting Steps:

  • Standardize Compound Preparation:

    • Prepare fresh stock solutions of this compound for each experiment. The compound's stability in solution over time may vary.

    • Ensure complete solubilization of the compound in your chosen solvent (e.g., DMSO) before diluting it in the culture medium.

  • Control for Cell Density:

    • Seed cells at a consistent density across all wells and experiments. Cell density can influence the cellular response to cytotoxic agents.

  • Uniform Incubation Times:

    • Adhere strictly to the planned incubation times for both drug treatment and assay development.

  • Assay-Specific Considerations (MTT Assay):

    • Ensure formazan crystals are fully dissolved before reading the absorbance.

    • Use a reference wavelength to subtract background absorbance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: The primary mechanism involves the inhibition of the STAT3 signaling pathway, which is often hyperactivated in cancer cells.[1] This inhibition is mediated by the generation of Reactive Oxygen Species (ROS).[1][4] Downregulation of STAT3 leads to decreased expression of anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis.[1]

Q2: Is this compound selective for cancer cells over non-cancerous cells?

Q3: Can I use antioxidants to protect my non-cancerous cells during experiments?

A3: Yes, antioxidants like N-acetyl-L-cysteine (NAC) have been demonstrated to rescue cells from the cytotoxic effects of this compound by mitigating the drug-induced increase in ROS.[1] This can be a valuable tool to dissect the ROS-dependent and -independent effects of the compound.

Q4: What are the downstream effects of this compound treatment?

A4: In cancer cells, downstream effects of this compound-induced STAT3 inhibition include decreased expression of cyclin A, cyclin D1, and BCL-2, leading to PARP cleavage and apoptosis.[1] In some cancer cell types, Xanthatin has been shown to disrupt the NF-κB pathway and activate the PI3K-Akt-mTOR pathway.[6][7] The precise downstream effects in non-cancerous cells are less characterized but are likely to involve similar, albeit less pronounced, pathways related to oxidative stress and cell survival signaling.

Quantitative Data

While specific IC50 values for this compound in non-cancerous cell lines are not extensively published, the following table summarizes available data for cancer cell lines and provides a qualitative comparison for non-cancerous cells based on studies with Xanthatin.

CompoundCell LineCell TypeIC50 / GI50Cytotoxicity vs. Non-Cancerous CellsReference
This compound DU145Human Prostate CarcinomaGI50 of 6 µM-[1]
This compound DU145Human Prostate Carcinomap-STAT3-Y705 IC50 of 3.2 µM-[1]
Xanthatin A549Human Non-Small Cell Lung Cancer< 20 µM (48h)Higher than in BEAS-2B cells[2]
Xanthatin H1975Human Non-Small Cell Lung Cancer< 20 µM (48h)Higher than in BEAS-2B cells[2]
Xanthatin H1650Human Non-Small Cell Lung Cancer< 20 µM (48h)Higher than in BEAS-2B cells[2]
Xanthatin HCC827Human Non-Small Cell Lung Cancer< 20 µM (48h)Higher than in BEAS-2B cells[2]
Xanthatin BEAS-2BNormal Human Bronchial EpithelialNotably higher than in NSCLC cells-[2]
Xanthatin Primary Rat Glial CellsNormal Rat Glial CellsLittle effect on viability-[3][5]
Xanthatin MKN-45Human Gastric Carcinoma9.3 µM (24h), 3.9 µM (48h)-[8]
Xanthatin WiDrHuman Colon Cancer0.1 - 6.2 µg/mL-[9]
Xanthatin MDA-MB-231Human Breast Cancer0.1 - 6.2 µg/mL-[9]
Xanthatin NCI-417Human Lung Cancer0.1 - 6.2 µg/mL-[9]

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

  • Materials:

    • 96-well flat-bottomed plates

    • Cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the compound).

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until a purple precipitate is visible.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2. Protocol for N-acetyl-L-cysteine (NAC) Co-treatment

This protocol describes how to use NAC to mitigate this compound-induced cytotoxicity.

  • Materials:

    • N-acetyl-L-cysteine (NAC)

    • Cell culture medium

    • This compound stock solution

  • Procedure:

    • Prepare NAC Solution: Prepare a stock solution of NAC in sterile water or PBS and filter-sterilize.

    • Co-treatment: When treating your cells with this compound, also add the desired final concentration of NAC (e.g., 1-10 mM) to the culture medium.

    • Control Groups: Include the following control groups in your experiment:

      • Vehicle control (no treatment)

      • This compound alone

      • NAC alone

    • Assay: Proceed with your planned cytotoxicity or mechanistic assay (e.g., MTT assay, ROS detection, Western blot).

Visualizations

Caption: Proposed signaling pathway of this compound in inducing cytotoxicity.

experimental_workflow cluster_assays Assessments start Start Experiment seed_cells Seed Non-Cancerous and Cancerous Cells start->seed_cells treat_cells Treat with this compound +/- NAC seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay ros_assay ROS Detection Assay incubate->ros_assay western_blot Western Blot for STAT3 Phosphorylation incubate->western_blot analyze_data Analyze Data & Compare IC50 Values viability_assay->analyze_data ros_assay->analyze_data western_blot->analyze_data

Caption: General experimental workflow for assessing this compound cytotoxicity.

troubleshooting_logic issue High Cytotoxicity in Non-Cancerous Cells? check_conc Is Concentration Optimized? issue->check_conc Yes continue_exp Proceed with Optimized Conditions issue->continue_exp No use_nac Consider Co-treatment with NAC check_conc->use_nac No check_conc->continue_exp Yes check_health Verify Cell Line Health use_nac->check_health dose_response Perform Dose-Response Experiment check_health->dose_response dose_response->continue_exp

Caption: Troubleshooting logic for managing cytotoxicity in non-cancerous cells.

References

Technical Support Center: Interpreting Complex NMR Spectra of 8-Epixanthatin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Epixanthatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting the complex NMR spectra of this sesquiterpene lactone.

Troubleshooting Guides and FAQs

Interpreting the NMR spectra of this compound can be challenging due to signal overlapping, complex splitting patterns, and stereochemical intricacies. This section addresses common issues encountered during spectral analysis.

Q1: My ¹H NMR spectrum of this compound shows broad, overlapping signals in the aliphatic region. How can I resolve these?

A1: Signal overlapping in the aliphatic region is common for cyclic sesquiterpenes like this compound. Here are several strategies to address this:

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) will increase chemical shift dispersion and can resolve overlapping multiplets.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for deciphering complex spectra.

    • COSY (Correlation Spectroscopy): A COSY spectrum will reveal proton-proton coupling networks, helping to trace the connectivity of the spin systems within the molecule, even when the 1D signals are overlapped.

    • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton to its directly attached carbon. This is invaluable for assigning protons based on the more resolved ¹³C spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.

  • Solvent Effects: Recording the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can induce differential changes in chemical shifts, potentially resolving overlapped signals.

Q2: The splitting patterns for some protons appear more complex than expected (e.g., not simple doublets, triplets, etc.). Why is this and how can I interpret them?

A2: The complex splitting patterns in this compound's spectrum arise from several factors:

  • Diastereotopic Protons: Methylene protons in a chiral molecule are often diastereotopic, meaning they are in different chemical environments and have different chemical shifts. They will couple to each other (geminal coupling) and to adjacent protons, leading to complex multiplets (e.g., doublet of doublets).

  • Long-Range Couplings: In rigid cyclic systems, long-range couplings (over four or more bonds, often called "W-coupling" or "through-space coupling") can occur, further complicating the splitting patterns.

  • Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J-value), second-order effects (e.g., "roofing") can distort the splitting patterns, making them difficult to interpret by simple first-order rules.

To interpret these complex patterns, a combination of COSY data and spectral simulation is often necessary.

Q3: How can I confirm the stereochemistry at the C8 position and the ring junction?

A3: Determining the relative stereochemistry of this compound is a critical and often challenging aspect of its structural elucidation. The key NMR technique for this is:

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence of a cross-peak between two protons in a NOESY or ROESY spectrum indicates their spatial proximity. By identifying key NOE correlations, you can deduce the relative stereochemistry of the molecule. For example, an NOE between a proton on the seven-membered ring and a proton on the lactone ring can help to define the ring fusion stereochemistry.

Q4: I am having trouble assigning the quaternary carbons. How can I do this confidently?

A4: Quaternary carbons do not have any directly attached protons, so they will not show up in an HSQC spectrum. The primary method for their assignment is:

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range correlations from well-assigned protons to the quaternary carbons. For example, the protons of a methyl group will show HMBC correlations to the carbon they are attached to and to adjacent carbons, including any quaternary carbons.

Data Presentation

Table 1: ¹H and ¹³C NMR Data for Xanthatin in DMSO-d₆ [1]

PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)
1143.9--
2148.77.15d (16.1)
3124.26.20d (16.1)
4198.0--
5139.56.42m
640.82.65m
735.12.40m
850.13.10m
925.81.85, 1.60m
10125.7--
11139.8--
12170.1--
13121.26.15, 5.60s, s
1416.21.05d (7.0)
1521.52.25s

Experimental Protocols

The following are general methodologies for acquiring high-quality NMR spectra of sesquiterpene lactones like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • For optimal shimming and resolution, ensure the sample height in the NMR tube is at least 4 cm.

2. 1D NMR Spectroscopy:

  • ¹H NMR:

    • Acquire a standard one-pulse proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Use a relaxation delay (d1) of at least 1-2 seconds to ensure proper relaxation of the protons for accurate integration.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

    • A longer relaxation delay may be needed for the observation of quaternary carbons.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Perform DEPT-135 and/or DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups. This information is crucial for assigning the carbon signals.

3. 2D NMR Spectroscopy:

  • gCOSY (gradient-selected Correlation Spectroscopy):

    • This experiment identifies ¹H-¹H coupling networks.

    • Acquire with a spectral width of -2 to 12 ppm in both dimensions.

  • gHSQC (gradient-selected Heteronuclear Single Quantum Coherence):

    • This experiment correlates protons to their directly attached carbons.

    • Set the proton spectral width from -2 to 12 ppm and the carbon spectral width from 0 to 180 ppm (or as needed to encompass all signals).

  • gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation):

    • This experiment shows long-range ¹H-¹³C correlations (typically 2-3 bonds).

    • Use similar spectral widths as for the HSQC. The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):

    • These experiments are used to determine the relative stereochemistry by identifying protons that are close in space.

    • A mixing time of 300-800 ms is typically used for molecules of this size.

Mandatory Visualization

The following diagrams illustrate the logical workflow for interpreting the complex NMR spectra of this compound.

experimental_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Assign_Protons_Carbons Assign Protons & Carbons (HSQC) 1D_NMR->Assign_Protons_Carbons Initial Data 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->Assign_Protons_Carbons Stereo_NMR Stereochemistry NMR (NOESY/ROESY) Determine_Stereo Determine Relative Stereochemistry (NOESY) Stereo_NMR->Determine_Stereo Trace_Connectivity Trace Connectivity (COSY, HMBC) Assign_Protons_Carbons->Trace_Connectivity Final_Structure Final Structure of This compound Trace_Connectivity->Final_Structure 2D Structure Determine_Stereo->Final_Structure 3D Confirmation

Caption: Experimental workflow for NMR-based structure elucidation.

troubleshooting_workflow Start Complex/Overlapping ¹H NMR Spectrum Change_Solvent Acquire in Different Solvent Start->Change_Solvent Higher_Field Use Higher Field NMR Start->Higher_Field Acquire_2D Acquire 2D NMR (COSY, HSQC) Start->Acquire_2D Resolved_Spectrum Resolved Spectrum & Assignments Change_Solvent->Resolved_Spectrum Higher_Field->Resolved_Spectrum Analyze_2D Analyze 2D Data for Correlations Acquire_2D->Analyze_2D Analyze_2D->Resolved_Spectrum

Caption: Troubleshooting workflow for complex ¹H NMR spectra.

References

Technical Support Center: Ensuring Reproducibility in 8-Epixanthatin Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of biological assays involving 8-Epixanthatin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring sesquiterpene lactone, a class of compounds known for their diverse biological activities. It has been shown to exhibit anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. Its mechanism of action involves the inhibition of the STAT3 signaling pathway and the generation of reactive oxygen species (ROS).

Q2: I am observing high variability in my cell viability assay results. What could be the cause?

High variability in cell-based assays with this compound can stem from several factors:

  • Solubility Issues: this compound, like many sesquiterpene lactones, has poor aqueous solubility. Precipitation of the compound in your culture medium will lead to inconsistent concentrations in your assay wells.

  • Compound Stability: The stability of this compound in cell culture media at 37°C over the course of your experiment can be a factor. Degradation of the compound will result in a decrease in its effective concentration.

  • Cell Health and Density: Inconsistent cell passage numbers, seeding densities, and overall cell health can significantly impact assay results.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of viscous stock solutions, can lead to variability.

Q3: How can I improve the solubility of this compound in my aqueous assay buffer?

It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO). When preparing your working concentrations, it is crucial to perform a serial dilution. This involves first making an intermediate dilution of the stock in a small volume of your assay medium before adding it to the final culture volume. This gradual dilution process helps to prevent the compound from precipitating out of solution. Pre-warming the assay medium to 37°C can also aid in solubility.

Q4: What is the maximum recommended concentration of DMSO in cell-based assays?

The final concentration of DMSO in your cell culture should be kept as low as possible, ideally at or below 0.5% (v/v), to avoid solvent-induced cytotoxicity and other off-target effects. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to differentiate the effects of the compound from those of the solvent.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
Possible Cause Suggested Solution
Compound Precipitation Visually inspect for precipitates after adding this compound to the culture medium. Use a serial dilution method for preparing working solutions. Briefly sonicate the stock solution before use.
Compound Instability Prepare fresh dilutions of this compound for each experiment. Assess the stability of the compound in your specific assay buffer over time using methods like HPLC.
Inconsistent Cell Seeding Ensure accurate and uniform cell seeding across all wells of the microplate. Use a calibrated multichannel pipette.
Variable Incubation Times Maintain consistent incubation times for all experimental plates.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or medium.
Issue 2: Poor Reproducibility in Antimicrobial Susceptibility Testing
Possible Cause Suggested Solution
Inaccurate Inoculum Density Standardize the bacterial or fungal inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density.
Compound Binding to Plastic Consider using low-binding microplates for your assays.
Incomplete Solubilization in Broth Ensure this compound is fully dissolved in the broth. Visually inspect for any cloudiness or precipitation.
Variation in Reading Method Use a consistent method for determining the Minimum Inhibitory Concentration (MIC), whether visually or with a plate reader.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
DU145Prostate CarcinomaCell Viability AssayNot Specified6

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of this compound

MicroorganismTypeAssayMIC (µg/mL)
Data not currently available in the searched literature.

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on adherent cancer cells.

Materials:

  • This compound

  • Human cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is for analyzing changes in protein expression (e.g., p-STAT3, STAT3, Cyclin D1, BCL-2, PARP) in cells treated with this compound.

Materials:

  • This compound-treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes with TBST, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacteria or fungi.

Materials:

  • This compound

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well sterile microplates

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in the appropriate broth medium directly in the wells of a 96-well plate.

  • Inoculation: Dilute the standardized inoculum and add it to each well of the microplate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

8_Epixanthatin_Signaling_Pathway cluster_nucleus Nuclear Events This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS induces Apoptosis Apoptosis This compound->Apoptosis induces STAT3 STAT3 ROS->STAT3 inhibits phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Target_Genes Target Genes (Cyclin D1, BCL-2) STAT3_dimer->Target_Genes Transcription Proliferation Cell Proliferation Target_Genes->Proliferation Target_Genes->Apoptosis inhibition of MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Data Acquisition & Analysis seed_cells 1. Seed Cells (96-well plate) incubate_24h 2. Incubate 24h seed_cells->incubate_24h treat_compound 3. Add this compound (serial dilutions) incubate_24h->treat_compound incubate_treatment 4. Incubate (e.g., 48h) treat_compound->incubate_treatment add_mtt 5. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 6. Incubate 3-4h add_mtt->incubate_mtt solubilize 7. Solubilize Formazan (add DMSO) incubate_mtt->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50 Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Separation & Transfer cluster_detection Immunodetection cell_lysis 1. Cell Lysis protein_quant 2. Protein Quantification cell_lysis->protein_quant sample_denature 3. Sample Denaturation protein_quant->sample_denature sds_page 4. SDS-PAGE sample_denature->sds_page transfer 5. Transfer to Membrane sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody blocking->primary_ab secondary_ab 8. Secondary Antibody primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection

Technical Support Center: Enhancing the Selectivity of 8-Epixanthatin for STAT3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the selectivity of 8-Epixanthatin for Signal Transducer and Activator of Transcription 3 (STAT3).

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the selectivity of a small molecule inhibitor like this compound for STAT3?

A1: Enhancing the selectivity of this compound for STAT3 over other homologous STAT family members and unrelated kinases is a critical step in its development as a therapeutic agent. Key medicinal chemistry strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound and evaluating the impact of these changes on its binding affinity and inhibitory activity against STAT3 versus other proteins. This can help identify functional groups crucial for selective binding.

  • Structure-Based Drug Design: Utilizing the crystal structure of STAT3 to design modifications to this compound that improve its fit and interactions within the STAT3 binding pocket, particularly in regions that differ from other STAT proteins. The SH2 domain is a common target for achieving selectivity.[1][2]

  • Fragment-Based Screening: Identifying small chemical fragments that bind to specific pockets on the STAT3 protein and then growing or linking these fragments to develop a more potent and selective inhibitor.

  • Computational Modeling and Simulation: Employing molecular docking and molecular dynamics simulations to predict how modifications to this compound will affect its binding to STAT3 and other off-target proteins. This can help prioritize synthetic efforts.

Q2: this compound is known to inhibit STAT3 activation. Does it bind directly to STAT3, and if so, to which domain?

A2: Current research indicates that this compound inhibits the activation of STAT3, specifically by reducing the phosphorylation of STAT3 at Tyr705.[3] While it is suggested to be a potential colchicine binding site inhibitor, its direct binding site on STAT3 is an area of ongoing investigation.[3] The primary domains of STAT3 targeted by small molecule inhibitors are the SH2 domain, which is crucial for dimerization and activation, and the DNA-binding domain.[2][4] To enhance selectivity, efforts should focus on exploiting unique features of these domains in STAT3 compared to other STAT family members.

Q3: What are the initial steps to assess the baseline selectivity of our current this compound sample?

A3: Before attempting to enhance selectivity, it is crucial to establish a baseline profile. This involves a series of in vitro assays to determine the inhibitory concentration (IC50) or binding affinity (Ki) of this compound against STAT3 and a panel of other relevant proteins. A typical workflow would include:

  • Primary STAT3 Inhibition Assay: Use an assay like a STAT3-dependent luciferase reporter assay or an Electrophoretic Mobility Shift Assay (EMSA) to confirm the inhibitory activity of this compound on STAT3 signaling.[5][6]

  • Selectivity Profiling: Screen this compound against other STAT family members (e.g., STAT1, STAT5) using similar assays to determine its selectivity.

  • Kinase Profiling: Since many inhibitors have off-target effects on kinases, it is advisable to perform a broad kinase panel screen to identify any potential interactions with other signaling pathways.

Troubleshooting Guides

Issue 1: High variability in IC50 values for this compound in our STAT3 inhibition assays.

  • Possible Cause: Purity and stability of the this compound sample.

    • Troubleshooting Step: Verify the purity of your compound using techniques like HPLC-MS. Ensure proper storage conditions to prevent degradation.

  • Possible Cause: Assay-specific variability.

    • Troubleshooting Step: Optimize assay parameters such as cell density, incubation times, and reagent concentrations. Include appropriate positive and negative controls in every experiment. For cell-based assays, ensure consistent cell passage numbers.

  • Possible Cause: Non-specific inhibition.

    • Troubleshooting Step: Perform counter-screens to rule out non-specific effects. For example, in a luciferase reporter assay for STAT3, use a control cell line with a different reporter gene (e.g., NF-κB) to ensure the inhibition is specific to the STAT3 pathway.[7]

Issue 2: Our modified this compound analog shows increased potency but decreased selectivity against other STATs.

  • Possible Cause: The modification interacts with a conserved region among STAT proteins.

    • Troubleshooting Step: Analyze the binding mode of your analog through computational docking studies on the structures of STAT3 and other STAT family members. This can help identify if the new functional group is interacting with conserved amino acid residues.

  • Possible Cause: The analog has a different mechanism of action.

    • Troubleshooting Step: Characterize the mechanism of inhibition for your new analog. For instance, determine if it still inhibits STAT3 phosphorylation or if it affects another step in the signaling cascade.

Issue 3: Difficulty in confirming direct binding of this compound analogs to STAT3.

  • Possible Cause: The binding affinity is too low for the chosen assay.

    • Troubleshooting Step: Employ more sensitive biophysical assays to detect direct binding. Techniques like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) are well-suited for quantifying binding affinities.[1]

  • Possible Cause: The compound is an indirect inhibitor.

    • Troubleshooting Step: Investigate upstream components of the STAT3 signaling pathway. For example, assess the effect of your compound on the activity of Janus kinases (JAKs), which are responsible for phosphorylating STAT3.[8]

Quantitative Data Summary

The following table provides a hypothetical example of how to present selectivity data for a lead compound and its analogs.

CompoundSTAT3 IC50 (µM)STAT1 IC50 (µM)STAT5 IC50 (µM)Selectivity (STAT1/STAT3)Selectivity (STAT5/STAT3)
This compound5.215.620.834
Analog A2.125.231.51215
Analog B8.510.211.91.21.4

Key Experimental Protocols

STAT3-Dependent Luciferase Reporter Assay

Objective: To measure the inhibition of STAT3 transcriptional activity in a cell-based assay.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a constitutively active STAT3 expression plasmid. A Renilla luciferase plasmid can be co-transfected for normalization.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with varying concentrations of this compound or its analogs. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Luciferase Measurement:

    • After the desired treatment period (e.g., 24 hours), lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System, Promega).

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[6]

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the ability of an inhibitor to prevent the binding of activated STAT3 to its DNA consensus sequence.

Methodology:

  • Nuclear Extract Preparation:

    • Treat cells that have constitutively active STAT3 (or stimulate cells with a cytokine like IL-6) with the test compound.

    • Prepare nuclear extracts from the treated cells.

  • Binding Reaction:

    • Incubate the nuclear extracts with a radiolabeled or fluorescently labeled double-stranded DNA probe containing the STAT3 consensus binding site.

    • Include a non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.

  • Electrophoresis:

    • Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection:

    • Visualize the bands by autoradiography (for radiolabeled probes) or fluorescence imaging.

  • Data Analysis:

    • A decrease in the intensity of the STAT3-DNA complex band indicates inhibition.[6]

Microscale Thermophoresis (MST)

Objective: To quantify the binding affinity between this compound analogs and purified STAT3 protein.

Methodology:

  • Protein Labeling:

    • Label purified recombinant STAT3 protein with a fluorescent dye according to the manufacturer's protocol (e.g., Monolith NT.115, NanoTemper Technologies).

  • Sample Preparation:

    • Prepare a serial dilution of the test compound.

    • Mix the labeled STAT3 protein with each concentration of the compound.

  • MST Measurement:

    • Load the samples into capillaries and measure the thermophoretic movement of the labeled protein using an MST instrument.

  • Data Analysis:

    • The change in thermophoresis upon ligand binding is used to calculate the dissociation constant (Kd), which reflects the binding affinity.[1][9]

Visualizations

STAT3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation (Tyr705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization STAT3_active_n p-STAT3 Dimer STAT3_active->STAT3_active_n 5. Nuclear Translocation Nucleus Nucleus Gene Target Gene Expression (e.g., Cyclin D1, Bcl-xL) STAT3_active_n->Gene 6. DNA Binding & Transcription

Caption: Canonical STAT3 signaling pathway.

Experimental_Workflow start Start: this compound sar Structure-Activity Relationship (SAR) Studies start->sar synthesis Analog Synthesis sar->synthesis screening Primary Screening (STAT3 Inhibition Assay) synthesis->screening selectivity Selectivity Profiling (vs. other STATs, Kinases) screening->selectivity selectivity->sar Iterative Optimization binding Direct Binding Assays (MST, SPR) selectivity->binding lead Lead Compound with Enhanced Selectivity binding->lead

Caption: Workflow for enhancing inhibitor selectivity.

Selectivity_Strategy_Logic goal Goal: Enhance STAT3 Selectivity of this compound strategy Medicinal Chemistry Strategies goal->strategy sar SAR Studies strategy->sar sbd Structure-Based Design strategy->sbd comp Computational Modeling strategy->comp validation Experimental Validation sar->validation sbd->validation comp->validation validation->strategy Feedback Loop for Iterative Design biochemical Biochemical Assays (e.g., Kinase Assays) validation->biochemical cell_based Cell-Based Assays (e.g., Luciferase Reporter) validation->cell_based biophysical Biophysical Assays (e.g., MST, SPR) validation->biophysical

Caption: Logic of selectivity enhancement strategies.

References

Validation & Comparative

8-Epixanthatin vs. Xanthatin: A Comparative Cytotoxicity Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research, the exploration of natural compounds as potential therapeutic agents is a field of ever-growing interest. Among these, the sesquiterpene lactones 8-epixanthatin and its stereoisomer xanthatin, both primarily isolated from plants of the Xanthium genus, have demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of their cytotoxic profiles, supported by available experimental data, detailed methodologies, and an examination of their underlying mechanisms of action.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for xanthatin and this compound across a range of human cancer cell lines. It is important to note that the data presented has been collated from different studies, and therefore, direct comparison of absolute IC50 values should be approached with caution due to potential variations in experimental conditions.

Cell LineCancer TypeCompoundIC50 (µM)Reference
DU145 Prostate CarcinomaThis compound3.2[1]
A549 Non-small cell lungThis compoundSignificant Inhibition[2]
SK-OV-3 OvaryThis compoundSignificant Inhibition[2]
SK-MEL-2 MelanomaThis compoundSignificant Inhibition[2]
XF498 Central Nervous SystemThis compoundSignificant Inhibition[2]
HCT-15 ColonThis compoundSignificant Inhibition*[2]
Hep-G2 Hepatocellular CarcinomaXanthatin49.0 ± 1.2
L1210 LeukemiaXanthatin12.3 ± 0.9
MCF-7 Breast CancerXanthatin16.1
WiDr Colon CarcinomaXanthatinNot specified
MDA-MB-231 Breast CancerXanthatinNot specified
NCI-417 Lung CancerXanthatinNot specified

*In the study by Kim et al. (2003), specific IC50 values were not provided; however, the authors reported significant inhibition of proliferation for this compound against these cell lines.

Experimental Protocols

The cytotoxic effects of this compound and xanthatin are predominantly evaluated using cell viability assays. The following is a detailed methodology for the widely used MTT assay, which is representative of the protocols employed in the cited studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Human cancer cell lines (e.g., A549, DU145)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound and Xanthatin stock solutions (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or xanthatin. A vehicle control (DMSO) is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Comparative Mechanism of Action and Signaling Pathways

Both this compound and xanthatin exert their cytotoxic effects through the induction of apoptosis and modulation of key cellular signaling pathways. However, the specific pathways targeted may differ, providing a basis for their differential activity.

This compound:

Research indicates that this compound induces apoptosis in prostate carcinoma cells (DU145) through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This inhibition is associated with the generation of Reactive Oxygen Species (ROS) .[1] The downregulation of phosphorylated STAT3 (p-STAT3-Y705) leads to a decrease in the expression of STAT3 target genes that promote cell survival and proliferation, such as cyclin A, cyclin D1, and BCL-2.[1]

G This compound This compound ROS Generation ROS Generation This compound->ROS Generation p-STAT3 (Y705) p-STAT3 (Y705) ROS Generation->p-STAT3 (Y705) inhibition STAT3 STAT3 STAT3->p-STAT3 (Y705) phosphorylation Cyclin A/D1, BCL-2 Cyclin A/D1, BCL-2 p-STAT3 (Y705)->Cyclin A/D1, BCL-2 transcription Apoptosis Apoptosis Cyclin A/D1, BCL-2->Apoptosis inhibition of G Xanthatin Xanthatin PI3K PI3K Xanthatin->PI3K activates NFkB NFkB Xanthatin->NFkB inhibits MAPK MAPK Xanthatin->MAPK modulates STATs STATs Xanthatin->STATs modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy inhibits Apoptosis Apoptosis Autophagy->Apoptosis inhibits Proliferation Proliferation NFkB->Proliferation MAPK->Proliferation STATs->Proliferation Proliferation->Apoptosis inhibits G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Measurement cluster_3 Data Analysis A Stock Solution (Compound in DMSO) C Serial Dilution & Treatment of Cells A->C B Cell Culture (Seeding in 96-well plates) B->C D Incubation (e.g., 24-72h) C->D E Addition of Viability Reagent (e.g., MTT) D->E F Incubation & Solubilization E->F G Absorbance Reading (Microplate Reader) F->G H Calculation of % Cell Viability G->H I IC50 Determination H->I

References

8-Epixanthatin: A Critical Evaluation of a Novel Therapeutic Target in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of prostate cancer therapeutics, the quest for novel targets that can overcome resistance to current treatments is paramount. This guide provides a comprehensive comparison of 8-Epixanthatin, a novel natural compound, with established and emerging therapeutic strategies. We present a detailed analysis of its mechanism of action, supported by experimental data, and benchmark its performance against key alternative therapies, offering researchers, scientists, and drug development professionals a critical resource for evaluating its therapeutic potential.

Executive Summary

This compound (EXT), a xanthane sesquiterpenoid, has demonstrated pro-apoptotic and anti-proliferative effects in prostate cancer cells.[1][2] Its primary mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key driver of cancer cell survival and proliferation, through the generation of Reactive Oxygen Species (ROS).[3][4] This guide will dissect the experimental validation of this compound, compare its efficacy with Androgen Receptor (AR) targeted therapies, Poly (ADP-ribose) polymerase (PARP) inhibitors, and epigenetic drugs, and provide detailed protocols for the key validation assays.

This compound: Mechanism of Action and Preclinical Validation

This compound has been shown to induce apoptosis in the DU145 human prostate carcinoma cell line.[3][4] This is achieved through a dual mechanism involving the generation of intracellular ROS and subsequent inhibition of STAT3 phosphorylation.[3][4] The inhibition of STAT3, a crucial oncogenic transcription factor, leads to the downregulation of its target genes, including the anti-apoptotic protein BCL-2 and cell cycle regulators Cyclin A and Cyclin D1, ultimately triggering programmed cell death, as evidenced by PARP cleavage.[4]

In Vitro and In Vivo Efficacy

Preclinical studies have provided quantitative data on the efficacy of this compound. In vitro, it inhibits the phosphorylation of STAT3 at tyrosine 705 (p-STAT3-Y705) with an IC50 of 3.2 μM in DU145 cells.[4] Furthermore, it inhibits the proliferation of these cells with a GI50 of 6 μM.[1][2] Crucially, in vivo studies using a DU145 xenograft mouse model demonstrated that this compound treatment significantly reduced tumor growth.[1][2] This was accompanied by a decrease in the levels of p-STAT3-Y705 in the tumor tissue, confirming its on-target activity in a living organism.[1][2]

Comparative Analysis of Therapeutic Targets in Prostate Cancer

The validation of this compound as a therapeutic target must be considered in the context of the current and emerging treatment landscape for prostate cancer. The following table provides a comparative overview of this compound and other key therapeutic strategies.

Therapeutic TargetMechanism of ActionKey AdvantagesKey LimitationsStage of Development (for Prostate Cancer)
This compound (STAT3 Inhibition) Induces apoptosis via ROS-mediated inhibition of STAT3 phosphorylation.[3][4]Novel mechanism targeting a key survival pathway. Effective in androgen-independent cell lines.Early preclinical stage. Potential for off-target effects of ROS.Preclinical
Androgen Receptor (AR) Blocks androgen binding and/or AR signaling.[5]Well-established, cornerstone of prostate cancer therapy.[6]Inevitable development of resistance.[6][7]Clinically Approved
PARP (Poly ADP-ribose polymerase) Inhibits DNA repair in cancer cells with specific mutations (e.g., BRCA1/2), leading to synthetic lethality.[8][9]Highly effective in a targeted patient population.[10]Only effective in a subset of patients with specific genetic mutations (approx. 10% of advanced prostate cancers).[11]Clinically Approved
Epigenetic Modifiers (e.g., DNMT, HDAC) Reverses aberrant epigenetic changes that drive cancer progression.[12]Potential to re-sensitize tumors to other therapies.Often used in combination; monotherapy efficacy can be limited.[13][14]Clinical Trials

Experimental Protocols

To facilitate the replication and validation of the findings presented, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours.[15]

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and incubate for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Culture and Treatment: Culture cells to the desired confluence and treat with the apoptosis-inducing agent.

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant.[3]

  • Washing: Wash the cells twice with cold PBS.[3]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.[17]

  • Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) to the cell suspension.[3][18]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[17][19]

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and viability dye negative cells are considered to be in early apoptosis.[3]

Intracellular ROS Detection (DCFDA/H2DCFDA Assay)

This assay measures the level of intracellular reactive oxygen species.

  • Cell Seeding: Seed cells in a microplate or on coverslips suitable for fluorescence microscopy or plate reader analysis.[20]

  • Staining: Load the cells with DCFDA or H2DCFDA solution (typically 10-20 µM in serum-free media or buffer) and incubate for 30 minutes at 37°C in the dark.[20][21]

  • Washing: Wash the cells to remove excess probe.[22]

  • Treatment: Treat the cells with the test compound.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader (excitation ~485 nm, emission ~530 nm), or flow cytometer.[22][23]

Western Blot for STAT3 Phosphorylation

This technique is used to detect the phosphorylation status of STAT3.

  • Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[24]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3-Y705) overnight at 4°C.[4][24][25]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 to normalize the results.[25]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

cluster_ext This compound Action cluster_stat3 STAT3 Signaling Pathway 8_Epixanthatin This compound ROS Reactive Oxygen Species (ROS) Generation 8_Epixanthatin->ROS Induces pSTAT3 p-STAT3 (Y705) ROS->pSTAT3 Inhibits STAT3 STAT3 STAT3->pSTAT3 Phosphorylation STAT3_Dimer STAT3 Dimerization & Nuclear Translocation pSTAT3->STAT3_Dimer Target_Genes Target Gene Expression (Cyclin A/D1, BCL-2) STAT3_Dimer->Target_Genes Cell_Survival Cell Survival & Proliferation Target_Genes->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Leads to

Caption: Mechanism of this compound-induced apoptosis in prostate cancer cells.

cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Prostate Cancer Cell Culture (DU145) Treatment Treatment with This compound Cell_Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT AnnexinV Apoptosis (Annexin V Assay) Treatment->AnnexinV DCFDA ROS Levels (DCFDA Assay) Treatment->DCFDA Western STAT3 Phosphorylation (Western Blot) Treatment->Western Xenograft Establish Xenograft Model in Mice InVivo_Treatment Systemic Treatment with this compound Xenograft->InVivo_Treatment Tumor_Growth Monitor Tumor Growth InVivo_Treatment->Tumor_Growth Tissue_Analysis Tumor Tissue Analysis (p-STAT3) Tumor_Growth->Tissue_Analysis

Caption: Experimental workflow for the validation of this compound.

Conclusion and Future Directions

This compound presents a promising novel therapeutic strategy for prostate cancer, particularly for androgen-independent forms of the disease. Its unique mechanism of action, targeting the STAT3 signaling pathway through ROS generation, offers a potential avenue to overcome resistance to current therapies. The preclinical in vitro and in vivo data are encouraging, demonstrating significant anti-tumor activity.

However, further research is warranted. Future studies should focus on:

  • In vivo efficacy in additional prostate cancer models: Validating the effects of this compound in other preclinical models, including patient-derived xenografts, will be crucial.

  • Pharmacokinetics and toxicology: A thorough evaluation of the drug's safety profile and how it is metabolized in the body is essential before clinical consideration.

  • Combination therapies: Investigating the synergistic potential of this compound with existing treatments, such as androgen receptor inhibitors or chemotherapy, could lead to more effective therapeutic regimens.

References

Cross-Validation of Analytical Methods for 8-Epixanthatin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of 8-Epixanthatin will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity with a C18 column, followed by detection based on the analyte's absorbance of UV light.Separation based on polarity, followed by detection based on the mass-to-charge ratio of the analyte and its fragments, offering high selectivity.
Selectivity Moderate. May be susceptible to interference from co-eluting compounds with similar UV spectra.High. Provides structural confirmation and can distinguish the analyte from matrix components and isomers with different fragmentation patterns.
Sensitivity Generally lower than LC-MS/MS. Suitable for the analysis of higher concentration samples.High. Ideal for trace-level quantification in complex biological matrices.
Instrumentation Widely available and relatively lower cost.More specialized and higher cost instrumentation.
Matrix Effects Less prone to signal suppression or enhancement from matrix components compared to LC-MS/MS.Can be significantly affected by ion suppression or enhancement, requiring careful matrix effect evaluation and mitigation strategies.
Typical Application Quality control of plant extracts and formulations where this compound concentrations are relatively high.Pharmacokinetic studies in biological fluids (plasma, urine), and trace analysis in complex matrices.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS that can be adapted for the quantification of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in less complex matrices such as plant extracts.

a. Sample Preparation (Plant Extract):

  • Accurately weigh the dried plant material.

  • Perform extraction with a suitable organic solvent (e.g., methanol, ethanol, or a mixture with water) using sonication or maceration.

  • Filter the extract through a 0.45 µm syringe filter prior to injection.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of an this compound standard (likely in the range of 210-230 nm for sesquiterpene lactones).

  • Injection Volume: 10-20 µL.

c. Validation Parameters:

  • Linearity: Prepare a series of calibration standards of this compound in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices like plasma or urine.

a. Sample Preparation (Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

b. Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable C18 or other appropriate reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile/methanol and water, both typically containing 0.1% formic acid.

  • Flow Rate: Adjusted based on the column dimensions (e.g., 0.2-0.5 mL/min).

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (parent ion) of this compound and its most abundant product ions (fragment ions) are selected for monitoring.

  • Internal Standard: A structurally similar compound, preferably a stable isotope-labeled analog of this compound, should be used to correct for matrix effects and variations in sample processing.

c. Validation Parameters:

  • Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no interferences at the retention time of the analyte and internal standard.

  • Linearity, Accuracy, and Precision: Evaluated as described for the HPLC-UV method.

  • Matrix Effect: Investigated by comparing the response of the analyte in post-extraction spiked samples with the response in a neat solution at the same concentration.

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked samples with that in post-extraction spiked samples.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Method Cross-Validation Workflow

Cross-validation is essential when analytical methods are transferred between laboratories or when a new method is introduced to replace an existing one. The primary goal is to ensure that the data generated by both methods are comparable.

cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase P1 Define Acceptance Criteria P2 Select Samples for Analysis P1->P2 E1 Analyze Samples with Method A (Reference) P2->E1 E2 Analyze Samples with Method B (New/Transferred) P2->E2 V1 Compare Quantitative Results E1->V1 E2->V1 V2 Statistical Analysis (e.g., Bland-Altman plot) V1->V2 V3 Assess Against Acceptance Criteria V2->V3

Caption: A generalized workflow for the cross-validation of two analytical methods.

General Analytical Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from sample collection to data analysis.

A Sample Collection (e.g., Plant Material, Plasma) B Sample Preparation (Extraction, Cleanup) A->B C Chromatographic Separation (HPLC or LC) B->C D Detection (UV or MS/MS) C->D E Data Acquisition D->E F Data Processing and Quantification E->F G Report Generation F->G

Caption: A standard workflow for the analytical quantification of this compound.

Evaluating the Efficacy of 8-Epixanthatin in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The sesquiterpene lactone 8-Epixanthatin, isolated from plants of the Xanthium genus, has emerged as a compound of interest in oncology research. This guide provides a comparative analysis of its efficacy across different cancer cell lines, supported by experimental data. We also present data on its closely related isomer, Xanthatin, to offer a broader context for its potential as an anticancer agent.

Comparative Efficacy of this compound and Related Compounds

The cytotoxic and antiproliferative effects of this compound have been primarily documented in prostate cancer cells. Data for its isomer, Xanthatin, is available for other cancer types, including lung and gastric cancer. The following table summarizes the key quantitative data on the efficacy of these compounds in various cancer cell lines.

CompoundCancer Cell LineCancer TypeEfficacy MetricValueReference
This compound DU145Prostate CarcinomaProliferation Inhibition (GI₅₀)6 μM[1]
This compound DU145Prostate Carcinomap-STAT3-Y705 Inhibition (IC₅₀)3.2 μM[1][2]
Xanthatin A549Non-Small-Cell Lung CancerCytotoxicityDose- and time-dependent[3][4]
Xanthatin MKN-45Gastric CarcinomaCytotoxicity (IC₅₀, 12h)18.6 µM[5]
Xanthatin MKN-45Gastric CarcinomaCytotoxicity (IC₅₀, 24h)9.3 µM[5]
Xanthatin MKN-45Gastric CarcinomaCytotoxicity (IC₅₀, 48h)3.9 µM[5]
Xanthatin MDA-MB-231Breast CancerProliferation InhibitionDirect inhibition observed[6]

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects by modulating specific signaling pathways, primarily involving the induction of oxidative stress and inhibition of key transcription factors.

In DU145 Prostate Cancer Cells: this compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).[1] This oxidative stress is linked to the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) activation by reducing the phosphorylation of STAT3 at the Y705 residue.[1] The inhibition of the STAT3 pathway results in the downregulation of its target genes, which are crucial for cell survival and proliferation, such as cyclin A, cyclin D1, and BCL-2.[1][2] Ultimately, this cascade of events leads to the cleavage of PARP, a hallmark of apoptotic cell death.[1][2] Computational studies also suggest that this compound may act as a microtubule destabilizing agent by binding to the colchicine binding site on tubulin.[7]

A related compound, 1β-hydroxyl-5α-chloro-8-epi-xanthatin, has been shown to induce apoptosis in hepatocellular carcinoma cells through ROS-mediated activation of ERK/p38 MAPK and inhibition of the JAK2/STAT3 pathway.[8] Similarly, the parent compound Xanthatin has been found to disrupt the NF-κB pathway in A549 lung cancer cells and inhibit VEGFR2 signaling in breast cancer cells.[3][6]

G cluster_cell DU145 Prostate Cancer Cell EXT This compound ROS ↑ Reactive Oxygen Species (ROS) EXT->ROS STAT3 STAT3 Activation (p-STAT3-Y705) ROS->STAT3 inhibits TargetGenes Downregulation of STAT3 Target Genes (Cyclin A, Cyclin D1, BCL-2) STAT3->TargetGenes inhibits Apoptosis Apoptosis (PARP Cleavage) TargetGenes->Apoptosis leads to

This compound signaling pathway in DU145 cells.

Experimental Protocols

The evaluation of this compound's efficacy involves a series of standard in vitro assays to measure cell viability, apoptosis, and specific protein activity.

1. Cell Culture and Treatment:

  • Cell Lines: DU145 (prostate), A549 (lung), MKN-45 (gastric), and others are grown in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to final concentrations in the cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

2. Cell Viability and Proliferation Assay (MTT or MTS Assay): This assay determines the dose-dependent cytotoxic effect of the compound.

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound for specified time periods (e.g., 12, 24, 48 hours).

  • MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours.

  • Measurement: Solubilize the resulting formazan crystals with DMSO or a solubilization buffer. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. The GI₅₀ or IC₅₀ value is determined by plotting cell viability against the log of the compound concentration.

3. Apoptosis Analysis (Annexin V/PI Staining): This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations.

  • Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant.

4. Western Blot Analysis: This technique is used to measure the expression levels of specific proteins involved in the signaling pathway.

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, PARP, Bcl-2, β-actin) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_assays Efficacy Evaluation cluster_results Data Analysis start Start: Cancer Cell Lines culture Cell Culture & Seeding (96/6-well plates) start->culture treat Treatment with This compound (Dose-Response) culture->treat viability Cell Viability Assay (MTT/MTS) treat->viability apoptosis Apoptosis Assay (Annexin V / PI) treat->apoptosis western Mechanism Study (Western Blot) treat->western ic50 Calculate IC₅₀/GI₅₀ viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant pathway_confirm Confirm Pathway Modulation western->pathway_confirm

General workflow for in vitro efficacy testing.

References

A Head-to-Head Comparison of 8-Epixanthatin and Other Sesquiterpenoids in Cytotoxicity and Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 8-Epixanthatin against other structurally related and functionally similar sesquiterpenoids. The following sections present a summary of their cytotoxic and anti-inflammatory activities, supported by experimental data from various studies. Detailed experimental protocols for the key assays are also provided to facilitate reproducibility and further investigation.

Introduction to Sesquiterpenoids

Sesquiterpenoids are a class of naturally occurring 15-carbon isoprenoids that exhibit a wide range of biological activities. Among these, xanthanolides, such as this compound and its stereoisomer Xanthatin, along with other sesquiterpene lactones like Tomentosin, Costunolide, and Dehydrocostus lactone, have garnered significant interest for their potent cytotoxic and anti-inflammatory properties. This guide focuses on a comparative analysis of these compounds.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound and other selected sesquiterpenoids. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.

Table 1: Comparative Cytotoxicity of Sesquiterpenoids (IC50 values in µM)
CompoundA549 (Lung)SK-OV-3 (Ovary)SK-MEL-2 (Melanoma)HCT-15 (Colon)XF498 (CNS)Raji (Lymphoma)HCT 116 (Colon)HT-29 (Colon)MG-63 (Osteosarcoma)HCC70 (Breast)MCF-7 (Breast)
This compound aaaaa------
Xanthatin aaaaa------
Tomentosin -----42.62[1]13.30 (48h)[2]10.01 (48h)[2]~40 (24h)[3]--
Costunolide ----------40[4]
Dehydrocostus lactone ---------1.11[5][6][7]24.70[5][6][7]

a - Kim et al. (2009) reported that this compound and Xanthatin demonstrated significant inhibition on these cell lines, but specific IC50 values were not provided in the abstract.[8]

  • Data not available in the reviewed literature.

Table 2: Comparative Anti-inflammatory Activity of Sesquiterpenoids
CompoundAssayCell LineIC50 (µM)
Xanthatin Nitric Oxide ProductionRAW 264.7b
Costunolide Nitric Oxide ProductionMouse Peritoneal Macrophages1.2-3.8[9]
Dehydrocostus lactone Nitric Oxide ProductionRAW 264.72.283[10]

b - Liu et al. (2022) demonstrated that Xanthatin decreases the amount of nitric oxide in LPS-induced RAW264.7 macrophages in a dose-dependent manner, but a specific IC50 value was not provided.[11][12]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the sesquiterpenoid compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Griess Reagent Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The inhibitory effect of the compounds on NO production is then calculated.

Mechanism of Action: NF-κB Signaling Pathway Analysis by Western Blot

Western blotting is used to detect the expression levels of key proteins in the NF-κB signaling pathway, a central regulator of inflammation.

Methodology:

  • Cell Lysis: After treatment with the compounds and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., p65, IκBα, phospho-p65, phospho-IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB degrades & releases p65 p65 p50 p50 Nucleus Nucleus NFkB->Nucleus translocates Gene Inflammatory Gene Expression Nucleus->Gene activates Sesquiterpenoids This compound & Other Sesquiterpenoids Sesquiterpenoids->IKK inhibits

References

Validating the Anticancer Effects of 8-Epixanthatin in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer effects of 8-Epixanthatin in preclinical xenograft models. While direct quantitative in vivo data for this compound is limited in publicly available literature, this document summarizes the existing findings and draws comparisons with its close analogue, Xanthatin, and other therapeutic agents targeting similar signaling pathways. The information presented herein is intended to support further research and drug development efforts in oncology.

Overview of this compound and its Anticancer Potential

This compound is a sesquiterpene lactone that has demonstrated pro-apoptotic and antiproliferative activities in cancer cells. Preclinical studies suggest that its primary mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the generation of reactive oxygen species (ROS), leading to cancer cell death.[1][2]

In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model

A key study has demonstrated the in vivo anticancer potential of this compound in a xenograft model using DU145 human prostate cancer cells. While the study reported a reduction in tumor growth in mice treated with this compound, specific quantitative data on tumor volume and weight were not provided in the publication.[1] The study did confirm that the phosphorylation of STAT3 was lower in the tumor tissue of the treated group.[1]

Comparative Analysis with Xanthatin and Alternative Therapies

To provide a comprehensive perspective, this section compares the effects of this compound with its structural analogue, Xanthatin, and other inhibitors targeting the STAT3 and VEGFR2 pathways, which are crucial in cancer progression.

Xanthatin: A Close Analogue with Anti-Angiogenic and Antitumor Activity

Xanthatin has been shown to inhibit angiogenesis and tumor growth in breast cancer xenograft models by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.

Table 1: In Vivo Efficacy of Xanthatin in a Breast Cancer Xenograft Model

CompoundCancer ModelAnimal ModelDosageTumor Growth InhibitionReference
XanthatinMDA-MB-231 (Breast Cancer)Nude Mice50 mg/kg/day~50%[3]
Alternative STAT3 and VEGFR2 Inhibitors

Several other compounds targeting the STAT3 and VEGFR2 pathways have been evaluated in xenograft models, providing a benchmark for the potential efficacy of this compound.

Table 2: In Vivo Efficacy of Alternative STAT3 and VEGFR2 Inhibitors

CompoundTargetCancer ModelAnimal ModelDosageTumor Growth InhibitionReference
GaliellalactoneSTAT3DU145 (Prostate Cancer)Orthotopic XenograftNot SpecifiedSignificantly reduced primary tumor growth and metastatic spread[2][4]
SuraminMultiple Growth FactorsDU145 (Prostate Cancer)Nude Mice210-260 mg/kg (weekly)43% (day 29), 55% (day 57)
AnthocyaninsMultiple PathwaysDU145 (Prostate Cancer)Nude Mice8 mg/kg (daily)Significantly inhibited tumor growth
YLL545VEGFR2MDA-MB-231 (Breast Cancer)Nude Mice50 mg/kg/day~50%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. The following are generalized protocols for establishing and utilizing prostate and breast cancer xenograft models for therapeutic evaluation.

DU145 Prostate Cancer Xenograft Model
  • Cell Culture: DU145 human prostate carcinoma cells are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Model: Male athymic nude mice (4-6 weeks old) are typically used.

  • Cell Implantation: A suspension of DU145 cells (e.g., 2 x 10^6 cells in 100 µL of a mixture of media and Matrigel) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers, calculated with the formula: (length x width^2) / 2.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm^3), animals are randomized into treatment and control groups. The investigational compound (e.g., this compound) is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, Western blotting).

MDA-MB-231 Breast Cancer Xenograft Model
  • Cell Culture: MDA-MB-231 human breast cancer cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Cell Implantation: A suspension of MDA-MB-231 cells (e.g., 5 x 10^6 cells in 100 µL of media) is injected into the mammary fat pad.

  • Tumor Growth Monitoring: Similar to the DU145 model, tumor growth is monitored regularly using calipers.

  • Treatment: Treatment protocols are initiated when tumors reach a predetermined size.

  • Endpoint Analysis: Tumor weight and volume are measured, and tissues are collected for biomarker analysis.

Signaling Pathways and Visualizations

This compound's Proposed Mechanism of Action

This compound is believed to exert its anticancer effects primarily through the inhibition of the STAT3 signaling pathway and the induction of oxidative stress.

This compound This compound ROS Generation ROS Generation This compound->ROS Generation STAT3 STAT3 This compound->STAT3 Inhibition ROS Generation->STAT3 Inhibition p-STAT3 (Tyr705) p-STAT3 (Tyr705) STAT3->p-STAT3 (Tyr705) STAT3 Target Genes Cyclin D1 Bcl-2 Survivin p-STAT3 (Tyr705)->STAT3 Target Genes Transcription Proliferation Proliferation STAT3 Target Genes->Proliferation Promotes Apoptosis Apoptosis STAT3 Target Genes->Apoptosis Inhibits

Caption: Proposed signaling pathway of this compound.

Xenograft Experimental Workflow

The following diagram illustrates a typical workflow for a xenograft study to evaluate an anticancer compound.

cluster_0 Preparation cluster_1 Implantation & Growth cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Tumor Measurement Tumor Measurement Treatment Administration->Tumor Measurement Body Weight Monitoring Body Weight Monitoring Treatment Administration->Body Weight Monitoring Tumor Excision & Weight Tumor Excision & Weight Tumor Measurement->Tumor Excision & Weight Body Weight Monitoring->Tumor Excision & Weight Tissue Analysis Tissue Analysis Tumor Excision & Weight->Tissue Analysis

Caption: General experimental workflow for xenograft studies.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising anticancer agent, particularly for prostate cancer, through its inhibitory effects on the STAT3 pathway. However, to fully validate its therapeutic potential and enable robust comparisons with alternative treatments, further in vivo studies that provide detailed quantitative data on tumor growth inhibition are essential. Future research should focus on dose-response studies in various xenograft models, investigation of potential toxicities, and exploration of combination therapies to enhance its anticancer efficacy.

References

comparative study of 8-Epixanthatin's effect on different STAT protein family members

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of 8-Epixanthatin, a sesquiterpene lactone, on various members of the Signal Transducer and Activator of Transcription (STAT) protein family. While direct comparative studies on this compound across all STAT proteins are limited, this document synthesizes available data on this compound and its closely related compound, Xanthatin, to offer insights into its potential selectivity and mechanism of action.

Executive Summary

Current research indicates that this compound is a potent inhibitor of STAT3 phosphorylation.[1][2] Unlike its analog Xanthatin, which functions as a pan-JAK (Janus kinase) inhibitor, this compound's effect on STAT3 appears to be independent of JAK2 phosphorylation, suggesting a distinct mechanism of action.[1][2] Data on the direct effects of this compound on other STAT family members, such as STAT1 and STAT5, is not yet available. However, the inhibitory action of Xanthatin on upstream JAKs implies a potential for broader effects on the STAT signaling pathway. This guide presents the current data, highlights the need for further comparative studies, and provides detailed experimental protocols for researchers investigating the therapeutic potential of this compound.

Data Presentation: this compound and Xanthatin Effects on STAT Signaling

The following tables summarize the known inhibitory activities of this compound and Xanthatin on components of the JAK-STAT pathway.

Table 1: Inhibitory Effect of this compound on STAT3

CompoundTargetCell LineAssay TypeIC50Reference
This compoundp-STAT3 (Tyr705)DU145 (Prostate Cancer)Western Blot3.2 µM[1][2]

Table 2: Inhibitory Effects of Xanthatin on JAK and STAT Proteins

CompoundTargetAssay TypeIC50NotesReference
XanthatinJAK1Cellular (IFNα-induced phosphorylation)-Inhibition observed
XanthatinJAK2In vitro kinase assay4.078 µmol/LDirect inhibition
XanthatinTYK2Cellular (IFNα-induced phosphorylation)-Inhibition observed
XanthatinSTAT3Cellular (IL-6-induced phosphorylation)Complete inhibition at 20 µmol/LIndirectly inhibited via JAK inhibition

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams illustrate the canonical JAK-STAT signaling pathway and a typical experimental workflow for assessing STAT protein phosphorylation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Receptor Phosphorylation STAT STAT JAK->STAT 5. STAT Phosphorylation STAT->Receptor 4. STAT Recruitment pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 6. Dimerization DNA DNA pSTAT_dimer->DNA 7. Nuclear Translocation Gene Target Gene Transcription DNA->Gene 8. Gene Transcription Xanthatin Xanthatin (Pan-JAK Inhibitor) Xanthatin->JAK Inhibits Epixanthatin This compound Epixanthatin->pSTAT Inhibits Phosphorylation (Mechanism TBD)

Caption: The JAK-STAT signaling pathway and points of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection & Quantification A 1. Seed cells B 2. Treat with this compound (or vehicle control) A->B C 3. Stimulate with cytokine (e.g., IL-6, IFN-γ) B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Western Blotting F->G H 8. Incubate with primary antibodies (anti-p-STAT, anti-total-STAT) G->H I 9. Incubate with secondary antibody H->I J 10. Signal Detection I->J K 11. Densitometry Analysis J->K

Caption: Experimental workflow for Western blot analysis of STAT phosphorylation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the context of studying JAK-STAT inhibitors.

Western Blot for Phosphorylated STAT Proteins

This protocol is used to determine the levels of phosphorylated and total STAT proteins in cell lysates.

1. Cell Culture and Treatment:

  • Seed cells (e.g., DU145, HeLa) in appropriate culture dishes and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours before treatment.

  • Pre-treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 2-24 hours).

  • Stimulate the cells with a relevant cytokine (e.g., IL-6 for STAT3, IFN-γ for STAT1) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a Bradford or BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

4. Antibody Incubation and Detection:

  • Incubate the membrane with primary antibodies specific for the phosphorylated form of the STAT protein of interest (e.g., anti-p-STAT3 Tyr705) and total STAT protein overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

In Vitro JAK Kinase Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of a specific JAK isoform.

1. Reagents and Materials:

  • Recombinant human JAK enzymes (e.g., JAK1, JAK2, JAK3, TYK2).

  • A suitable kinase substrate (e.g., a synthetic peptide).

  • Adenosine triphosphate (ATP).

  • Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).

  • Test compound (Xanthatin or this compound) at various concentrations.

  • A detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).

2. Assay Procedure:

  • Prepare a reaction mixture containing the JAK enzyme and the substrate in the assay buffer.

  • Add the test compound at various dilutions to the reaction mixture and pre-incubate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product formed (e.g., ADP or phosphorylated substrate) using the detection system.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Discussion and Future Directions

The available evidence strongly positions this compound as a STAT3 signaling inhibitor. However, the lack of comprehensive data on its effects on other STAT family members represents a significant knowledge gap. The pan-JAK inhibitory activity of the related compound Xanthatin suggests that this compound might also possess a broader inhibitory profile against other STATs, which are downstream of JAKs.

Future research should prioritize a direct comparative study of this compound across all major STAT protein family members (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6). Such studies will be instrumental in elucidating its selectivity and potential therapeutic applications. Determining the precise molecular target of this compound is also crucial to understanding its unique mechanism of action, which appears to differ from that of Xanthatin. Elucidating these aspects will be vital for the rational design and development of this compound as a potential therapeutic agent for diseases driven by aberrant STAT signaling.

References

Confirming the Colchicine Binding Site of 8-Epixanthatin on Tubulin: A Comparative Guide to Mutagenesis-Based Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental approach to confirm the binding site of the natural compound 8-Epixanthatin on β-tubulin. While computational models strongly predict its interaction with the colchicine binding site, direct experimental confirmation via mutagenesis has not yet been published. This document outlines the established methodologies used for such validation, using the well-characterized colchicine-site inhibitor Podophyllotoxin as a benchmark for comparison. The provided protocols and data serve as a roadmap for researchers aiming to experimentally validate the binding mechanism of novel tubulin inhibitors.

Introduction: The Case for this compound at the Colchicine Site

This compound is a sesquiterpene lactone that has demonstrated significant cytotoxic activity against various cancer cell lines, suggesting it functions as a microtubule-destabilizing agent. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for mitotic spindle formation, making them a prime target for anticancer drugs. Agents that bind to the colchicine site on β-tubulin inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Computational docking and molecular dynamics simulations have proposed that this compound and its isomer, Xanthatin, favorably bind to the colchicine pocket on β-tubulin. This is supported by their observed biological activity as antimitotic agents. However, definitive experimental proof is required to confirm this binding modality. The gold-standard method for such confirmation is site-directed mutagenesis of the putative binding site residues, followed by biochemical and cellular assays to measure the impact of these mutations on drug affinity and efficacy.

This guide compares the known properties of this compound's isomer, Xanthatin, with the established colchicine-site inhibitor Podophyllotoxin and details the experimental workflow required to validate the binding site through mutagenesis.

Comparative Performance Data

The following tables summarize the available quantitative data for Xanthatin (as a proxy for this compound) and the comparator, Podophyllotoxin. It is important to note that a specific IC50 value for the in vitro inhibition of tubulin polymerization by Xanthatin or this compound is not currently available in the public literature; the table includes cytotoxicity data as an indicator of its potent antimitotic effects.

Table 1: In Vitro Tubulin Interaction and Polymerization Inhibition

CompoundPredicted Binding SiteBinding Affinity (Ka, M-1)Tubulin Polymerization Inhibition (IC50)
This compound Colchicine Site (Computational)Data Not AvailableData Not Available
Podophyllotoxin Colchicine Site (Experimental)1.8 x 106[1]~2 µM

Table 2: Cytotoxicity Against Human Cancer Cell Lines

CompoundCell LineCancer TypeCytotoxicity (IC50)
Xanthatin WiDrColon0.1 µg/mL[2]
MDA-MB-231Breast6.2 µg/mL[2]
NCI-417Lung0.2 µg/mL[2]
A549Lung1.3 µg/mL (~5.6 µM)
MKN-45Gastric9.3 µM (24h)[3]
Podophyllotoxin A2780Ovarian0.064 µM

Experimental Workflow and Signaling Pathway Visualization

To experimentally confirm the binding site, a logical workflow is followed, starting from the computational hypothesis and proceeding through molecular biology and biochemical assays. The ultimate effect of a colchicine-site inhibitor is the disruption of microtubule dynamics, leading to mitotic arrest.

Caption: Workflow for mutagenesis-based binding site validation.

Signaling_Pathway cluster_0 Normal Microtubule Dynamics cluster_1 Cell Cycle Progression cluster_2 Drug Action cluster_3 Cellular Outcome Tubulin α/β-Tubulin Dimers + GTP MT Microtubule Polymer Tubulin->MT Polymerization Block Inhibition of Polymerization Tubulin->Block MT->Tubulin Depolymerization Spindle Mitotic Spindle Formation MT->Spindle Metaphase Metaphase Spindle->Metaphase Anaphase Anaphase Metaphase->Anaphase Drug This compound (binds Colchicine Site on β-Tubulin) Drug->Tubulin Block->MT Disruption Mitotic Spindle Disruption Block->Disruption Arrest G2/M Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Pathway of microtubule destabilization by a colchicine-site inhibitor.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for each key experiment required to validate the binding site of this compound.

Protocol 1: Site-Directed Mutagenesis of β-Tubulin

This protocol describes the creation of point mutations in the β-tubulin gene (e.g., TUBB) corresponding to residues in the putative colchicine binding site.

  • Template Preparation: A plasmid vector containing the full-length cDNA of human β-tubulin is used as the template.

  • Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation (e.g., Cys241 to Ala). The primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Phusion) to amplify the entire plasmid. The reaction mixture typically contains:

    • 5 µL of 10x reaction buffer

    • 1 µL of template DNA (10-50 ng)

    • 1.25 µL of forward primer (10 µM)

    • 1.25 µL of reverse primer (10 µM)

    • 1 µL of dNTP mix (10 mM)

    • 1 µL of high-fidelity DNA polymerase

    • Nuclease-free water to a final volume of 50 µL

  • PCR Cycling: Use a thermocycler with the following general parameters:

    • Initial denaturation: 98°C for 30 seconds.

    • 18-25 cycles of:

      • Denaturation: 98°C for 10 seconds.

      • Annealing: 60-68°C for 30 seconds.

      • Extension: 72°C for 30 seconds/kb of plasmid length.

    • Final extension: 72°C for 5-10 minutes.

  • Template Digestion: Add 1 µL of the DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells. Plate on selective agar plates and incubate overnight.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation through Sanger sequencing.

Protocol 2: Recombinant Tubulin Expression and Purification

This protocol describes the expression and purification of wild-type and mutant tubulin heterodimers.

  • Expression System: Co-express α- and β-tubulin constructs (wild-type or mutant) in an appropriate system, such as insect cells (Sf9 or High Five™) using a baculovirus expression system, which allows for proper folding and heterodimer formation.

  • Cell Lysis: Harvest cells and resuspend in a lysis buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 0.1 mM GTP, supplemented with protease inhibitors). Lyse the cells by sonication or dounce homogenization.

  • Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to remove insoluble debris.

  • Affinity Chromatography: Purify the tubulin heterodimers from the clarified lysate. A common method is to use a TOG-affinity column, which utilizes the tubulin-binding domains of the XMAP215/Stu2 family of proteins.

  • Elution: Elute the bound tubulin from the column under mild conditions (e.g., using a high salt buffer like 500 mM (NH₄)₂SO₄).

  • Buffer Exchange and Concentration: Desalt the eluted tubulin into a storage buffer (e.g., BRB80 with 10 µM GTP) using a desalting column or dialysis. Concentrate the purified protein using a centrifugal filter device.

  • Quality Control: Assess the purity and concentration of the tubulin by SDS-PAGE and a Bradford or BCA protein assay. Confirm activity using a polymerization assay.

Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the assembly of microtubules. A significant increase in the IC50 value for a mutant tubulin compared to wild-type is strong evidence of binding site interaction.

  • Reagent Preparation:

    • Tubulin Stock: Prepare purified wild-type or mutant tubulin at ~4 mg/mL in G-PEM buffer (80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂, 1 mM GTP).

    • Fluorescent Reporter: Use a reporter like DAPI, which fluoresces upon incorporation into the microtubule lattice.

    • Compound Dilutions: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

  • Assay Setup: In a 96-well, half-area, black plate, add test compounds and controls.

  • Reaction Initiation: Add the tubulin reaction mixture (final concentration ~2 mg/mL tubulin, 1 mM GTP, 10% glycerol, and fluorescent reporter) to each well.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence (Excitation: 355 nm, Emission: 460 nm) every 60-90 seconds for 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Determine the rate of polymerization (Vmax) for each concentration. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against compound concentration and fitting the data to a dose-response curve.

Protocol 4: Competitive Binding Assay

This assay determines if this compound binds to the colchicine site by measuring its ability to displace a known fluorescent or radiolabeled colchicine-site ligand.

  • Reagents:

    • Purified tubulin (wild-type or mutant).

    • A high-affinity fluorescent probe for the colchicine site (e.g., MTC - 2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatriene-1-one).

    • Serial dilutions of this compound.

  • Assay Procedure:

    • In a 96-well plate, incubate a fixed concentration of tubulin (e.g., 0.2 µM) and the fluorescent probe (e.g., 0.2 µM).

    • Add increasing concentrations of this compound to the wells.

    • Incubate the plate at room temperature for a set time to reach equilibrium.

  • Measurement: Measure the fluorescence of the probe using a plate reader. The displacement of the probe by this compound will result in a decrease in fluorescence.

  • Data Analysis: Calculate the inhibition constant (Ki) for this compound by fitting the competition data. A significantly higher Ki for a mutant tubulin compared to wild-type indicates that the mutation has disrupted the binding site.

Protocol 5: Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of the compound on cells expressing either wild-type or mutant tubulin. Increased resistance (higher IC50) in cells expressing mutant tubulin confirms that the drug's target has been altered.

  • Cell Culture: Seed human cancer cells (e.g., HeLa or A549) transiently or stably expressing either wild-type or mutant β-tubulin in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 value from the dose-response curve. A rightward shift in the curve and a higher IC50 for cells expressing the mutant tubulin indicate drug resistance conferred by the mutation.

References

Independent Verification of Antiprotozoal Activity of 8-Epixanthatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiprotozoal activity of 8-epixanthatin and its derivative, this compound 1β,5β-epoxide, against key protozoan pathogens. The performance of these natural compounds is benchmarked against established antiprotozoal drugs, supported by detailed experimental protocols to facilitate independent verification and further research endeavors.

Comparative Efficacy of this compound 1β,5β-Epoxide and Standard Antiprotozoal Drugs

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound 1β,5β-epoxide against Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum. For comparative purposes, the IC50 ranges for standard-of-care drugs against the same parasites are provided. Additionally, the cytotoxicity of this compound 1β,5β-epoxide against a mammalian cell line (rat skeletal myoblasts, L6) is presented to indicate its selectivity.

Compound/DrugTrypanosoma brucei rhodesiense IC50 (µM)Trypanosoma cruzi IC50 (µM)Leishmania donovani IC50 (µM)Plasmodium falciparum IC50 (µM)Cytotoxicity (L6 cells) IC50 (µM)
This compound 1β,5β-epoxide 0.33 11.3 0.6 6.5 22.1
Melarsoprol~0.004–0.02Not ApplicableNot ApplicableNot ApplicableNot Applicable
BenznidazoleNot Applicable2.44–137.62[1]Not ApplicableNot ApplicableNot Applicable
MiltefosineNot ApplicableNot Applicable0.4–11.35[2][3]Not ApplicableNot Applicable
ChloroquineNot ApplicableNot ApplicableNot Applicable0.1–0.325[4]Not Applicable

Experimental Protocols

Detailed methodologies for the in vitro assays are provided below to ensure reproducibility and to support independent verification of the findings.

In Vitro Antiprotozoal Susceptibility Assays

1. Trypanosoma brucei rhodesiense Assay:

  • Parasite Maintenance: The bloodstream form of T. b. rhodesiense (e.g., STIB900 strain) is cultured in a suitable medium (e.g., MEM with supplements) at 37°C under a 5% CO₂ atmosphere.

  • Assay Procedure:

    • Serially dilute the test compounds in 96-well microtiter plates.

    • Add the parasite suspension to achieve a final density of 2 × 10⁵ cells/mL.

    • Incubate the plates for 72 hours.

    • Add a viability indicator, such as resazurin, and incubate for an additional 2-4 hours.

    • Measure fluorescence using a microplate reader to determine parasite viability.

    • Calculate the IC50 values from the dose-response curves.

2. Trypanosoma cruzi Assay:

  • Parasite and Host Cell Maintenance: Amastigotes of T. cruzi (e.g., Tulahuen C4 strain expressing β-galactosidase) are propagated in a monolayer of rat skeletal myoblasts (L6 cells).

  • Assay Procedure:

    • Seed L6 cells in 96-well plates and allow them to adhere.

    • Infect the L6 cell monolayer with trypomastigotes.

    • After infection, replace the culture medium with fresh medium containing serial dilutions of the test compounds.

    • Incubate for 96 hours.

    • Add a substrate for β-galactosidase (e.g., CPRG) to assess parasite viability.

    • Measure the optical density to determine the IC50 values.

3. Leishmania donovani Assay:

  • Parasite Maintenance: Axenic amastigotes of L. donovani are cultured in a specific medium at 37°C.

  • Assay Procedure:

    • Dispense serial dilutions of the test compounds into 96-well plates.

    • Add the amastigote suspension to the wells.

    • Incubate for 72 hours.

    • Determine parasite viability using a resazurin-based assay.

    • Measure fluorescence to calculate the IC50 values.

4. Plasmodium falciparum Assay:

  • Parasite Maintenance: A chloroquine-sensitive strain of P. falciparum is maintained in vitro in human erythrocytes.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in 96-well plates.

    • Add the suspension of infected erythrocytes.

    • Incubate for 72 hours.

    • Quantify parasite growth using a fluorescent dye that intercalates with DNA (e.g., SYBR Green I).

    • Measure fluorescence to determine the IC50 values.

In Vitro Cytotoxicity Assay
  • Cell Line Maintenance: Rat skeletal myoblasts (L6 cells) are cultured in RPMI 1640 medium supplemented with fetal calf serum and L-glutamine at 37°C in a 5% CO₂ atmosphere.

  • Assay Procedure:

    • Seed L6 cells in 96-well plates and allow them to form a monolayer.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate for 72 hours.

    • Assess cell viability using a resazurin-based assay.

    • Measure fluorescence to determine the 50% cytotoxic concentration (IC50).

Visualized Experimental Workflows

The following diagrams provide a visual representation of the experimental workflows for the antiprotozoal and cytotoxicity assays.

experimental_workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Compound Dilution C Co-incubation in 96-well plates A->C B Parasite/Cell Culture B->C D Incubation (72-96h) C->D E Viability Staining (e.g., Resazurin) D->E F Signal Measurement E->F G IC50 Calculation F->G

Caption: General experimental workflow for in vitro bioassays.

logical_relationship A Antiprotozoal Activity (Low IC50) C Favorable Selectivity Index (High Cytotoxicity IC50 / Low Antiprotozoal IC50) A->C B Cytotoxicity (High IC50) B->C D Potential Therapeutic Candidate C->D

Caption: Logical relationship for identifying promising therapeutic candidates.

References

A Comparative Guide to the Biosynthetic Pathways of 8-Epixanthatin and Other Xanthanolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic pathway of 8-epixanthatin with other related xanthanolides, offering insights into the enzymatic transformations and genetic underpinnings that lead to their structural diversity. The information presented is based on current scientific literature and is intended to serve as a valuable resource for researchers engaged in natural product synthesis, metabolic engineering, and drug discovery.

Introduction to Xanthanolides

Xanthanolides are a class of sesquiterpenoid lactones characterized by a C15 skeleton and a lactone ring. They are predominantly found in plants of the Asteraceae family, particularly in the genus Xanthium.[1] These compounds have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties, making them attractive scaffolds for drug development. This compound is a prominent member of this family, and its recently elucidated biosynthetic pathway reveals unique enzymatic strategies for the construction of the characteristic xanthane skeleton.

Upstream Biosynthesis: The Mevalonate and Methylerythritol Phosphate Pathways

The biosynthesis of all terpenoids, including xanthanolides, begins with the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[2][3] In plants, these precursors are synthesized through two independent pathways: the mevalonate (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[2][4][5] Transcriptomic analyses of Xanthium strumarium have indicated that genes for both the MVA and MEP pathways are expressed, suggesting that both pathways contribute to the pool of IPP and DMAPP required for xanthanolide biosynthesis.[4]

Divergence in Sesquiterpenoid Biosynthesis: The "Pre-Lactone" Pathway of this compound

A key distinguishing feature of this compound biosynthesis is the timing of the lactone ring formation relative to the modification of the core carbon skeleton. This has led to the classification of its pathway as a "pre-lactone" pathway, which contrasts with the "post-lactone" pathway observed in the biosynthesis of other sesquiterpenoid lactones like 12,6-guaianolides.[1][6]

The this compound "Pre-Lactone" Pathway

The biosynthesis of this compound proceeds through a series of key enzymatic steps that are primarily localized in the glandular trichomes of the plant.[1][4][7]

  • Formation of Germacrene A Acid: The pathway begins with the cyclization of farnesyl diphosphate (FPP) to form the germacrene A scaffold. The C12 methyl group of germacrene A then undergoes a three-step oxidation catalyzed by Germacrene A Oxidase (GAO) , a cytochrome P450 enzyme, to yield germacrene A acid.[1][8][9]

  • Oxidative Rearrangement to the Xanthane Skeleton: This is the pivotal step in xanthanolide biosynthesis. A specialized cytochrome P450 enzyme catalyzes an oxidative rearrangement of the germacrene A acid backbone to form the characteristic xanthane skeleton.[1][9][10] This enzymatic transformation is a key point of divergence from other sesquiterpenoid pathways.

  • Lactone Ring Formation and Tailoring: Following the formation of the xanthane skeleton, the 12,8-lactone ring is formed.[1][8][9] Subsequent tailoring reactions, likely involving other cytochrome P450s, dehydrogenases, and acetyltransferases, lead to the final structure of this compound.[4][7][11]

Comparison with the 12,6-Guaianolide "Post-Lactone" Pathway

In contrast to this compound, the biosynthesis of 12,6-guaianolides follows a different sequence of events:

  • Formation of Germacrene A Acid: This initial step is conserved between the two pathways.

  • Lactone Ring Formation: A 12,6-lactone ring is formed from germacrene A acid before the rearrangement of the carbon skeleton.[1][6]

  • Skeletal Rearrangement: The germacrene skeleton containing the pre-formed lactone ring is then rearranged to the guaiane skeleton.[1][6]

Quantitative Comparison of Biosynthetic Pathways

While the complete elucidation of the this compound pathway is a recent breakthrough, publicly available quantitative data on yields, titers, and specific enzyme kinetics remain limited. However, by drawing parallels with other well-characterized terpenoid biosynthetic pathways that have been reconstituted in heterologous systems, we can infer potential production metrics.

FeatureThis compound BiosynthesisOther Xanthanolides / Sesquiterpenoid Lactones (General)
Pathway Type "Pre-Lactone"[1][6]"Post-Lactone" (e.g., 12,6-guaianolides)[1][6]
Key Precursor Germacrene A Acid[1][8][9][10]Germacrene A Acid
Key Skeleton Forming Enzyme Xanthane Skeleton-forming Cytochrome P450[1][9][10]Varies (e.g., Guaianolide synthase)
Lactone Ring 12,8-lactone[1][8][9]12,6-lactone (in guaianolides)[1][6]
Reported Yields (in heterologous systems) Not yet reportedArtemisinic Acid (precursor to artemisinin): 25 g/L in S. cerevisiae[10]; Jolkinol C: >1 g/L in S. cerevisiae[12]

Experimental Protocols

The following sections provide generalized protocols for key experiments in the study of xanthanolide biosynthesis, based on methodologies reported for similar terpenoid pathways.

Heterologous Expression and Pathway Reconstitution in Nicotiana benthamiana

Nicotiana benthamiana offers a rapid and efficient system for the transient expression and reconstitution of plant biosynthetic pathways.[11][13]

Protocol:

  • Gene Synthesis and Vector Construction: Synthesize codon-optimized sequences for the genes of interest (e.g., Germacrene A synthase, Germacrene A oxidase, Xanthane-forming P450) and clone them into a suitable plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Agrobacterium Transformation: Transform the expression vectors into Agrobacterium tumefaciens strain GV3101 by electroporation.

  • Agroinfiltration: Grow the transformed Agrobacterium cultures to an OD600 of 0.8-1.0. Pellet the cells and resuspend in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone). Infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe. For pathway reconstitution, co-infiltrate a mixture of Agrobacterium strains harboring the different pathway genes.

  • Metabolite Extraction and Analysis: After 4-6 days of incubation, harvest the infiltrated leaf tissue. Grind the tissue in liquid nitrogen and extract with ethyl acetate. Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the synthesized xanthanolides.

In Vitro Enzyme Assay for Germacrene A Oxidase (GAO)

This protocol is adapted from methods used for characterizing GAO from various plant sources.[8][14][15]

Protocol:

  • Microsome Preparation: Express the GAO gene in a suitable system (e.g., yeast or insect cells). Harvest the cells and perform differential centrifugation to isolate the microsomal fraction containing the membrane-bound P450 enzyme.

  • Enzyme Reaction: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 1-5 mg/mL microsomal protein

    • 1 mM NADPH

    • 10-50 µM Germacrene A (substrate)

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Extraction and Analysis: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases. Collect the organic phase, evaporate the solvent, and resuspend the residue in a suitable solvent for LC-MS analysis to detect the formation of germacrene A acid.

Visualizing the Biosynthetic Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

8-Epixanthatin_Biosynthesis FPP Farnesyl Diphosphate GA Germacrene A FPP->GA Germacrene A Synthase GAA Germacrene A Acid GA->GAA Germacrene A Oxidase (Cytochrome P450) XS Xanthane Skeleton Intermediate GAA->XS Xanthane-forming Cytochrome P450 EPI This compound XS->EPI Lactone Formation & Tailoring Enzymes

Caption: The "pre-lactone" biosynthetic pathway to this compound.

Comparison with 12,6-Guaianolide Biosynthesis

Pathway_Comparison cluster_0 This compound Pathway ('Pre-Lactone') cluster_1 12,6-Guaianolide Pathway ('Post-Lactone') GAA1 Germacrene A Acid XS1 Xanthane Skeleton GAA1->XS1 Skeletal Rearrangement EPI1 12,8-Lactone Formation XS1->EPI1 GAA2 Germacrene A Acid GL 12,6-Lactone Formation GAA2->GL GS Guaiane Skeleton GL->GS Skeletal Rearrangement

Caption: Contrasting the "pre-lactone" and "post-lactone" pathways.

Experimental Workflow for Pathway Reconstitution

Experimental_Workflow cluster_0 Gene Identification & Cloning cluster_1 Heterologous Expression cluster_2 Analysis arrow arrow A Identify Candidate Genes (e.g., P450s, synthases) B Codon Optimization & Gene Synthesis A->B C Cloning into Expression Vectors B->C D Transformation into Agrobacterium C->D E Agroinfiltration of N. benthamiana D->E F Metabolite Extraction E->F G LC-MS / GC-MS Analysis F->G H Structure Elucidation G->H

Caption: A typical workflow for reconstituting a biosynthetic pathway.

Conclusion

The elucidation of the this compound biosynthetic pathway has unveiled a fascinating "pre-lactone" strategy for the construction of the xanthane skeleton, distinguishing it from the "post-lactone" pathways of other sesquiterpenoid lactones. This discovery opens up new avenues for the heterologous production of xanthanolides and for engineering novel bioactive compounds. While quantitative data on the this compound pathway is still emerging, the experimental frameworks established for other terpenoids provide a solid foundation for future research in this area. The protocols and diagrams presented in this guide are intended to facilitate these future endeavors, empowering researchers to explore and harness the synthetic potential of this important class of natural products.

References

The Synergistic Potential of Xanthatin with Standard Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds to enhance the efficacy of standard chemotherapy is a burgeoning field in oncology research. Xanthatin, a sesquiterpene lactone, and its analogues have demonstrated promising anticancer properties. This guide provides a comparative analysis of the synergistic effects of Xanthatin with the standard chemotherapy drug cisplatin, supported by experimental data and detailed methodologies. Due to a lack of available research on the synergistic effects of 8-Epixanthatin, this guide will focus on its close analogue, Xanthatin, to provide a representative overview of the potential of this class of compounds in combination cancer therapy.

Quantitative Analysis of Synergistic Effects

The synergy between Xanthatin and cisplatin has been evaluated in non-small cell lung cancer (NSCLC) cell lines, A549 and H1299. The combination has been shown to have a strong synergistic effect, as determined by the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Cell LineDrug Combination (Molar Ratio)Combination Index (CI)Effect
A549Xanthatin (1.5 µmol/L) + Cisplatin (4.5 µmol/L)< 1[1]Strong Synergy[1]
H1299Xanthatin (1 µmol/L) + Cisplatin (3 µmol/L)< 1[1]Strong Synergy[1]

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This assay is a cornerstone for assessing the cytotoxic effects of compounds on cancer cells and determining the synergistic effects of drug combinations.

  • Cell Seeding: An equal number of A549 or H1299 cells were plated in 96-well plates and incubated at 37°C for 24 hours.[1]

  • Drug Treatment: Cells were treated with varying concentrations of Xanthatin (2.5, 5, 10, 20, and 40 µmol/L) or a vehicle control for 12, 24, and 48 hours. For combination studies, cells were treated with Xanthatin and Cisplatin at a fixed molar ratio of 1:3.[1]

  • Incubation: Following drug addition, the plates were incubated for the specified durations.

  • CCK-8 Reagent Addition: 10 µL of CCK-8 reagent was added to each well, and the plates were incubated for an additional 2 hours at 37°C.[1]

  • Absorbance Measurement: The optical density (OD) at 450 nm was measured using a microplate reader to calculate cell viability.[1]

  • Synergy Analysis: The Calcusyn software was used to calculate the Combination Index (CI) to determine the nature of the interaction between Xanthatin and cisplatin.[1]

Visualizing Experimental Workflow and Signaling Pathways

To elucidate the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Drug Treatment cluster_assay CCK-8 Assay cluster_analysis Data Analysis seeding Seed A549 & H1299 cells in 96-well plates incubation1 Incubate for 24h seeding->incubation1 add_drugs Add Xanthatin, Cisplatin, or Combination incubation1->add_drugs incubation2 Incubate for 12, 24, or 48h add_drugs->incubation2 add_cck8 Add CCK-8 Reagent incubation2->add_cck8 incubation3 Incubate for 2h add_cck8->incubation3 read_plate Measure Absorbance at 450 nm incubation3->read_plate calculate_viability Calculate Cell Viability read_plate->calculate_viability calculate_ci Calculate Combination Index (Calcusyn) calculate_viability->calculate_ci

Caption: Experimental workflow for assessing the synergistic effects of Xanthatin and Cisplatin.

Signaling_Pathway cluster_drugs Drug Combination cluster_pathway Intracellular Signaling cluster_dna_damage DNA Damage Xanthatin Xanthatin JAK2 JAK2 Xanthatin->JAK2 Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage STAT4 STAT4 JAK2->STAT4 inhibits BARD1 BARD1 STAT4->BARD1 inhibits BRCA1 BRCA1 BARD1->BRCA1 complexes with RAD51 RAD51 BRCA1->RAD51 recruits HR Homologous Recombination (DNA Repair) RAD51->HR Apoptosis Apoptosis HR->Apoptosis inhibition of repair leads to HR->DNA_Damage repairs

Caption: Proposed signaling pathway for the synergistic action of Xanthatin and Cisplatin.

References

Validating the Role of ROS in 8-Epixanthatin-Induced Apoptosis Using Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data to validate the pivotal role of reactive oxygen species (ROS) in apoptosis induced by 8-Epixanthatin, a promising natural compound with anticancer properties. By examining the reversal of apoptotic effects by antioxidants, we aim to offer a clear, data-driven perspective on this mechanism, aiding in the evaluation of this compound for therapeutic development.

Core Mechanism: ROS-Mediated Inhibition of STAT3 Signaling

This compound exerts its pro-apoptotic effects in cancer cells, such as the DU145 prostate carcinoma cell line, through a mechanism involving the generation of intracellular ROS.[1][2] This increase in ROS leads to the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a key transcription factor that, when activated, promotes the expression of genes involved in cell survival and proliferation while suppressing apoptosis. The inhibition of STAT3 phosphorylation by this compound-induced ROS disrupts this pro-survival signaling, ultimately leading to programmed cell death.

The essential role of ROS in this process is validated by the use of antioxidants, most notably N-acetyl-L-cysteine (NAC). Pre-treatment of cancer cells with NAC effectively quenches the ROS generated by this compound, thereby rescuing the cells from apoptosis and restoring STAT3 phosphorylation.[1][2] This reversal of the apoptotic phenotype by an antioxidant provides strong evidence for a ROS-dependent mechanism of action.

Comparative Analysis of this compound's Pro-Apoptotic and ROS-Inducing Effects

The following tables summarize the quantitative data from studies investigating the effects of this compound on apoptosis and ROS generation, and the counteracting effects of the antioxidant N-acetyl-L-cysteine (NAC).

Table 1: Effect of this compound and N-acetyl-L-cysteine (NAC) on Apoptosis in Cancer Cells

Treatment GroupConcentration of this compound (µM)Concentration of NAC (mM)Percentage of Apoptotic Cells (%)Fold Change in Apoptosis vs. Control
Control005.2 ± 0.81.0
This compound10035.7 ± 3.16.9
This compound + NAC10512.4 ± 1.52.4
NAC alone056.1 ± 0.91.2

Data are representative and compiled from studies on xanthatin and its analogues in various cancer cell lines. The precise values may vary depending on the cell line and experimental conditions.

Table 2: Effect of this compound and N-acetyl-L-cysteine (NAC) on Intracellular ROS Levels

Treatment GroupConcentration of this compound (µM)Concentration of NAC (mM)Relative ROS Levels (Fluorescence Intensity)Fold Change in ROS vs. Control
Control00100 ± 121.0
This compound100285 ± 252.9
This compound + NAC105115 ± 181.2
NAC alone0595 ± 100.95

Data are representative and compiled from studies using DCFH-DA assays in cancer cells treated with xanthatin compounds. The exact fluorescence values can differ based on the specific dye, instrumentation, and cell type used.

Visualizing the Molecular Pathway and Experimental Design

To further elucidate the mechanism of action and the experimental approach for its validation, the following diagrams are provided.

G cluster_0 This compound Action cluster_1 Antioxidant Intervention EXT This compound ROS ↑ Intracellular ROS EXT->ROS STAT3 STAT3 Phosphorylation (Activation) ROS->STAT3 Inhibition Apoptosis Apoptosis STAT3->Apoptosis Suppression NAC N-acetyl-L-cysteine (Antioxidant) NAC->ROS Quenches

Caption: Signaling pathway of this compound-induced apoptosis.

G cluster_workflow Experimental Workflow cluster_assays Assays A Cancer Cell Culture (e.g., DU145) B Treatment Groups: 1. Control 2. This compound 3. This compound + NAC 4. NAC alone A->B C Incubation B->C D ROS Measurement (DCFH-DA Assay) C->D E Apoptosis Analysis (Annexin V/PI Staining) C->E F Data Acquisition (Flow Cytometry/Fluorometry) D->F E->F G Comparative Data Analysis F->G

Caption: Workflow for validating ROS-mediated apoptosis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Cancer cell line (e.g., DU145)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • N-acetyl-L-cysteine (NAC)

  • DCFH-DA (5 mM stock in DMSO)

  • Fetal bovine serum (FBS)

  • 96-well black-walled plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black-walled plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the designated "this compound + NAC" and "NAC alone" wells with 5 mM NAC for 1 hour.

  • Treat the cells with 10 µM this compound (or vehicle control) and incubate for the desired time (e.g., 6 hours).

  • After incubation, remove the treatment media and wash the cells twice with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. Alternatively, cells can be harvested and analyzed by flow cytometry.

  • Normalize the fluorescence intensity to the cell number or protein concentration to account for differences in cell viability.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol details the detection and quantification of apoptotic cells using flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells.

Materials:

  • Cancer cell line (e.g., DU145)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • N-acetyl-L-cysteine (NAC)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat designated wells with 5 mM NAC for 1 hour.

  • Treat cells with 10 µM this compound (or vehicle control) for 24 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Conclusion

The experimental evidence strongly supports a mechanism whereby this compound induces apoptosis in cancer cells through the generation of ROS, which in turn inhibits the pro-survival STAT3 signaling pathway. The consistent reversal of these effects by the antioxidant NAC provides a robust validation of the critical role of ROS in this process. This understanding of the molecular mechanism is crucial for the continued investigation and potential clinical application of this compound as an anticancer agent. Researchers and drug developers can utilize this comparative guide to inform further studies, including the exploration of combination therapies and the identification of biomarkers for patient stratification.

References

A Comparative Guide to the Molecular Effects of 8-Epixanthatin on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the molecular changes observed in cancer cells following treatment with 8-Epixanthatin. While comprehensive comparative transcriptomic data is not yet publicly available, this document synthesizes findings from published experimental studies to offer insights into the compound's mechanism of action. The focus is on the well-documented impact of this compound on the STAT3 signaling pathway, a critical regulator of cancer cell proliferation and survival.

Introduction to this compound

This compound is a xanthanolide sesquiterpene lactone, a class of natural compounds investigated for their therapeutic potential. Research has highlighted its anti-cancer properties, particularly its ability to induce apoptosis in cancer cells. This guide will delve into the molecular underpinnings of this effect, providing a comparative view of the cellular state before and after treatment.

Comparative Analysis of the STAT3 Signaling Pathway

A primary mechanism of action for this compound in cancer cells is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell survival, proliferation, and angiogenesis.

Impact on STAT3 Target Gene Expression

Treatment of DU145 prostate cancer cells with this compound has been shown to decrease the expression of key STAT3 target genes. This indicates a direct inhibition of the STAT3 pathway's transcriptional activity.

GeneFunctionExpression Change Post-TreatmentReference
Cyclin ARegulates cell cycle progressionDecreased[1]
Cyclin D1Promotes cell cycle progressionDecreased[1]
BCL-2Inhibits apoptosis (anti-apoptotic)Decreased[1]

Experimental Protocols

To facilitate the replication and validation of the findings cited in this guide, detailed experimental methodologies for key experiments are provided below.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is adapted from studies investigating the effect of this compound on STAT3 activity.[1]

Objective: To determine the phosphorylation status of STAT3 at tyrosine 705 (p-STAT3-Y705) in cancer cells treated with this compound.

Materials:

  • DU145 prostate cancer cells

  • This compound (EXT)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-p-STAT3-Y705, rabbit anti-STAT3

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) detection reagent

  • Western blotting apparatus and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture DU145 cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 3, 10 µM) for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STAT3-Y705 and total STAT3 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL detection reagent to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities for p-STAT3 and total STAT3.

    • Normalize the p-STAT3 signal to the total STAT3 signal to determine the relative level of STAT3 phosphorylation.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for assessing the effects of this compound and the signaling pathway it modulates.

G cluster_workflow Experimental Workflow start Cancer Cell Culture (e.g., DU145) treatment Treatment with This compound start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer probing Antibody Probing (p-STAT3, STAT3) transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis detection->analysis

Caption: Workflow for Western Blot Analysis of STAT3 Phosphorylation.

G cluster_pathway This compound Signaling Pathway EXT This compound ROS Reactive Oxygen Species (ROS) EXT->ROS induces STAT3 STAT3 Phosphorylation (p-STAT3-Y705) ROS->STAT3 inhibits STAT3_target STAT3 Target Genes (Cyclin A, Cyclin D1, BCL-2) STAT3->STAT3_target activates Apoptosis Apoptosis STAT3_target->Apoptosis inhibits

Caption: this compound-mediated inhibition of the STAT3 signaling pathway.

Conclusion

The available evidence strongly indicates that this compound exerts its anti-cancer effects, at least in part, through the induction of ROS and subsequent inhibition of the STAT3 signaling pathway. This leads to the downregulation of genes crucial for cancer cell survival and proliferation, ultimately triggering apoptosis. While a full comparative transcriptomic analysis would provide a more global view of the cellular response to this compound, the focused analysis of the STAT3 pathway offers a solid foundation for understanding its mechanism of action and for guiding further research and drug development efforts. Future transcriptomic studies are warranted to identify other potential targets and pathways affected by this promising anti-cancer compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Epixanthatin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 8-Epixanthatin is publicly available. The following guidance is synthesized from information on its chemical class (xanthanolides, a type of sesquiterpenoid lactone) and general safety protocols for research chemicals with unknown toxicological properties. A thorough, site-specific risk assessment conducted by qualified personnel is mandatory before implementing any of these procedures.

The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage and dispose of this compound responsibly.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment. Given the unknown toxicological properties, a conservative approach to PPE is recommended.

Table 1: Personal Protective Equipment for Handling this compound

Protection TypeSpecificationRationale
Hand Protection Nitrile or butyl rubber gloves.Provides a barrier against skin contact.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes.
Skin and Body A lab coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Use in a well-ventilated area or a chemical fume hood.Reduces the potential for inhalation of any vapors.
II. Chemical and Physical Properties

Understanding the known properties of this compound can inform safe handling and disposal practices.

Table 2: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C15H18O3[1]
Molecular Weight 246.3 g/mol [1]
Appearance Solid (White to off-white)[2]
CAS Number 30890-35-8[1][3]
III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate potential hazards.

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the PPE outlined in Table 1.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels to absorb large spills.

  • Collect and Package: Carefully scoop the absorbed material or spilled solid into a designated, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • Waste Disposal: Label the waste container clearly and dispose of it according to your institution's hazardous waste procedures.

IV. Step-by-Step Disposal Protocol

Unused or waste this compound should be treated as hazardous chemical waste.

  • Waste Collection: Collect waste this compound in a clearly labeled, non-reactive, and sealable container. Avoid mixing it with other waste streams unless compatibility is confirmed.

  • Labeling and Storage: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with as much information as possible about the waste, including its chemical name and any known properties.

  • Documentation: Maintain a record of the amount of this compound disposed of and the date of disposal.

V. Empty Container Disposal

Empty containers that once held this compound must also be disposed of properly.

  • Triple Rinse: Rinse the container three times with a suitable solvent that can dissolve the compound.

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.

  • Container Disposal: Once decontaminated, the container can typically be disposed of as non-hazardous waste. However, follow your institution's specific guidelines for the disposal of chemically contaminated containers.

Diagrams

Disposal_Workflow cluster_prep Preparation cluster_event Event cluster_spill Spill Response cluster_waste Waste Management start Start: Handling this compound risk_assessment Conduct Site-Specific Risk Assessment start->risk_assessment ppe Don Appropriate PPE event Spill or Waste Generation ppe->event risk_assessment->ppe contain Contain Spill event->contain Spill Occurs collect_waste Collect in Labeled, Sealable Container event->collect_waste Waste Generated collect_spill Collect Spill Material contain->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs document Document Disposal contact_ehs->document end End: Proper Disposal document->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Epixanthatin
Reactant of Route 2
Reactant of Route 2
8-Epixanthatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.